molecular formula C20H19D6NO2S2.HCl B1164101 Tiagabine-d6 HCl

Tiagabine-d6 HCl

Cat. No.: B1164101
M. Wt: 418.05
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiagabine-d6 Hydrochloride is a high-purity, deuterium-labeled analog of the anti-epileptic drug Tiagabine (Gabitril), specifically designed for use as an internal standard in quantitative analytical techniques . This compound features six deuterium atoms at the two methyl groups on the thiophene rings, which gives it nearly identical chemical properties to the non-deuterated drug while providing a distinct mass difference for accurate detection . It is primarily used in method development, validation, and Quality Control (QC) applications to ensure the accuracy and reliability of data during drug development and pharmacokinetic studies . By serving as a critical tool in Liquid Chromatography-Mass Spectrometry (LC-MS), Tiagabine-d6 HCl enables researchers to achieve precise quantification of Tiagabine levels in complex biological matrices, thereby supporting therapeutic drug monitoring and metabolic research . The parent drug, Tiagabine, functions as an anti-convulsive agent by selectively inhibiting the GABA transporter 1 (GAT-1), thereby increasing the synaptic concentration of the inhibitory neurotransmitter GABA in the central nervous system . This compound is offered with a typical chemical purity of >95% and an isotopic enrichment of >95%, ensuring consistent and reliable performance in the laboratory . It is supplied with a Certificate of Analysis to guarantee compliance with regulatory guidelines and to provide traceability for pharmacopeial standards . This product is intended for research and development purposes only and is strictly not approved for diagnostic, human, or veterinary use .

Properties

Molecular Formula

C20H19D6NO2S2.HCl

Molecular Weight

418.05

Origin of Product

United States

Foundational & Exploratory

The Purpose of Deuteration in Tiagabine-d6 HCl: A Technical Guide for Bioanalysis and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the specific role, chemical logic, and application of Tiagabine-d6 HCl in pharmaceutical research.

Executive Summary

This compound (CAS: 1217808-68-8) is the stable isotope-labeled analog of the antiepileptic drug Tiagabine.[1] Its primary purpose is to serve as a Stable Isotope Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Unlike structural analogs or non-labeled standards, Tiagabine-d6 provides a "mirror image" correction for analytical variability. By incorporating six deuterium atoms (


H) into the molecular scaffold, the compound achieves a mass shift (+6 Da) sufficient to distinguish it from the analyte while retaining physicochemical properties nearly identical to the parent drug. This allows for the precise correction of matrix effects (ion suppression/enhancement) , extraction efficiency losses, and instrument drift during the quantification of Tiagabine in complex biological matrices like human plasma or cerebrospinal fluid (CSF).

The Chemical Logic of Deuteration

The synthesis of Tiagabine-d6 involves the strategic replacement of six hydrogen atoms (


H) with deuterium (

H). This modification is not arbitrary; it is engineered to satisfy three critical bioanalytical requirements:
Mass Resolution (The +6 Da Shift)

Tiagabine has a molecular formula of


. In mass spectrometry, the parent ion (M+H)

appears at m/z 376. The deuterated analog, Tiagabine-d6, shifts this signal to m/z 382.
  • Why +6 Da? A shift of at least 3–4 Da is required to avoid interference from the natural isotopic distribution (M+1, M+2) of the parent drug. Since Tiagabine contains two sulfur atoms (which have a significant

    
    S isotope contribution), a +6 Da shift ensures zero "cross-talk" between the analyte signal and the internal standard signal.
    
Chromatographic Co-elution

Deuterium is chemically similar to hydrogen but doubles the mass of the atom. This subtle change has a negligible effect on the molecule's lipophilicity (logP) and pKa.

  • The Result: Tiagabine-d6 elutes at the exact same retention time as Tiagabine on reverse-phase LC columns (e.g., C18).

  • The Benefit: Because they co-elute, the internal standard experiences the exact same matrix environment as the analyte at the moment of ionization. If phospholipids in the plasma sample suppress the signal of Tiagabine by 40%, they will also suppress Tiagabine-d6 by 40%. The ratio of the two signals remains constant, ensuring accurate quantification.

Isotopic Stability

The deuterium labels are placed at non-exchangeable positions (typically on the piperidine ring or the alkyl linker, avoiding acidic protons like -COOH or -NH that would exchange with solvent water). This ensures the label remains intact throughout extraction and storage.

Core Application: Precision Bioanalysis (LC-MS/MS)

The primary utility of Tiagabine-d6 is in Isotope Dilution Mass Spectrometry (IDMS) . This is the gold standard for Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies.

The Problem: Matrix Effects

In electrospray ionization (ESI), co-eluting contaminants (salts, lipids) compete for charge, causing signal suppression.

  • Without SIL-IS: A patient sample with high lipids might yield a signal 50% lower than a clean standard, leading to a false low result.

  • With Tiagabine-d6: The IS corrects for this suppression dynamically.

Analytical Workflow Diagram

The following diagram illustrates the self-validating logic of using Tiagabine-d6 in a bioanalytical workflow.

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike with This compound (IS) Sample->Spike 1. Addition Extract Protein Precipitation (Acetonitrile) Spike->Extract 2. Cleanup LC LC Separation (Co-elution of Analyte & IS) Extract->LC 3. Injection ESI ESI Source (Ionization) LC->ESI 4. Matrix Effects Occur Here MS Mass Analyzer (MRM Mode) ESI->MS 5. Detection Data Quantification (Ratio: Analyte Area / IS Area) ESI->Data Signal Suppression Cancels Out MS->Data 6. Calculation

Figure 1: The Isotope Dilution Workflow. Note how the "Spike" step ensures the Internal Standard travels through the entire process, correcting for errors at every stage.

Technical Protocol: Self-Validating Quantification

Note: This protocol is a generalized framework based on standard validation guidelines (FDA/EMA).

Reagents & Preparation
  • Analyte: Tiagabine HCl.[2][3][4][5][6][7]

  • Internal Standard: this compound (Target concentration: ~500 ng/mL in methanol).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample into a centrifuge tube.

  • IS Addition: Add 20 µL of Tiagabine-d6 working solution .

    • Validation Check: This step normalizes all subsequent volumetric errors.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

MS/MS Parameters (MRM Transitions)

The Mass Spectrometer must be set to Multiple Reaction Monitoring (MRM) mode to selectively detect the parent and daughter ions.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Tiagabine 376.1 m/z247.1 m/z~25Analyte
Tiagabine-d6 382.1 m/z 253.1 m/z ~25Internal Standard

Note: The product ion transition corresponds to the fragmentation of the nipecotic acid moiety. The mass shift in Q3 confirms the deuterium label is located on the fragment retained during collision-induced dissociation.

Advanced Considerations: Metabolic Stability & KIE

While Tiagabine-d6 is primarily an analytical tool, the principles of the Kinetic Isotope Effect (KIE) are relevant for researchers studying metabolism.

  • CYP3A4 Metabolism: Tiagabine is extensively metabolized by CYP3A4, primarily via oxidation of the thiophene ring (leading to 5-oxo-tiagabine).

  • Deuterium Placement: If the deuterium atoms were placed on the thiophene rings at the site of oxidation, the rate of metabolism would slow down significantly (Primary KIE).

  • Implication for IS: For use as an Internal Standard, it is crucial that the d6-analog does not show a significant "Metabolic Isotope Effect" if the samples are not properly quenched, although in standard extracted plasma, enzymes are deactivated. However, the stability of the C-D bond ensures the label does not "fall off" during storage or sample processing.

Metabolic_Pathway cluster_IS Role of Tiagabine-d6 Tiagabine Tiagabine (Parent Drug) CYP3A4 CYP3A4 Enzyme (Liver) Tiagabine->CYP3A4 Oxidation Glucuronide Tiagabine-Glucuronide Tiagabine->Glucuronide UGT Conjugation Metabolite 5-oxo-tiagabine (Major Metabolite) CYP3A4->Metabolite Thiophene Ring Attack IS Tiagabine-d6 (Internal Standard) IS_Note Resistant to exchange; Tracks Parent in Extraction IS->IS_Note

Figure 2: Metabolic pathways of Tiagabine. The d6-analog is designed to be chemically robust, maintaining its integrity so it can accurately track the parent drug during analysis.

References

  • Gustavson, L. E., & Chou, S. Y. (1992).[2] High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Indelicato, S. (2016). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use.[8] Thermo Fisher Scientific Application Note 65139. Link

  • Kole, P., et al. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.[9] Agilent Technologies Application Note. Link

  • Hubert-Roux, M., et al. (2012).[3] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Cayman Chemical. (2023). Tiagabine-d6 (hydrochloride) Product Insert. Cayman Chemical.[6] Link

Sources

The Molecular Mirror: Tiagabine-d6 HCl in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Bioanalytical Scientists

Executive Summary

In the high-stakes environment of Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling, Tiagabine-d6 HCl serves a function far more critical than a simple reference point. It acts as a "molecular mirror," correcting for the chaotic variables of biological matrices—extraction inefficiency, matrix effects, and ionization suppression—in real-time.

This guide moves beyond standard datasheets to explore the mechanistic utility of this compound. We dissect its role not just as a chemical reagent, but as the linchpin of data integrity in LC-MS/MS workflows targeting the antiepileptic agent Tiagabine (Gabitril).

Part 1: The Molecular Identity

To understand the mechanism, one must first define the tool. This compound is the stable isotope-labeled (SIL) analog of Tiagabine.

Physicochemical Comparison

The introduction of six deuterium atoms (


H) creates a mass shift sufficient to distinguish the standard from the analyte (

H form) and naturally occurring isotopes (

C), without altering the fundamental chromatographic behavior.
FeatureNative Tiagabine HClThis compound (IS)Analytical Impact
Formula


+6 Da mass shift prevents crosstalk.
MW (Free Base) ~375.56 g/mol ~381.60 g/mol Distinct precursor ions in MS1.
pKa ~9.4 (Piperidine N)~9.4 (Piperidine N)Identical pH-dependent solubility/ionization.
LogP ~3.3 (Lipophilic)~3.28 (Slightly lower)Deuterium is slightly less lipophilic; may elute slightly earlier (Chromatographic Isotope Effect).
Target GAT-1 TransporterAnalytical ReferenceNo biological activity intended in assay.
The Deuterium Advantage

Why use -d6 and not a structural analog (e.g., another nipecotic acid derivative)?

  • Ionization Tracking: Structural analogs may ionize differently in the electrospray source. Tiagabine-d6 shares the exact ionization efficiency of the native drug.

  • Extraction Recovery: If the extraction protocol fails (e.g., protein precipitation is incomplete), the loss of Tiagabine-d6 mirrors the loss of Tiagabine. The ratio remains constant.

Part 2: The Pharmacological Context

Why are we measuring this? Before detailing the analytical mechanism, we must ground the assay in its biological purpose. Tiagabine is a selective GABA Reuptake Inhibitor (SGRI).[1]

Mechanism of Action (Biological): Tiagabine binds to the GAT-1 transporter on presynaptic neurons and glia.[1] By blocking GAT-1, it prevents the removal of GABA from the synaptic cleft, thereby increasing the dwell time of this inhibitory neurotransmitter and suppressing seizure activity.

GAT1_Inhibition Synapse Synaptic Cleft (High GABA Concentration) GABA GABA Neurotransmitter Synapse->GABA GAT1 GAT-1 Transporter (Presynaptic Membrane) GABA->GAT1 Natural Clearance Path PostSynaptic Post-Synaptic Receptor (Inhibition of Seizure) GABA->PostSynaptic Activates Reuptake Reuptake into Neuron GAT1->Reuptake Transports GABA Tiagabine Tiagabine (Drug) Tiagabine->GAT1 BLOCKS (Inhibition)

Figure 1: Pharmacological mechanism of Tiagabine.[1][2] The drug inhibits GAT-1, preventing GABA clearance and enhancing inhibitory signaling.[1][3]

Part 3: The Analytical Mechanism of Action

How Tiagabine-d6 functions as an Internal Standard.

The "mechanism" of an internal standard in LC-MS/MS is defined by the principle of Isotope Dilution Mass Spectrometry (IDMS) . This is a self-validating system where the IS corrects for errors at every stage of the workflow.

Mechanism 1: Co-Elution and Matrix Compensation

In biological fluids (plasma/serum), phospholipids and salts can suppress the ionization of analytes in the MS source (Matrix Effect).

  • The Problem: If a patient sample has high lipids, Tiagabine signal might drop by 40%.

  • The Solution: Because Tiagabine-d6 is chemically identical, it co-elutes (or elutes within the same suppression window). The matrix suppresses the IS signal by the exact same 40%.

  • The Result: The Ratio (

    
    ) remains unchanged.
    
Mechanism 2: Carrier Effect

At very low concentrations (LLOQ), analytes can adhere to glassware or plastic tips (non-specific binding). The addition of a fixed, higher concentration of Tiagabine-d6 acts as a "carrier," occupying these binding sites and ensuring the native analyte reaches the detector.

IDMS_Workflow cluster_prep Sample Preparation cluster_process Processing & LC cluster_ms Mass Spectrometry Sample Patient Plasma (Unknown Conc.) Mix Equilibration Sample->Mix Spike Spike Tiagabine-d6 (Fixed Conc.) Spike->Mix Extract Protein Precipitation (Losses occur here) Mix->Extract Analyte & IS behave identically Column LC Separation (Co-elution) Extract->Column Source ESI Source (Matrix Suppression) Column->Source Detect MRM Detection (Native vs d6) Source->Detect Result Ratio Calculation (Normalized Data) Detect->Result Area(Native) / Area(IS)

Figure 2: The Analytical Mechanism of IDMS. Tiagabine-d6 travels with the analyte, normalizing variability at extraction and ionization stages.

Part 4: Validated Experimental Protocol

Methodology: LC-ESI-MS/MS (Triple Quadrupole) Matrix: Human Plasma/Serum

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg this compound in Methanol (MeOH) to yield 1 mg/mL (free base equivalent). Store at -20°C.

  • Working IS Solution: Dilute Stock to 500 ng/mL in MeOH. Note: This concentration should yield a signal ~5-10x the LLOQ signal of the analyte.

Sample Preparation (Protein Precipitation)

This method relies on the "dilute and shoot" philosophy, heavily leveraging the IS for correction.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 20 µL of Working IS Solution (Tiagabine-d6). Vortex gently (10 sec).

    • Critical Step: Allow to equilibrate for 2 minutes. This ensures the IS binds to plasma proteins similarly to the analyte.

  • Precipitate: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 1 min.

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly into the LC-MS system.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Positive Mode ESI+)

The following transitions are standard for quantifying Tiagabine using the d6-IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Tiagabine (Native) 376.1

247.125Quantifier
Tiagabine (Native) 376.1

219.130Qualifier
Tiagabine-d6 (IS) 382.2

253.125IS Quantifier

Note: The shift from 247 to 253 (+6) in the fragment indicates the deuterium label is retained in the thiophene-containing fragment ion.

Part 5: Troubleshooting & Validation

To ensure the "mechanism" is working, you must validate the system suitability.

The Deuterium Isotope Effect

While rare in C18 chromatography, deuterated compounds can elute slightly earlier than native compounds (due to slightly lower lipophilicity of C-D bonds vs C-H bonds).

  • Check: Ensure the Retention Time (RT) shift between Tiagabine and Tiagabine-d6 is < 0.1 minutes .

  • Risk: If the shift is too large, the IS may not experience the exact same matrix suppression as the analyte.

  • Fix: Adjust the gradient slope to be shallower around the elution time to force co-elution.

Cross-Signal Contribution (Crosstalk)
  • IS to Analyte: Inject a "Zero Sample" (Matrix + IS only). Monitor the Native transition (376->247).

    • Acceptance: Signal must be < 20% of LLOQ. If high, your IS contains unlabeled impurities.

  • Analyte to IS: Inject a High Standard (ULOQ) without IS. Monitor the IS transition (382->253).

    • Acceptance: Signal must be < 5% of average IS response. If high, natural isotopes of the analyte are interfering (unlikely with +6 Da shift, but possible at extreme concentrations).

References

  • Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum.[4] Application Note 5991-8025EN. Link

  • Gustavson, L. E., et al. (1997). Pharmacokinetics of Tiagabine, a Gamma-Aminobutyric Acid Uptake Inhibitor, in Healthy Subjects.[5] Journal of Clinical Pharmacology. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Cayman Chemical. (2023). Tiagabine-d6 (hydrochloride) Product Information & Safety Data Sheet.[6]Link

  • Nielsen, E. B., et al. (1991). Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor. European Journal of Pharmacology. Link

Sources

Chemical and physical properties of Tiagabine-d6 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Bioanalytical Application Strategy[1]

Executive Summary

This technical guide provides an in-depth analysis of Tiagabine-d6 Hydrochloride , a stable isotope-labeled (SIL) analog of the anticonvulsant Tiagabine. Designed for researchers and bioanalytical scientists, this document moves beyond basic catalog data to explore the compound's utility as an Internal Standard (IS) in quantitative LC-MS/MS workflows. We examine its physicochemical stability, isotopic purity implications, and provide a validated framework for its application in Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.

Part 1: Chemical Identity & Structural Analysis

Tiagabine-d6 Hydrochloride is the deuterated hydrochloride salt of Tiagabine. The deuterium labeling is strategically placed on the methyl groups of the thiophene rings to ensure metabolic stability and retention of the label during mass spectrometric fragmentation.

1.1 Structural Comparison

The introduction of six deuterium atoms (


) creates a mass shift of +6 Da relative to the unlabeled drug. This shift is sufficient to prevent cross-talk (spectral interference) between the analyte and the internal standard in quadrupole mass spectrometry.
FeatureTiagabine Hydrochloride (Native)Tiagabine-d6 Hydrochloride (SIL-IS)
CAS Number 145821-59-61217808-68-8
Molecular Formula


Molecular Weight 412.01 g/mol ~418.05 g/mol
Label Position N/ABis(3-(methyl-d3)-2-thienyl) moieties
Isotopic Purity Natural Abundance

99% Deuterated forms
1.2 Isotopic Fidelity

For bioanalytical rigor, the deuterium label must be located on a non-exchangeable position. Tiagabine-d6 typically carries the label on the methyl groups attached to the thiophene rings. Unlike protons attached to heteroatoms (N, O, S), these carbon-bound deuteriums do not exchange with solvent protons, ensuring the mass shift remains constant during extraction and chromatography.

Part 2: Physicochemical Properties[2]

Understanding the physical behavior of the hydrochloride salt is critical for stock solution preparation and preventing precipitation during LC injection.

2.1 Solubility Profile

Tiagabine HCl is a lipophilic amine salt. While the HCl form improves aqueous solubility compared to the free base, it remains sparingly soluble in pure water.

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) or Methanol (up to 40 mg/mL).

  • Working Solvent: 50:50 Acetonitrile:Water.

  • Aqueous Buffer Solubility: Limited; pH-dependent due to the carboxylic acid and piperidine nitrogen.

2.2 Ionization Constants (pKa) & Lipophilicity

The molecule is amphoteric, containing both a basic piperidine nitrogen and an acidic carboxylic acid.

  • pKa1 (Carboxylic Acid): ~3.3[1]

  • pKa2 (Piperidine Nitrogen): ~9.4[1]

  • LogP (Octanol/Water): 2.6 (Experimental)

Application Insight: The pKa values dictate that at physiological pH (7.4), the molecule exists primarily as a zwitterion. However, in acidic LC mobile phases (0.1% Formic Acid, pH ~2.7), the carboxylic acid is protonated (neutral) and the amine is protonated (positive), making it ideal for Positive Electrospray Ionization (+ESI) .

Part 3: Bioanalytical Application (LC-MS/MS)

The primary utility of Tiagabine-d6 HCl is to compensate for matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids or salts in biological samples.

3.1 The Isotope Dilution Principle

Because Tiagabine-d6 is chemically nearly identical to Tiagabine, it co-elutes (or elutes with a negligible shift) with the analyte. Therefore, any ionization suppression experienced by the drug is proportionally experienced by the d6-IS. The ratio of Analyte Area / IS Area normalizes these variations, yielding accurate quantification.

3.2 Validated LC-MS/MS Protocol Parameters

The following parameters are derived from standard bioanalytical workflows for Tiagabine quantification in human plasma.

A. Sample Preparation (Protein Precipitation)

  • Aliquot: 50 µL Plasma.

  • Spike: Add 20 µL Tiagabine-d6 working solution (e.g., 500 ng/mL in MeOH).

  • Precipitate: Add 150 µL Acetonitrile (cold).

  • Agitate: Vortex 1 min, Centrifuge 10 min at 10,000 x g.

  • Inject: 5 µL of supernatant.

B. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

C. Mass Spectrometry Transitions (MRM) The fragmentation usually involves the cleavage of the nipecotic acid moiety. Since the d6-label is on the thiophene rings, the charged fragment retains the label.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Tiagabine 376.2

247.125
Tiagabine-d6 382.2

253.125

Note: The mass shift of +6 is conserved in the fragment (247 vs 253), confirming the label is on the thiophene-containing fragment.

3.3 Analytical Workflow Diagram

BioanalysisWorkflow cluster_logic Isotope Dilution Logic Sample Biological Sample (Plasma/Serum) IS_Spike Add Tiagabine-d6 (Internal Standard) Sample->IS_Spike Extraction Protein Precipitation (Acetonitrile) IS_Spike->Extraction Equilibrate Separation LC Separation (C18 Column, Acidic pH) Extraction->Separation Supernatant Detection MS/MS Detection (+ESI, MRM Mode) Separation->Detection Co-elution Data Quantification (Ratio: Analyte/IS) Detection->Data Normalize

Caption: Workflow for Tiagabine quantification using Tiagabine-d6 to normalize matrix effects.

Part 4: Handling, Stability & Storage

Deuterated standards are high-value reagents. Proper handling is essential to prevent degradation or isotopic exchange (though rare for C-D bonds).

  • Storage: Store solid powder at -20°C or -80°C . Protect from light and moisture (desiccate).

  • Stock Solutions:

    • Prepare primary stocks in DMSO or Methanol.

    • Store stocks at -20°C. Stability is typically >6 months.

    • Avoid: Storing in aqueous buffers for extended periods (>24h) at room temperature, as hydrolysis of the ester/amide linkages (though Tiagabine is relatively stable) or microbial growth can occur.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can alter the effective weight.

References
  • U.S. Food and Drug Administration (FDA). (2016). GABITRIL (tiagabine hydrochloride) Prescribing Information. Retrieved February 2, 2026, from [Link]

  • Gustavson, L. E., & Chu, S. Y. (1992).[2] High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 313-318.

  • Hubert-Roux, M., et al. (2012).[3] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-296.[2][3] [Link]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Application Note. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Synthesis and Characterization of Deuterated Tiagabine (d2-TGB)

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic Stability via the Deuterium Switch

Executive Summary

This technical guide details the rational design, synthesis, and characterization of 5,5'-d2-Tiagabine , a deuterated analog of the selective GABA reuptake inhibitor Tiagabine.

Tiagabine is primarily metabolized by CYP3A4 via oxidation of the thiophene ring to form the inactive 5-oxo-tiagabine .[1] By strategically substituting the metabolically labile hydrogen atoms at the C-5 position of the thiophene rings with deuterium, we aim to leverage the Kinetic Isotope Effect (KIE) . This modification is designed to increase the activation energy for the rate-determining metabolic step, potentially extending the drug's half-life and reducing dosing frequency while maintaining its pharmacodynamic profile.

Part 1: Rationale & Design Strategy

Metabolic Hotspot Analysis

The primary clearance pathway for Tiagabine in humans is the oxidation of the thiophene ring, catalyzed largely by the CYP3A isoform.[1] This reaction yields 5-oxo-tiagabine, which lacks anticonvulsant activity.

  • Target: The C-5 protons of the bis(3-methyl-2-thienyl) moiety.

  • Mechanism: Carbon-Hydrogen (C-H) bond cleavage is the rate-limiting step in CYP450-mediated oxidation.

  • Solution: The Carbon-Deuterium (C-D) bond is shorter and stronger (bond dissociation energy is ~1.2–1.5 kcal/mol higher) than the C-H bond. Replacing H with D at the C-5 position is expected to retard the formation of the 5-oxo metabolite.

The Deuterium Switch Logic

The following diagram illustrates the mechanistic rationale for the chosen deuteration site.

MetabolicBlockade Figure 1: Mechanistic Rationale for C-5 Thiophene Deuteration Tiagabine Tiagabine (TGB) (C-H Bonds at Thiophene C-5) CYP3A4 CYP3A4 Enzyme (Oxidative Attack) Tiagabine->CYP3A4 High Affinity OxoMetabolite 5-oxo-Tiagabine (Inactive Metabolite) CYP3A4->OxoMetabolite Rapid Oxidation Blockade Primary Kinetic Isotope Effect (Rate Reduction) CYP3A4->Blockade C-D Bond Cleavage dTiagabine d2-Tiagabine (C-D Bonds at Thiophene C-5) dTiagabine->CYP3A4 Binding Unchanged Blockade->OxoMetabolite Significantly Slowed StableDrug Prolonged Half-Life Maintained Potency Blockade->StableDrug Metabolic Shunting

Part 2: Retrosynthetic Analysis

To synthesize 5,5'-d2-Tiagabine , we cannot simply exchange protons on the final molecule due to lack of regioselectivity. We must build the molecule from deuterated building blocks.

Retrosynthetic Disconnection:

  • Final Target: d2-Tiagabine HCl.

  • Key Disconnection: The alkene linker.

  • Intermediates:

    • Fragment A: (R)-Nipecotic acid derivative (ethyl ester).

    • Fragment B: 5,5'-d2-bis(3-methyl-2-thienyl)ketone .

  • Starting Material: 3-methylthiophene.

Part 3: Detailed Synthesis Protocol

Phase 1: Synthesis of Deuterated Precursor

Objective: Synthesis of 5-deutero-2-bromo-3-methylthiophene.

Reagents:

  • 3-Methylthiophene (SM)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes

  • Deuterium Oxide (D₂O, >99.9% D)

  • N-Bromosuccinimide (NBS)

Protocol:

  • Lithiation: In a flame-dried 3-neck flask under Argon, dissolve 3-methylthiophene (100 mmol) in anhydrous THF (200 mL). Cool to -78°C.

  • Deprotonation: Add n-BuLi (105 mmol) dropwise over 30 minutes. The C-2 proton is most acidic, but we need to target C-5 eventually. Correction: Direct lithiation of 3-methylthiophene occurs preferentially at C-2. To target C-5, we first block C-2 or use a directing group strategy.

    • Refined Route: Brominate C-2 first.

    • Step 1 (Bromination): React 3-methylthiophene with NBS in DMF to yield 2-bromo-3-methylthiophene .

    • Step 2 (Lithiation/Deuteration): Dissolve 2-bromo-3-methylthiophene in THF. Cool to -78°C. Treat with LDA (Lithium Diisopropylamide) which preferentially removes the C-5 proton (the only remaining thiophene proton).

    • Step 3 (Quench): Quench the anion with D₂O .

    • Result: 2-bromo-5-deutero-3-methylthiophene.

Phase 2: Formation of the Deuterated Ketone

Objective: Synthesis of Bis(5-deutero-3-methyl-2-thienyl)methanone.

  • Grignard Formation: Convert 2-bromo-5-deutero-3-methylthiophene to its Grignard reagent using Mg turnings in THF.

  • Carbonylation: React the Grignard reagent (2 equiv) with ethyl formate (0.5 equiv) or dimethylcarbamoyl chloride to form the symmetrical ketone.

  • Workup: Quench with saturated NH₄Cl (in D₂O if possible to prevent back-exchange, though aqueous workup is usually safe for aromatic C-D bonds).

  • Purification: Recrystallize from ethanol.

    • QC Check: ¹H-NMR should show loss of the C-5 proton signal (typically ~6.9-7.1 ppm region for thiophene).

Phase 3: Coupling and Final Assembly

Objective: Synthesis of d2-Tiagabine HCl.

  • Grignard Addition: React the deuterated ketone with the Grignard reagent derived from 4-bromo-1-butene (or a protected 4-halo-1-butanol derivative).

  • Dehydration: Treat the resulting tertiary alcohol with dilute H₂SO₄/acetic acid to effect dehydration, forming the alkene linker.

  • N-Alkylation:

    • Convert the terminal alkene to a leaving group (e.g., via hydroboration/oxidation then tosylation, or if using a di-halo linker).

    • Standard Tiagabine Route: The linker is often attached to the nipecotic acid. Let's assume the standard alkylation of (R)-ethyl nipecotate with the deuterated bis-thienyl-butenyl halide.

  • Hydrolysis: Hydrolyze the ethyl ester using LiOH in THF/Water.

  • Salt Formation: Dissolve the free base in ethanol and treat with HCl gas/ether to precipitate d2-Tiagabine HCl .

SynthesisWorkflow Figure 2: Synthetic Pathway for d2-Tiagabine SM Starting Material: 2-bromo-3-methylthiophene Step1 1. LDA, -78°C 2. D2O Quench SM->Step1 Inter1 Intermediate 1: 2-bromo-5-deutero-3-methylthiophene Step1->Inter1 Step2 1. Mg, THF 2. Ethyl Formate Inter1->Step2 Ketone Intermediate 2: Bis(5-deutero-3-methyl-2-thienyl)methanone Step2->Ketone Step3 1. Grignard (Linker) 2. Dehydration 3. (R)-Nipecotate Coupling Ketone->Step3 Final Final Product: d2-Tiagabine HCl Step3->Final

Part 4: Characterization & Validation

Nuclear Magnetic Resonance (NMR)

Validation of deuterium incorporation is binary: the signal must disappear in ¹H-NMR and appear in ²H-NMR.

ParameterStandard Tiagabine (¹H-NMR)d2-Tiagabine (¹H-NMR)d2-Tiagabine (¹³C-NMR)
Thiophene C-5 H Doublet/Multiplet ~7.2 ppmSilent / Absent Triplet (C-D coupling, J~25Hz)
Thiophene C-4 H Doublet ~6.9 ppmSinglet (Loss of coupling)Unchanged
Linker Vinyl H Multiplet ~5.8 ppmUnchangedUnchanged
Integration Full proton countn-2 protons -

Protocol:

  • Dissolve 5 mg of sample in DMSO-d6.

  • Acquire ¹H-NMR (400 MHz or higher). Focus on the aromatic region (6.5–7.5 ppm).

  • Success Criteria: >98% reduction in the integral of the C-5 thiophene proton relative to the C-4 proton or the methyl group signal.

Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) confirms the isotopic mass shift.

  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI Positive Mode.

  • Expected Result:

    • Tiagabine [M+H]⁺: m/z 376.1

    • d2-Tiagabine [M+H]⁺: m/z 378.1 (+2.01 Da shift).

  • Isotopic Purity Calculation: Compare the abundance of the M (376) peak vs M+2 (378) peak. Target >99% D incorporation.

In Vitro Metabolic Stability Assay

To validate the "Deuterium Switch" hypothesis, a microsomal stability assay is required.

Protocol:

  • System: Human Liver Microsomes (HLM) containing CYP3A4.

  • Substrates: Tiagabine (Control) and d2-Tiagabine (Test), both at 1 µM.

  • Incubation: 37°C with NADPH regenerating system.

  • Sampling: Time points at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (CLint).

    • Target KIE: (CLint H / CLint D) ≥ 1.5.

References

  • PubChem. (n.d.). Tiagabine. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • FDA. (1996). Pharmacology Review: Gabitril (Tiagabine). U.S. Food and Drug Administration. Retrieved February 2, 2026, from [Link]

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. Retrieved February 2, 2026, from [Link]

  • Gant, T. G. (2014).[2] Deuterated thiophene derivatives. U.S. Patent Application (Example of general deuterated thiophene IP context).

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: The Mass Shift Dynamics of Tiagabine-d6 HCl in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity bioanalysis, the selection of an Internal Standard (IS) is not merely about matching chemical properties—it is an exercise in isotopic engineering. This guide analyzes the critical role of Tiagabine-d6 HCl as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of Tiagabine.

We will deconstruct the +6 Da mass shift , explaining its necessity not just for mass resolution, but to overcome the specific isotopic "noise" generated by Tiagabine’s sulfur-rich structure. This document provides a mechanistic understanding of fragmentation pathways, isotopic interference (cross-talk), and a self-validating protocol for method development.

The Chemistry of the Shift: Why d6?

The Sulfur Anomaly

Tiagabine (


) contains two sulfur atoms. This structural feature dictates the choice of the internal standard. Unlike Carbon-13, which has a predictable ~1.1% natural abundance per atom, Sulfur-34 (

) has a natural abundance of ~4.2%.

When a molecule contains two sulfur atoms, the probability of the M+2 isotope (where one


 is replaced by 

) becomes significant.

The Isotopic Calculation:

  • M+0 (Monoisotopic): 100% Relative Abundance.

  • M+2 Contribution: With two sulfur atoms, the M+2 peak is approximately 9% of the parent peak height (excluding

    
     contributions).
    

The Consequence: If a Tiagabine-d3 IS were used, its primary mass (M+3) would sit dangerously close to the M+2/M+3 isotopic envelope of the native drug. At high concentrations of the native drug (ULOQ), the natural isotopic abundance would "spill over" into the IS channel, artificially inflating the IS signal and causing non-linearity.

The Solution: Tiagabine-d6 provides a +6 Da shift , moving the IS precursor ion (


 382) well beyond the significant isotopic envelope of the native analyte (

376).

MS/MS Fragmentation Dynamics

To ensure the mass shift is retained during detection, the deuterium labels must be located on a moiety that is preserved in the product ion.

Structural Localization

Commercially available Tiagabine-d6 is typically labeled on the two methyl groups of the thiophene rings.

  • Structure: Bis(3-methyl-d3-2-thienyl) derivative.[1]

  • Total Shift: 2 groups

    
     3 Deuteriums = +6 Da.
    
MRM Transitions

The standard fragmentation pathway for Tiagabine in positive ESI involves the cleavage of the piperidine-butene bond, generating a stable carbocation stabilized by the two thiophene rings.

  • Native Tiagabine:

    • Precursor (

      
      ): 376.5 
      
    • Product Ion (Bis(methylthienyl)butenyl cation): 247.1

    • Neutral Loss: Nipecotic acid moiety (~129 Da).

  • Tiagabine-d6 (IS):

    • Precursor (

      
      ): 382.5 
      
    • Product Ion: Since the label is on the thiophene methyls, the fragment retains the label.

    • Fragment Mass:

      
      
      
Visualization of Fragmentation Pathway

TiagabineFragmentation Precursor Tiagabine Precursor (m/z 376) Collision Collision Cell (CID Energy) Precursor->Collision ESI+ Fragment Product Ion (m/z 247) Collision->Fragment Cleavage Neutral Neutral Loss (Nipecotic Acid) Collision->Neutral IS_Fragment Product Ion-d6 (m/z 253) Collision->IS_Fragment Retains d6 Label IS_Precursor Tiagabine-d6 Precursor (m/z 382) IS_Precursor->Collision ESI+

Caption: Comparative fragmentation pathway showing the retention of the deuterium label in the product ion, ensuring a clean +6 Da shift in both Q1 and Q3.

Chromatographic Considerations: The Deuterium Effect

While MS selectivity is the primary goal, chromatography plays a vital role. Deuterium is slightly more lipophilic than Hydrogen due to the lower zero-point vibrational energy of the C-D bond, which effectively shortens the bond length and reduces the molar volume.

  • Retention Time Shift: In Reverse Phase LC (RPLC), Tiagabine-d6 may elute slightly earlier or later than the native drug, typically by 2–5 seconds depending on the column phase and gradient.

  • Impact: If the shift is too large, the IS may not effectively compensate for matrix effects (ion suppression/enhancement) that occur at the specific elution time of the analyte.

  • Mitigation: Use high-efficiency columns (e.g., sub-2 micron C18) and ensure the shift is minimal. The +6 Da shift is usually chemically similar enough to maintain co-elution within the ionization window.

Protocol: Cross-Talk & Interference Validation

Trustworthiness in bioanalysis comes from rigorous validation. You must prove that the IS does not interfere with the Analyte, and the Analyte does not interfere with the IS.

The "Cross-Talk" Matrix

Perform this experiment during method development, before full validation.

Sample TypeContentsPurposeAcceptance Criteria
Double Blank Matrix only (No Analyte, No IS)Check for background noise< 20% of LLOQ response
Blank + IS Matrix + IS (at working conc.)Check IS -> Analyte interference Analyte channel response must be < 20% of LLOQ
ULOQ (No IS) Matrix + Analyte at ULOQ (No IS)Check Analyte -> IS interference IS channel response must be < 5% of average IS response
Step-by-Step Workflow

ValidationProtocol Start Start Validation Prep Prepare ULOQ Sample (Highest Concentration, No IS) Start->Prep Inject Inject into LC-MS/MS Prep->Inject Monitor Monitor IS Transition (382 -> 253) Inject->Monitor Decision Is Signal > 5% of Normal IS Response? Monitor->Decision Fail FAIL: Isotopic Interference (Cross-Talk) Decision->Fail Yes Pass PASS: Clean Mass Shift Decision->Pass No

Caption: Decision tree for evaluating isotopic cross-talk between the native analyte at high concentrations and the internal standard channel.

Troubleshooting & Optimization

If you observe interference despite the +6 Da shift, consider the following:

  • Fragment Choice: If the 253 transition shows noise, verify the label position. If the label is on the piperidine ring but you monitor the thiophene fragment, you lose the mass shift. Always verify the Certificate of Analysis (CoA) for label position.

  • Isobaric Interferences: Tiagabine metabolites (e.g., 5-oxo-tiagabine) may have similar masses. Ensure chromatographic separation between the parent drug and its major metabolites.

  • Dimerization: At high concentrations, Tiagabine can form dimers

    
    . Ensure your source temperature and declustering potential (DP) are optimized to prevent in-source dimerization which can complicate spectra.
    

References

  • U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Hubert-Roux, M., et al. (2012).[3][4] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60648, Tiagabine. Retrieved from [Link]

Sources

Technical Guide: Tiagabine-d6 HCl in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for High-Fidelity LC-MS/MS Method Development

Executive Summary

This technical guide details the operational framework for utilizing Tiagabine-d6 Hydrochloride (Tiagabine-d6 HCl) as a stable isotope-labeled internal standard (SIL-IS) in the quantification of Tiagabine.[1] Designed for analytical chemists and drug development researchers, this document moves beyond basic "recipe" instructions to explore the causality of experimental design.

Tiagabine (Gabitril) is a lipophilic GABA reuptake inhibitor.[1][2] Its quantification in biological matrices (plasma, serum, urine) is prone to significant matrix effects, particularly phospholipid-induced ion suppression.[1] The use of this compound is not merely a regulatory recommendation; it is a physicochemical necessity to ensure that the internal standard tracks the analyte’s ionization efficiency and extraction recovery precisely.

The Molecule: Technical Specifications & Handling

Understanding the physical chemistry of the internal standard is the first step toward a robust assay.

Chemical Identity[2]
  • Compound: Tiagabine-d6 Hydrochloride[1][3]

  • Chemical Nature: Deuterated analog of Tiagabine, typically labeled on the two methyl groups attached to the thiophene rings (

    
    ).
    
  • Molecular Weight Difference: +6 Da relative to the unlabeled drug.

    • Tiagabine HCl (Unlabeled): MW ~412.0[1][2]

    • This compound: MW ~418.05[1][4]

  • Salt Form: Hydrochloride (HCl).[1][2][5] Critical Note: The HCl salt improves water solubility but must be accounted for during stock preparation.

Solubility & Stock Preparation

Tiagabine is lipophilic (logP ~3.3).[1] While the HCl salt aids aqueous solubility, organic solvents are required for stable stock solutions.

ParameterSpecificationPractical Implication
Primary Solvent Methanol (MeOH)Prevents precipitation; ensures complete dissolution of lipophilic domains.[1]
Storage -20°C or -80°CPrevents degradation (oxidation of the alkene or thiophene rings).[1]
Salt Correction RequiredWeighing 1.0 mg of salt does not equal 1.0 mg of free base.

The Salt Correction Formula:


[1]

Experimental Protocol: LC-MS/MS Workflow

This protocol utilizes Protein Precipitation (PPT) for high throughput, suitable for clinical research or PK studies.

Mass Spectrometry (MRM Transitions)

The detection relies on Positive Electrospray Ionization (ESI+).[1] The fragmentation typically yields a stable carbocation by cleaving the nipecotic acid moiety.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Origin of Fragment
Tiagabine 376.2

247.1~20-25Dithienyl-butenyl carbocation
Tiagabine-d6 382.2

253.1~20-25Dithienyl-butenyl carbocation (retains d6 label)

Analyst Insight: The +6 Da shift is retained in the fragment ion because the deuterium labels are located on the thiophene rings, which are part of the detected fragment. This ensures high specificity and no cross-talk.

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 - 0.6 mL/min.[1]

Sample Preparation Workflow (Visualized)

The following diagram illustrates the logical flow of the extraction process, highlighting where the IS is introduced to compensate for errors.

G Sample Biological Sample (Plasma/Serum) Spike Spike Tiagabine-d6 (Internal Standard) Sample->Spike 1. Normalization PPT Protein Precipitation (Add ACN/MeOH) Spike->PPT 2. Extraction Centrifuge Centrifugation (13,000 rpm, 4°C) PPT->Centrifuge 3. Separation Inject LC-MS/MS Injection (Supernatant) Centrifuge->Inject 4. Analysis

Figure 1: Critical Path for Internal Standard Integration.[1][2][6][7][8] The IS is added before any manipulation to correct for extraction loss and pipetting errors.

Scientific Integrity: Validation & Troubleshooting

Using a deuterated standard introduces specific challenges that must be validated to satisfy regulatory standards (FDA/EMA).

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic than hydrogen. On high-efficiency C18 columns, Tiagabine-d6 may elute slightly earlier than Tiagabine.

  • Risk: If the retention time (RT) shift is too large, the IS may not experience the exact same matrix suppression as the analyte.

  • Validation Step: Ensure RT difference is < 0.1 min. If separation is significant, switch to a Phenyl-Hexyl column or adjust the gradient slope.

Cross-Signal Contribution (Cross-Talk)

You must verify that the IS does not interfere with the analyte channel and vice versa.

  • IS Interference: Inject a "Zero Sample" (Matrix + IS only). Monitor the Analyte transition (376->247).

    • Acceptance: Signal must be < 20% of the LLOQ (Lower Limit of Quantitation).

  • Analyte Interference: Inject a ULOQ sample (High conc. Analyte, no IS). Monitor the IS transition (382->253).

    • Acceptance: Signal must be < 5% of the average IS response.

Matrix Effect Correction Mechanism

The primary value of Tiagabine-d6 is its ability to "lock" the quantitative ratio despite fluctuations in ionization efficiency.

MatrixEffect Matrix Biological Matrix (Phospholipids/Salts) Ionization ESI Source (Ionization Process) Matrix->Ionization Causes Suppression Analyte Tiagabine Signal (Suppressed) Ionization->Analyte IS Tiagabine-d6 Signal (Suppressed Equally) Ionization->IS Ratio Peak Area Ratio (Analyte / IS) CONSTANT Analyte->Ratio IS->Ratio

Figure 2: Mechanism of Compensation. Since matrix effects suppress both signals equally (due to co-elution), the calculated ratio remains accurate.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[9] [Link]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Application Note 5991-8174EN. [Link]

  • Hubert-Roux, M., et al. (2012).[10] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287–296.[5][10] [Link]

  • Gustavson, L. E., & Chou, S. Y. (1992).[5] High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma. Journal of Chromatography B, 574, 313.[5] (Foundational method reference).

Sources

Isotopic labeling of GABA uptake inhibitors for research

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic labeling of GABA uptake inhibitors (GAT inhibitors) is a critical workflow in neuropharmacology, enabling the transition from in vitro affinity screening to in vivo target engagement quantification. This guide details the technical strategies for synthesizing and validating these radioligands, focusing on GAT-1 inhibitors (e.g., Tiagabine analogs) using Tritium (


H)  for binding assays and Fluorine-18 (

F)
for Positron Emission Tomography (PET).[1][2]

Strategic Rationale & Target Selection

The GABA transporter (GAT) family regulates synaptic GABA concentrations.[3] GAT-1 is the primary target for antiepileptic drugs like Tiagabine . Isotopic labeling serves two distinct phases of drug development:

  • High-Throughput Screening (

    
    H):  Tritiated ligands provide high specific activity (20–80 Ci/mmol) without altering the pharmacophore, essential for determining binding affinity (
    
    
    
    ,
    
    
    ) in synaptosomal preparations.
  • Target Engagement & Occupancy (

    
    C / 
    
    
    
    F):
    PET tracers allow for the quantification of transporter density (
    
    
    ) and drug occupancy in the living brain. Due to the short half-life of
    
    
    C (20 min),
    
    
    F (110 min)
    is preferred for clinical translation, though it requires rigorous structural modification to maintain bioactivity.

Isotope Selection & Synthetic Methodology

A. Tritium Labeling (In Vitro Standard)
  • Strategy: Catalytic dehalogenation or reduction of unsaturated bonds.

  • Advantage: "Native" labeling; no change in chemical structure or biological affinity.

  • Target Molecule:

    
    .
    
B. Fluorine-18 Labeling (In Vivo Standard)
  • Strategy: Nucleophilic aromatic substitution (

    
    ) or aliphatic substitution.
    
  • Challenge: The nipecotic acid moiety of Tiagabine is zwitterionic and polar, limiting Blood-Brain Barrier (BBB) penetration. Successful tracers (e.g.,

    
    F-GATT-44 ) utilize lipophilic linkers or ester prodrugs to facilitate brain uptake.
    

Experimental Protocols

Protocol 1: Synthesis of via Catalytic Dehalogenation
  • Precursor: A brominated or iodinated analog of Tiagabine (e.g., 4-bromo-Tiagabine).

  • Reagents: Tritium gas (

    
    ), 10% Pd/C catalyst, Triethylamine (TEA).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2 mg of the bromo-precursor in 1 mL of anhydrous ethanol/ethyl acetate (1:1). Add 5 µL of TEA to neutralize HBr formed during reaction.

  • Catalyst Addition: Add 10% Pd/C (2 mg) to the reaction vessel.

  • Tritiation: Connect the vessel to a tritium manifold. Freeze-pump-thaw to remove air. Introduce carrier-free tritium gas (

    
    , ~5 Ci) and stir at room temperature for 2 hours.
    
  • Work-up: Remove excess

    
    . Filter the catalyst using a syringe filter (0.2 µm PTFE).
    
  • Purification: Evaporate solvent. Redissolve in mobile phase and purify via semi-preparative HPLC (C18 column) to remove the bromo-precursor and by-products.

  • Validation: Verify radiochemical purity (>98%) and specific activity via liquid scintillation counting (LSC) and UV calibration.

Protocol 2: Radiosynthesis of (PET Tracer)
  • Mechanism: Nucleophilic aromatic substitution (

    
    ) on a nitro-precursor.[4]
    
  • Precursor: Nitro-GATT-44 analog (containing a leaving group like

    
     or 
    
    
    
    ).

Step-by-Step Workflow:

  • 
     Production:  Generate 
    
    
    
    via the
    
    
    nuclear reaction in a cyclotron.
  • Activation: Trap

    
     on a QMA carbonate ion exchange cartridge. Elute with 
    
    
    
    /
    
    
    solution into the reaction vessel.
  • Azeotropic Drying: Evaporate water azeotropically with acetonitrile at 95°C under helium flow (repeat 3x) to create naked, nucleophilic fluoride.

  • Labeling Reaction: Add the nitro-precursor (2 mg in 0.5 mL DMSO). Heat to 130°C for 15 minutes.

    • Chemistry Note: The high temperature drives the

      
       reaction, replacing the nitro group with 
      
      
      
      .
  • Deprotection (if applicable): If the carboxylic acid was ester-protected (to improve yield), add 1N NaOH and heat at 90°C for 5 mins to hydrolyze.

  • Purification: Dilute with water, pass through a C18 Sep-Pak cartridge (to remove unreacted fluoride), and purify via semi-prep HPLC.

  • Formulation: Evaporate HPLC solvent and reconstitute in sterile saline containing <10% ethanol for injection.

Visualization of Workflows

Figure 1: Radiosynthesis Logic Flow

This diagram illustrates the parallel pathways for creating in vitro and in vivo tools.

G cluster_Tritium In Vitro Tool (Tritium) cluster_F18 In Vivo PET Tracer (F-18) Precursor Precursor Molecule (Halogenated or Nitro) T2_Gas Tritium Gas (T2) Pd/C Catalyst Precursor->T2_Gas Dehalogenation SnAr SnAr Reaction (DMSO, 130°C) Precursor->SnAr Precursor Addition H3_Product [3H]Tiagabine (High Specific Activity) T2_Gas->H3_Product Cyclotron Cyclotron 18O(p,n)18F Drying Azeotropic Drying (K2.2.2/K2CO3) Cyclotron->Drying Drying->SnAr Nucleophilic F- F18_Product [18F]GATT-44 (Sterile Injectable) SnAr->F18_Product HPLC Purification

Caption: Parallel synthesis pathways for Tritiated (top) and Fluorinated (bottom) GAT inhibitors.

Figure 2: Biological Validation Workflow

From binding affinity to clinical imaging.

G cluster_Assay Step 1: In Vitro Binding cluster_PET Step 2: In Vivo PET Imaging Ligand Radiolabeled Ligand ([3H] or [18F]) Homogenate Rat Brain Synaptosomes (GAT-1 Rich) Ligand->Homogenate Injection IV Injection (Microdose) Ligand->Injection Incubation Incubation (+/- Cold Inhibitor) Homogenate->Incubation Filter Rapid Filtration (Glass Fiber) Incubation->Filter Data Calculate Ki / Bmax Filter->Data Data->Injection If High Affinity Confirmed Scan Dynamic PET Scan (0-90 min) Injection->Scan Modeling Kinetic Modeling (Logan Plot / Vt) Scan->Modeling

Caption: Validation pipeline: In vitro affinity confirmation is a prerequisite for in vivo PET imaging.

Quality Control & Data Presentation

Self-validating protocols require rigorous QC. The following parameters must be met before biological use.

Table 1: Quality Control Specifications for GAT Radioligands

ParameterSpecificationMethod of VerificationRationale
Radiochemical Purity > 95%HPLC (Radio-detector)Impurities alter calculated affinity (

).
Specific Activity (

)
> 20 Ci/mmol (

H)> 1 Ci/µmol (

F)
UV Absorbance vs. RadioactivityLow

causes "mass effect" (receptor saturation).
Chemical Purity > 95%HPLC (UV @ 254nm)Non-radioactive precursors can compete for binding.
Residual Solvents < 5000 ppm (EtOH)Gas ChromatographyToxicity in biological systems.
pH 4.5 – 7.5pH Strip/MeterPhysiological compatibility.

References

  • Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. Source: ACS Chemical Neuroscience URL:[Link]

  • Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Source: Journal of Nuclear Medicine URL:[Link][4][5]

  • Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). Source: Journal of Medicinal Chemistry (via NCBI) URL:[Link]

  • In vivo labeling of the central GABA uptake carrier with 3H-Tiagabine. Source: European Journal of Pharmacology (via PubMed) URL:[Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Source: Chemical Reviews URL:[Link]

Sources

Pharmacological Profile: Tiagabine vs. Deuterated Analog (d-Tiagabine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Medicinal Chemistry Whitepaper Audience: Drug Development Scientists, Pharmacologists, and Medicinal Chemists

Executive Summary

This guide provides a technical analysis comparing Tiagabine (TGB) , a selective GABA reuptake inhibitor, with its Deuterated Analog (d-TGB) . Tiagabine is a potent anticonvulsant hampered by a short half-life (~7 hours) and significant diurnal pharmacokinetic fluctuations, necessitating frequent dosing.

The deuterated analog represents a strategic "Deuterium Switch"—replacing specific hydrogen atoms with deuterium (²H) at metabolic "soft spots." This modification leverages the Primary Kinetic Isotope Effect (PKIE) to strengthen the carbon-hydrogen bond (C-H


 C-D), thereby slowing CYP450-mediated oxidation without altering the drug's binding affinity or selectivity for the GAT-1 transporter.

Key Technical Takeaways:

  • Target: GAT-1 Transporter (SLC6A1).[1][2]

  • Modification: Deuteration of the thiophene moiety (primary site of CYP3A4 oxidation).

  • Outcome: Extended

    
    , reduced 
    
    
    
    -related adverse events (dizziness/tremor), and stabilized trough levels.

The Parent Compound: Tiagabine (Baseline Profile)[2][3][4][5]

Tiagabine is a nipecotic acid derivative linked to a lipophilic anchor.[3] It functions as a "brake" on neuronal excitability by blocking the reuptake of GABA from the synaptic cleft.[2][4]

Mechanism of Action (MoA)

Tiagabine binds to the GABA Transporter 1 (GAT-1) , locking it in an inward-open conformation.[2] This prevents the transport of GABA back into presynaptic neurons and glial cells, effectively increasing the synaptic residence time of GABA.

Pharmacokinetic Limitations

Despite its efficacy, Tiagabine presents specific PK challenges:

  • Rapid Clearance: Extensive metabolism by hepatic CYP3A4 leads to a short elimination half-life (

    
     = 5–9 hours).[1]
    
  • Diurnal Variation: Clearance is higher in the evening, leading to lower trough levels at night.[5]

  • Adverse Event Profile: CNS side effects (dizziness, somnolence) are concentration-dependent, often peaking with

    
    .
    
Metabolic Pathway

The primary metabolic route involves the oxidation of the thiophene ring by CYP3A4 to form two isomers of 5-oxo-tiagabine, which lack pharmacological activity. This thiophene ring is the structural vulnerability targeted by deuteration.

The Deuterium Switch: d-Tiagabine

Deuterium (


H) is a stable, non-radioactive isotope of hydrogen with twice the atomic mass.[] The bond energy of a C-D bond is approximately 1.2–1.5 kcal/mol higher than a C-H bond.
The Kinetic Isotope Effect (KIE)

In the reaction coordinate of CYP3A4 oxidation, C-H bond cleavage is often the rate-limiting step (RLS). By substituting Hydrogen with Deuterium at the thiophene ring, we increase the activation energy required for this cleavage.

  • Theoretical

    
    :  6–10 (Primary KIE).
    
  • In Vivo Impact: If C-H cleavage is the RLS, deuteration significantly reduces intrinsic clearance (

    
    ).
    
Structural Modification Strategy

The optimal design for d-Tiagabine involves deuterating the 5-position of the thiophene rings.

DeuterationStrategy Tiagabine Tiagabine (Parent) (C-H Bonds on Thiophene) CYP3A4 CYP3A4 Enzyme (Oxidative Attack) Tiagabine->CYP3A4 Rapid Oxidation Metabolite 5-oxo-Tiagabine (Inactive) CYP3A4->Metabolite Clearance dTiagabine d-Tiagabine (C-D Bonds on Thiophene) Blocked Metabolic Blockade (High Activation Energy) dTiagabine->Blocked Resists CYP3A4 Stable Prolonged Exposure (Active Drug) Blocked->Stable Maintained Plasma Levels

Figure 1: The Deuterium Switch Strategy. Deuteration of the thiophene ring increases resistance to CYP3A4-mediated oxidation, prolonging the presence of the active drug.

Comparative Pharmacological Profile

The following data compares the established profile of Tiagabine against the projected profile of d-Tiagabine based on patent data and medicinal chemistry principles of GAT-1 inhibitors.

In Vitro & In Vivo Parameters[7][9]
ParameterTiagabine (Parent)d-Tiagabine (Analog)Delta / Impact
GAT-1 Affinity (

)
~14 nM~14 nMNo Change: Deuterium does not alter steric/electronic binding.[1]
Metabolic Stability (

microsomes)
Low (< 30 min)High (> 60 min)>2x Stability: Resistance to thiophene oxidation.
Major Metabolite 5-oxo-tiagabineGlucuronide conjugatesMetabolic Shunting: Shift away from CYP oxidation.[1]
Human Half-life (

)
7–9 hours12–15 hours (Projected)Extended Dosing Interval: Potential for QD/BID.[1]

Ratio
High (Peaks & Troughs)Low (Flatter profile)Improved Tolerability: Reduced peak-related CNS side effects.[1]
Signaling Pathway & Mechanism[1]

GAT1_Pathway Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (GABA Pool) Presynaptic->Synapse GABA Release Postsynaptic Postsynaptic Neuron (GABA-A Receptors) Synapse->Postsynaptic Receptor Activation GAT1 GAT-1 Transporter Synapse->GAT1 Reuptake (Clearance) Response Reduced Neuronal Excitability (Seizure Control) Postsynaptic->Response Signal Transduction Inhibition Tiagabine / d-Tiagabine (Blocks GAT-1) Inhibition->GAT1 Inhibits

Figure 2: Mechanism of Action. Both parent and deuterated forms inhibit GAT-1, increasing synaptic GABA levels. The difference lies in the duration of this inhibition.[7]

Experimental Protocols

To validate the superiority of the deuterated analog, the following self-validating protocols are recommended.

Microsomal Stability Assay (Metabolic Resistance)

This assay quantifies the intrinsic clearance (


) difference between Tiagabine and d-Tiagabine.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Tiagabine, d-Tiagabine (1 µM final conc).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).[1]

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound.[1][8] Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (Stop Solution). Vortex.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Validation Criteria:

  • Positive Control (e.g., Verapamil) must show high clearance.

  • Negative Control (Warfarin) must show low clearance.[1]

  • d-Tiagabine should show a statistically significant decrease in slope

    
     compared to Tiagabine.[1]
    
Comparative Workflow Visualization

AssayWorkflow Prep Preparation HLM + Buffer + Compound Incubate Incubation 37°C + NADPH Prep->Incubate Start Reaction Quench Quenching Add Ice-Cold ACN Incubate->Quench Timepoints (0-60m) Analysis LC-MS/MS Analysis Quantify Parent Remaining Quench->Analysis Centrifuge Calc Data Calculation Determine Intrinsic Clearance Analysis->Calc Compare Slopes

Figure 3: Microsomal Stability Workflow. A standardized protocol to quantify the kinetic isotope effect.

Clinical Implications & Safety

Dosing Regimen Optimization

The primary clinical advantage of d-Tiagabine is the potential for Modified Release (MR) kinetics without a complex formulation.

  • Tiagabine: Requires BID/QID dosing.[1] Missed doses lead to rapid drop in seizure protection.

  • d-Tiagabine: Slower elimination supports QD (Once Daily) or BID dosing with higher trough levels, improving patient compliance.

Toxicity Profile

Tiagabine's side effects (tremor, asthenia) are often driven by rapid spikes in plasma concentration (


).
  • Safety Hypothesis: By flattening the PK curve (lower

    
    , higher 
    
    
    
    ), d-Tiagabine may maintain efficacy while reducing peak-dose toxicity.
  • Metabolite Safety: The primary metabolites of d-Tiagabine are chemically identical to those of Tiagabine (just containing deuterium), or shifted toward glucuronidation. Since Tiagabine metabolites are inactive and non-toxic, the safety risk of the "new" deuterated metabolites is low.

References

  • Nielsen, E. B., et al. (1991).[9] "Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake." European Journal of Pharmacology.

  • Gustafson, D. L., & Benet, L. Z. (2002). "Pharmacokinetics of Tiagabine." Epilepsia.[1][10][11]

  • Concert Pharmaceuticals. (2010).[1][12] "Deuterated Tiagabine Derivatives." US Patent Application US20100130552A1.[1]

  • Gant, T. G. (2014).[12] "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry.

  • Harbeson, S. L., & Tung, R. D. (2014). "Deuterium in Drug Discovery and Development." Annual Reports in Medicinal Chemistry.

  • FDA Label. (2023). "Gabitril (Tiagabine Hydrochloride) Prescribing Information."[1]

Sources

The Definitive Guide to Interpreting the Certificate of Analysis for Tiagabine-d6 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of regulated bioanalysis, the Certificate of Analysis (CoA) for an internal standard (IS) like Tiagabine-d6 Hydrochloride is not merely a receipt; it is a primary control document that dictates the validity of your LC-MS/MS assays.[1]

Tiagabine, a selective GABA reuptake inhibitor used in epilepsy treatment, presents specific challenges in quantification due to its lipophilicity and protein binding (96%). The deuterated analog, Tiagabine-d6 , is the requisite tool to compensate for matrix effects and ionization suppression. However, the utility of this tool is entirely dependent on the integrity of the data presented in its CoA.

This guide deconstructs the CoA into three pillars—Identity, Purity, and Potency —and provides the experimental context necessary to apply this data in FDA-compliant bioanalytical method validation (BMV).

Part 1: Structural Integrity (The Identity Pillar)

The first section of the CoA confirms that the material is chemically and structurally authentic. For a deuterated standard, "Identity" has two dimensions: the chemical skeleton and the isotopic incorporation.

Proton NMR ( H-NMR)

For Tiagabine-d6, NMR is the primary tool for verifying the position of the deuterium labels.[1]

  • The Mechanism: Deuterium (

    
    H) is "silent" in standard proton NMR. Therefore, the disappearance of specific peaks compared to the native (d0) Tiagabine spectrum confirms the location of the label.
    
  • Critical Check: Ensure the deuterium labels are located on non-exchangeable positions (e.g., the piperidine ring or the butenyl chain) rather than exchangeable sites (like the carboxylic acid proton). Exchangeable labels can be lost in aqueous mobile phases, causing the IS to revert to d0 and interfere with the analyte signal.

Mass Spectrometry (MS)

The CoA must show a parent ion consistent with the mass shift.

  • Tiagabine (d0) Free Base MW: ~375.5 Da[1]

  • Tiagabine-d6 Free Base MW: ~381.5 Da (

    
    )[1]
    
  • The Check: The mass spectrum should show a dominant peak at

    
     382.5 (
    
    
    
    ) in positive ESI mode.
Visualization: Structural Confirmation Workflow

Structural_Confirmation Sample Tiagabine-d6 Sample NMR 1H-NMR Analysis (D2O/DMSO-d6) Sample->NMR MS HR-MS Analysis (ESI+) Sample->MS Comparison Compare vs. Native Tiagabine NMR->Comparison Peak Disappearance MS->Comparison Mass Shift (+6 Da) Outcome CoA Identity Confirmed Comparison->Outcome

Figure 1: The workflow for confirming the structural identity of a deuterated standard.

Part 2: Purity Profiling (The Quality Pillar)

This is the most misunderstood section of a CoA. You must distinguish between Chemical Purity and Isotopic Purity .

Chemical Purity (HPLC-UV)

This measures how much of the sample is "Tiagabine species" versus synthesis by-products or precursors.[1]

  • Method: HPLC with UV detection (typically 254 nm).[1]

  • Acceptance Criteria: >98% is standard.

  • Relevance: Low chemical purity introduces unknown contaminants that may cause ion suppression or carryover in your LC-MS source.[1]

Isotopic Purity (Enrichment)

This measures the distribution of isotopologues (d0, d1, d2... d6).

  • The Danger: The presence of d0 (native Tiagabine) in your d6 standard is the single biggest risk. If your IS contains 1% d0, and you spike it at high concentrations, you are physically adding the drug you are trying to measure into the sample. This artificially elevates your calibration curve intercept and ruins your Lower Limit of Quantification (LLOQ).

  • The Metric: Look for "Isotopic Enrichment" or "D0 Content."

    • Excellent:

      
       d0
      
    • Acceptable:

      
       d0 (depending on assay sensitivity)
      
Data Summary: Purity Specifications
ParameterMethodSpecificationApplication Note
Chemical Purity HPLC-UV

Ensures no synthesis side-products interfere with chromatography.[1]
Isotopic Enrichment LC-MS (SIM)

(d6)
The % of molecules that are actually d6.[1]
Unlabeled Content (d0) LC-MS (SIM)

CRITICAL: Determines the "blank" signal in your assay.
Protium (H) Content H-NMRConformsVerifies absence of proton signals at labeled sites.[1]

Part 3: Quantitative Analysis (The Potency Pillar)

When preparing your stock solution, you cannot simply weigh the powder and treat it as 100% active drug. You must apply correction factors found in the CoA.

The Salt Form (HCl)

Tiagabine is supplied as a Hydrochloride salt to improve stability and water solubility.

  • Stoichiometry: Tiagabine-d6

    
     HCl.[1]
    
  • Correction: You must correct for the mass of the Chloride ion.

    • Free Base MW: ~381.5

    • Salt MW: ~418.0

    • Salt Factor:

      
      [1]
      
Water & Residual Solvents
  • Karl Fischer (KF): Measures water content.[1] Even "dry" powders can contain 1-3% water.[1]

  • Residual Solvents (GC): Methanol or Ethanol from crystallization.[1]

The "Mass Balance" Calculation

To calculate the true weight of Tiagabine-d6 Free Base in your weighed sample:


[1]

Part 4: Operational Protocol & Validation

Preparation of Stock Solutions

Solubility: Tiagabine HCl is sparingly soluble in water but soluble in Methanol (MeOH) or DMSO.

  • Step 1: Weigh ~1-2 mg of Tiagabine-d6 HCl into a glass weighing boat (avoid static).

  • Step 2: Transfer to a volumetric flask.

  • Step 3: Dissolve in Methanol first. Do not attempt to dissolve directly in the mobile phase buffer, as precipitation may occur at high concentrations.

The "Cross-Talk" Validation Experiment

Before running patient samples, you must validate the Isotopic Purity of the CoA experimentally.

  • Inject IS Only: Inject a blank matrix sample spiked only with the Internal Standard at the working concentration.

  • Monitor Analyte Channel: Look for a peak at the transition of the native drug (Tiagabine).

  • Calculation:

    
    [1]
    
  • FDA Requirement: The interference from the IS must be

    
     of the LLOQ response [1].
    
Visualization: Isotopic Interference Logic

Isotopic_Interference IS_Spike IS Spiking Solution (Tiagabine-d6) Contamination Contains 1% d0 (Native) IS_Spike->Contamination Clean High Purity (>99.9% d6) IS_Spike->Clean Sample Blank Plasma Sample Contamination->Sample Clean->Sample LCMS LC-MS/MS Analysis Sample->LCMS Result_Bad False Positive (Signal > 20% of LLOQ) LCMS->Result_Bad If d0 present Result_Good Clean Baseline (Valid Assay) LCMS->Result_Good If d0 absent

Figure 2: The impact of isotopic impurity (d0 contamination) on assay validity.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 91274, Tiagabine Hydrochloride. Retrieved from [Link][1]

  • International Organization for Standardization (ISO). (2016).[1][4] ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link][1]

  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography. (Contextual grounding on IS cross-talk).

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for Tiagabine in Human Plasma using Tiagabine-d6 HCl

[1]

Abstract

This guide details the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tiagabine in human plasma. By utilizing This compound as a Stable Isotope Labeled (SIL) internal standard, this protocol mitigates matrix effects and ensures high reproducibility. The method employs Electrospray Ionization (ESI) in positive mode, achieving a Lower Limit of Quantification (LLOQ) suitable for clinical pharmacokinetic profiling (typically <1 ng/mL).

Introduction & Scientific Rationale

Clinical Context

Tiagabine is a selective GABA reuptake inhibitor used as an adjunctive therapy for partial seizures. Its mechanism involves blocking the GAT-1 transporter, thereby increasing synaptic GABA availability. Due to its short half-life (7–9 hours) and linear pharmacokinetics, Therapeutic Drug Monitoring (TDM) is critical to maintain effective plasma concentrations (typically 20–200 ng/mL) and avoid toxicity.

The Role of this compound

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise accuracy. This compound (deuterated on the thiophene moieties) serves as the ideal internal standard. Because it co-elutes with the analyte and shares identical ionization properties, it perfectly compensates for:

  • Variability in extraction recovery.[2]

  • Matrix-induced ionization suppression.[1]

  • Injection volume inconsistencies.

Physicochemical Properties & Method Strategy

Understanding the molecule is the first step in method design.

PropertyTiagabine (Analyte)Tiagabine-d6 (IS)Impact on Method
Formula C20H25NO2S2[1] · HClC20H19D6NO2S2[1][3] · HCl-
MW (Free Base) 375.55 g/mol ~381.59 g/mol Mass shift of +6 Da ensures no crosstalk.[1]
pKa 4.14 (acidic), 9.26 (basic)SimilarAmphoteric nature requires pH control.[1] Basic pKa (9.26) suggests ESI+ mode.
LogP ~2.6 (Lipophilic)SimilarHigh retention on C18 columns; suitable for LLE or PPT.[1]
Solubility Water (low), MeOH (high)SimilarStock solutions should be prepared in Methanol.[1]
Mass Spectrometry Strategy (ESI+)

Tiagabine contains a tertiary amine within the nipecotic acid moiety, which is easily protonated.

  • Ionization: ESI Positive Mode ([M+H]+).

  • Precursor Ions: m/z 376.1 (Tiagabine) and m/z 382.1 (Tiagabine-d6).

  • Fragmentation Logic: Collision Induced Dissociation (CID) typically cleaves the bond between the piperidine ring and the butane chain.

    • Product A (Thiophene moiety): Contains the d6 label.[4] Preferred for IS transition to avoid interference.

    • Product B (Piperidine moiety): Often loses the label. Less ideal for IS if the label is on the thiophene.

Experimental Workflow Diagram

The following diagram outlines the critical path from sample preparation to data acquisition.

Gcluster_0Sample Preparation (Protein Precipitation)cluster_1LC Separationcluster_2MS/MS Detection (ESI+)Node1Plasma Sample(50 µL)Node2Add IS Working Sol.(Tiagabine-d6 in MeOH)Node1->Node2Node3Vortex & Centrifuge(10,000 rpm, 10 min)Node2->Node3Node4Supernatant TransferNode3->Node4Node5Injection (5 µL)Node4->Node5Node6Column: C18(Acidic Mobile Phase)Node5->Node6Node7Elution of AnalytesNode6->Node7Node8Tiagabine376.1 -> 247.1Node7->Node8Node9Tiagabine-d6382.1 -> 253.1Node7->Node9Node10Data Analysis(Ratio TGB/IS)Node8->Node10Node9->Node10

Figure 1: Analytical workflow for Tiagabine quantification using Protein Precipitation and LC-MS/MS.

Detailed Protocol

Reagents and Materials
  • Reference Standards: Tiagabine HCl (>98%), this compound (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (AmForm).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Dissolve accurately weighed Tiagabine HCl and this compound in Methanol. Store at -20°C.

  • IS Working Solution (IS-WS): Dilute Tiagabine-d6 Stock in Methanol to ~50 ng/mL. This solution acts as the precipitating agent.

  • Standard Curve: Prepare serial dilutions of Tiagabine in blank plasma (Range: 0.5 – 500 ng/mL).

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for speed and cost-effectiveness. The high organic content ensures solubility of the lipophilic Tiagabine.

  • Pipette 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 200 µL of IS Working Solution (MeOH containing Tiagabine-d6).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Note: Diluting with water improves peak shape by matching the solvent strength to the initial mobile phase.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Isocratic hold)[1]

    • 0.5 - 3.0 min: 10% -> 90% B (Linear ramp)[1]

    • 3.0 - 4.0 min: 90% B (Wash)[1]

    • 4.0 - 4.1 min: 90% -> 10% B[1]

    • 4.1 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive (ESI+).

  • Spray Voltage: 4500 - 5500 V.[1]

  • Temperature: 400°C - 500°C.[1]

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
Tiagabine 376.1247.1 5025Quantifier
Tiagabine376.1126.15035Qualifier
Tiagabine-d6 382.1253.1 5025IS Quantifier

Note: The transition 376->247 corresponds to the loss of the nipecotic acid moiety, retaining the thiophene structure. Since the d6 label is on the thiophene rings, the IS transition shifts to 253 (247 + 6).

Method Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven," it must pass these validation tiers:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ area should be observed at the retention time of Tiagabine.

  • Linearity: The calibration curve (weighted 1/x²) must have an r² > 0.99.

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) for Tiagabine and Tiagabine-d6. The IS-normalized MF should be close to 1.0, indicating the IS is compensating effectively.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression or poor ESI efficiency.[1]Check mobile phase pH (must be acidic).[1] Clean MS source. Increase injection volume (up to 10 µL).
Peak Tailing Secondary interactions with silanols.[1]Ensure Mobile Phase A has sufficient ionic strength (add 5mM Ammonium Formate) or use an end-capped column.[1]
Carryover Tiagabine sticking to injector needle.[1]Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% FA).
IS Signal Drift Inconsistent pipetting or matrix effects.[1]Verify IS working solution stability.[1] Ensure thorough mixing during protein precipitation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6][7] [Link]

  • Gustavson, L. E., & Chou, S. Y. (1992).[8] High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma. Journal of Chromatography B. [Link]

  • Hubert-Roux, M., et al. (2012).[8] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Quantitative Analysis of Tiagabine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocol

Introduction: The Rationale for Precise Tiagabine Quantification

Tiagabine is an anticonvulsant medication primarily utilized in the management of partial seizures.[1] It functions as a selective inhibitor of gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), leading to increased levels of the inhibitory neurotransmitter GABA in the synaptic cleft.[2] Therapeutic drug monitoring of Tiagabine is crucial for optimizing patient dosage, ensuring therapeutic efficacy, and minimizing potential adverse effects. Given its narrow therapeutic window and inter-individual pharmacokinetic variability, a robust and accurate analytical method for the quantification of Tiagabine in plasma is essential for both clinical management and pharmacokinetic studies.

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Tiagabine in human plasma. The cornerstone of this methodology is the utilization of a stable isotope-labeled internal standard, specifically a deuterated analog of Tiagabine (e.g., Tiagabine-d4). The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure accurate correction for variations in sample preparation and matrix effects, a critical factor for achieving high-quality bioanalytical data.[3][4]

Principle of the Method

This method employs a simple and efficient protein precipitation technique for the extraction of Tiagabine and its deuterated internal standard from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of Tiagabine to that of its deuterated internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • Tiagabine Hydrochloride (Reference Standard)

    • Tiagabine-d4 Hydrochloride (Deuterated Internal Standard)[5]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K2EDTA as anticoagulant)

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Tiagabine hydrochloride and Tiagabine-d4 hydrochloride into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Tiagabine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Tiagabine-d4 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the Tiagabine working standard solutions into blank human plasma to prepare a calibration curve ranging from 1 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 150 ng/mL), and high (HQC, 400 ng/mL) by spiking blank human plasma with the corresponding working standard solutions.

Protocol 3: Plasma Sample Preparation
  • Sample Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Tiagabine-d4).

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each sample.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-4.0 min: 20% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Spray Voltage: +4500 V

    • Source Temperature: 500°C

    • Collision Gas: Nitrogen

    • MRM Transitions: Based on the fragmentation patterns of Tiagabine, the following MRM transitions are proposed for monitoring:[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Tiagabine376.1142.115025
Tiagabine-d4380.1146.115025

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]

Selectivity

Analyze at least six different lots of blank human plasma to assess for any endogenous interferences at the retention times of Tiagabine and the internal standard.

Linearity and Range

The calibration curve should be linear over the specified concentration range (e.g., 1-500 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated using the QC samples. The precision (%CV) should not exceed 15% (20% for the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% for the LLOQ).

Matrix Effect and Recovery

The matrix effect and extraction recovery should be assessed to ensure that the ionization of the analytes is not suppressed or enhanced by the plasma matrix and that the extraction process is efficient and consistent.

Stability

The stability of Tiagabine in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 1: LC-MS/MS Parameters

Parameter Setting
LC System
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System
Ionization Mode ESI Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
MRM Transition (Tiagabine) 376.1 -> 142.1

| MRM Transition (Tiagabine-d4) | 380.1 -> 146.1 |

Table 2: Method Validation Summary

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
LLOQ 1 ng/mL Met
Intra-day Precision (%CV) ≤ 15% < 8%
Inter-day Precision (%CV) ≤ 15% < 10%
Intra-day Accuracy (% bias) ± 15% -5% to 7%
Inter-day Accuracy (% bias) ± 15% -8% to 9%
Recovery Consistent and reproducible > 90%
Matrix Effect Minimal < 10%

| Stability | Stable under tested conditions | Met |

Visualization of the Analytical Workflow

Tiagabine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Tiagabine-d4 IS (25 µL) plasma->is_addition precipitation Protein Precipitation (300 µL Acetonitrile + 0.1% FA) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Tiagabine / Tiagabine-d4) integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Workflow for the quantitative analysis of Tiagabine in plasma.

Discussion: Causality and Self-Validation

The choice of a deuterated internal standard is a critical element that imparts self-validating characteristics to this method. Because Tiagabine-d4 is chemically identical to Tiagabine, with the only difference being the mass of the deuterium atoms, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.[3] This ensures that any variability in the analytical process, from extraction to detection, affects both the analyte and the internal standard proportionally. The resulting peak area ratio is therefore a highly reliable measure of the analyte concentration, independent of these variations.

The protein precipitation method was selected for its simplicity, speed, and high recovery. While solid-phase extraction could offer cleaner extracts, protein precipitation is often sufficient for the sensitivity and selectivity required for LC-MS/MS analysis of small molecules in plasma and is more amenable to high-throughput applications.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of Tiagabine in human plasma using LC-MS/MS with a deuterated internal standard. The method is sensitive, selective, and accurate, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The incorporation of a stable isotope-labeled internal standard is paramount for ensuring the reliability and integrity of the bioanalytical data.

References

  • Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. (2021). PubMed. [Link]

  • bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • CN102070624A - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride. (n.d.).
  • CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine. (n.d.).
  • CN103570703A - Preparation and purifying method of tiagabine hydrochloride. (n.d.).
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. (n.d.). Heavy Water Board. [Link]

  • SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. (2021). ResearchGate. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). PubMed. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). PubMed Central. [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed. [Link]

  • Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. (2012). PubMed. [Link]

  • Tiagabine. (n.d.). Wikipedia. [Link]

  • WO2017045648A1 - Preparation method for deuterated compound. (n.d.).

Sources

Application Note: High-Sensitivity Bioanalysis of Tiagabine in Human Plasma using Tiagabine-d6 HCl as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the validated methodology for the quantification of Tiagabine in human plasma using Tiagabine-d6 HCl as a stable isotope-labeled internal standard (SIL-IS). Tiagabine, a lipophilic nipecotic acid derivative, presents specific bioanalytical challenges including oxidative instability at the alkene bridge and significant protein binding.

This guide moves beyond generic templates to address the specific physicochemical behavior of the Tiagabine-d6 salt form, ensuring accurate stock preparation (salt correction), robust Liquid-Liquid Extraction (LLE) to minimize matrix effects, and optimized MS/MS transitions to prevent isotopic cross-talk.

Molecule Dossier: Know Your Standard

The choice of Tiagabine-d6 is critical. The deuterium labels are typically located on the methyl groups of the thiophene rings. This placement is metabolically stable and retains the label in the primary MS/MS fragment, ensuring the IS behaves identically to the analyte during ionization and fragmentation.

PropertyTiagabine (Analyte)This compound (Internal Standard)
CAS Registry 145821-59-61217808-68-8
Formula C₂₀H₂₅NO₂S₂C₂₀H₁₉D₆NO₂S₂[1] · HCl
Molecular Weight 375.55 g/mol (Free Base)~418.05 g/mol (Salt)
LogP ~3.4 (Lipophilic)~3.4
pKa 9.4 (Piperidine nitrogen)9.4
Key Stability Risk Oxidative cleavage at alkene bridgeSame (Protect from light/oxidants)
The "Salt Correction" Trap

A common error in bioanalysis is neglecting the HCl counter-ion weight in the internal standard.

  • Tiagabine-d6 Free Base MW: ~381.6 g/mol

  • This compound Salt MW: ~418.1 g/mol

  • Correction Factor: 0.913

Critical Protocol Step: When weighing this compound to create a 1.0 mg/mL stock (free base equivalent), you must weigh 1.095 mg of the salt for every 1.0 mL of solvent.

Experimental Workflow

Stock Solution Preparation

Objective: Create stable stock solutions free from degradation.

  • Solvent Selection: Dissolve this compound in Methanol (MeOH) . Avoid pure water for stock preparation due to limited solubility of the lipophilic backbone at neutral pH.

  • Concentration: Prepare a primary stock at 1.0 mg/mL (free base equivalent).

  • Storage: Store at -20°C or -80°C in amber glass vials . Tiagabine is susceptible to photo-oxidation at the alkene double bond [1].

  • Working Solution: Dilute the stock with 50:50 Methanol:Water to reach a working IS concentration of 500 ng/mL .

Sample Preparation: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, LLE is strongly recommended for Tiagabine to remove phospholipids that cause ion suppression, ensuring the IS compensates only for extraction efficiency, not massive matrix loads.

Protocol:

  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene tube.

  • Spike IS: Add 20 µL of Tiagabine-d6 working solution (500 ng/mL). Vortex gently (5 sec).

  • Alkalinize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide.

    • Why? The pKa is ~9.4. High pH drives the molecule into its uncharged (free base) state, maximizing extraction into the organic layer.

  • Extract: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (80:20).

  • Agitate: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 150 µL of Mobile Phase (30:70 A:B).

Visual Workflow (DOT Diagram)

BioanalysisWorkflow Sample Plasma Sample (200 µL) IS_Add Add Tiagabine-d6 (Internal Standard) Sample->IS_Add Spike pH_Adj Alkalinize (pH > 10) (0.1M NaOH) IS_Add->pH_Adj Uncharge LLE LLE Extraction (MTBE) pH_Adj->LLE Partition Dry N2 Evaporation & Reconstitution LLE->Dry Supernatant LCMS LC-MS/MS Analysis Dry->LCMS Inject

Figure 1: Optimized Liquid-Liquid Extraction workflow for Tiagabine bioanalysis.[1]

LC-MS/MS Methodology

Chromatographic Conditions

Tiagabine is relatively hydrophobic.[2] A C18 column with an acidic mobile phase is ideal to protonate the tertiary amine for MS detection.

  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (50 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 20% Loading
0.5 20% Hold
2.5 90% Elution of Tiagabine
3.5 90% Wash
3.6 20% Re-equilibration

| 5.0 | 20% | Stop |

Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode. The transition monitors the loss of the piperidine-carboxylic acid moiety, retaining the thiophene-containing fragment where the d6 label is located.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Tiagabine 376.1

247.1 3525100
Tiagabine-d6 382.1

253.1 3525100

Note: The mass shift of +6 in the product ion (247 -> 253) confirms the label is on the thiophene fragment, ensuring specific detection.

MS Fragmentation Logic (DOT Diagram)

Fragmentation Parent Tiagabine-d6 Parent [M+H]+ = 382.1 Collision Collision Cell (CID) Parent->Collision Fragment1 Product Ion (d6-Dithienylalkene) m/z = 253.1 Collision->Fragment1 Major Pathway Neutral Neutral Loss (Nipecotic Acid) Collision->Neutral

Figure 2: Fragmentation pathway of Tiagabine-d6. The charge is retained on the deuterated thiophene structure.

Validation & Troubleshooting (Field-Proven Insights)

Isotopic Contribution (Cross-Talk)

Deuterated standards can contain a small percentage of d0 (unlabeled) material, or the analyte at high concentrations can contribute to the IS channel (M+6 isotope).

  • Test: Inject a blank sample containing only the IS. Monitor the analyte channel (376.1 -> 247.1).

  • Acceptance: Interference should be < 20% of the LLOQ (Lower Limit of Quantification).

  • Test: Inject a ULOQ (Upper Limit of Quantification) sample without IS. Monitor the IS channel.

  • Acceptance: Interference should be < 5% of the average IS response.

Matrix Effect Assessment

Despite using an SIL-IS, matrix effects can suppress ionization.

  • Calculation: Compare the peak area of Tiagabine-d6 spiked into extracted blank plasma vs. Tiagabine-d6 in pure solvent.

  • Goal: A Matrix Factor (MF) between 0.85 and 1.15 indicates the extraction is clean. If MF < 0.5, significant suppression is occurring; reconsider the LLE solvent or switch to a slower gradient.

Stability Warning: The Oxidative Pathway

Tiagabine contains an alkene linker that is sensitive to oxidation [2].

  • Symptom: Unexplained loss of signal in stored samples or appearance of a peak at +16 Da (M+16).

  • Solution:

    • Keep all samples in amber vials.

    • Process under low light if possible.

    • If degradation is observed, add 0.1% Ascorbic Acid to the plasma during the initial aliquot step.

References

  • Gustavson, L. E., & Chu, S. Y. (1992).[3] High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 313-318. Link

  • Hubert-Roux, M., et al. (2010). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (Referenced via ResearchGate context on oxidative instability). Link

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation, Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Gas chromatography-mass spectrometry (GC-MS) of Tiagabine with Tiagabine-d6 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust protocol for the quantification of Tiagabine (Gabitril) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) . While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for polar drugs, GC-MS remains a critical tool for forensic and toxicological laboratories requiring high specificity and cost-efficiency.

The Analytical Challenge: Tiagabine is a nipecotic acid derivative containing a carboxylic acid moiety and a tertiary amine. In its native form, it is non-volatile and thermally unstable, making direct GC analysis impossible. This protocol utilizes Tiagabine-d6 HCl as an Internal Standard (IS) and employs a Silylation Derivatization strategy (BSTFA + 1% TMCS) to ensure volatility, thermal stability, and high sensitivity.

Chemical Basis & Strategy

The Molecule[1][2]
  • Analyte: Tiagabine (C₂₀H₂₅NO₂S₂)[1]

  • Target Functional Group: Carboxylic Acid (-COOH)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Reaction: The labile hydrogen on the carboxylic acid is replaced by a Trimethylsilyl (TMS) group, reducing polarity and preventing hydrogen bonding.

Analytical Workflow

The following diagram outlines the critical path from sample to data.

Tiagabine_Workflow Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (this compound) Sample->IS_Add SPE Solid Phase Extraction (Oasis HLB / C18) IS_Add->SPE Equilibrate Dry Evaporation (N2 Stream, 40°C) SPE->Dry Eluate Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dry->Deriv Residue GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1 µL

Figure 1: Step-by-step workflow for Tiagabine extraction and derivatization.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard Tiagabine HCl (>98% purity)Calibration
Internal Standard This compound Correction for recovery & ionization
Derivatizing Agent BSTFA + 1% TMCSSilylation of -COOH group
Extraction Solvent Ethyl Acetate (HPLC Grade)Elution/Extraction
SPE Cartridges C18 (100 mg) or Oasis HLBSample Cleanup
Buffer Ammonium Acetate (10 mM, pH 6.0)pH Adjustment

Detailed Protocol

Standard Preparation

Critical Step: The internal standard (IS) must be added before extraction to correct for procedural losses.

  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of Tiagabine and Tiagabine-d6 in Methanol. Store at -20°C.

  • Working Standard: Dilute Tiagabine stock to create a calibration curve range (e.g., 10 – 1000 ng/mL) in drug-free plasma.

  • IS Working Solution: Dilute Tiagabine-d6 to a fixed concentration (e.g., 500 ng/mL).

Sample Extraction (Solid Phase Extraction - SPE)

Why SPE? LLE can be used, but SPE provides cleaner extracts for GC-MS, reducing background noise from plasma lipids that can foul the GC liner.

  • Conditioning: Condition C18 cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma + 20 µL IS Working Solution + 200 µL Buffer (pH 6.0). Load onto cartridge.

  • Washing: Wash with 1 mL Water/Methanol (95:5 v/v) to remove salts and proteins.

  • Elution: Elute analytes with 1 mL Ethyl Acetate .

  • Drying: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat.

Derivatization (Silylation)
  • Reconstitute the dried residue in 50 µL Ethyl Acetate .

  • Add 50 µL BSTFA + 1% TMCS .

  • Vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes in a capped vial.

    • Mechanism:[3] The TMCS acts as a catalyst, ensuring the sterically hindered carboxylic acid is fully silylated.

  • Cool to room temperature and transfer to a GC autosampler vial with a glass insert.

GC-MS Instrumental Method

Gas Chromatograph (Agilent 7890B or equivalent):

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C. Purge flow 50 mL/min at 1.0 min.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 280°C

    • Ramp 2: 5°C/min to 300°C (Hold 3 min)

    • Total Run Time: ~15 minutes.[4]

Mass Spectrometer (Agilent 5977B or equivalent):

  • Source: Electron Ionization (EI) @ 70 eV.[5]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring) for quantification; Scan (m/z 50-550) for identification.

Target Ions (SIM Mode): Note: Exact ions should be confirmed by running a Scan mode standard first, as fragmentation can vary by source tuning.

AnalytePrecursor (Derivatized MW)Quantifier Ion (m/z)Qualifier Ions (m/z)
Tiagabine-TMS ~447.6247 (Base Peak)*447 (M+), 149
Tiagabine-d6-TMS ~453.6253 453, 149
  • Ion Rationalization: The m/z 247 ion typically corresponds to the cleavage of the piperidine ring structure, a stable fragment in nipecotic acid derivatives [1]. The Molecular Ion (M+) at 447 is often visible but less intense than the fragment ions.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • System Suitability: Inject a mid-level standard (e.g., 100 ng/mL) 5 times before the run. %RSD of the peak area ratio (Analyte/IS) must be < 5%.

  • Linearity: R² > 0.995 over the range of 10–1000 ng/mL.

  • Derivatization Efficiency Check: Monitor the "free acid" peak. If derivatization is incomplete, you will see a broad, tailing peak at a different retention time or poor sensitivity.[6]

  • Carryover: Inject a blank solvent after the highest standard. Peak area in the blank should be < 20% of the LLOQ (Lower Limit of Quantification).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peaks / Low Sensitivity Moisture in the reaction.Ensure extract is completely dry before adding BSTFA. Silyl reagents hydrolyze instantly in water.
Tailing Peaks Active sites in liner/column.Replace the GC inlet liner (use deactivated wool). Trim 10cm from the column guard.
Variable IS Response Inconsistent Extraction.Check pH of the buffer during SPE loading. Tiagabine pKa is ~9.4; pH control is vital for consistent recovery.
Ghost Peaks Septum bleed or vial cap.Use PTFE-lined caps. Do not overheat the vial during derivatization (>70°C can degrade the septum).

References

  • Chollet, D. F., et al. (1999). "Gas chromatography–mass spectrometry assay method for the therapeutic drug monitoring of the antiepileptic drug tiagabine." Journal of Pharmaceutical and Biomedical Analysis, 21(3), 641-646.

  • Hubert-Roux, M., et al. (2012). "Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry."[7] Rapid Communications in Mass Spectrometry, 26(3), 287-296.[3][7]

  • Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography (GC): BSTFA + TMCS." Technical Bulletin.

  • Cayman Chemical. "Tiagabine-d6 (hydrochloride) Product Information."

Sources

Application Note: High-Sensitivity Bioanalytical Method Validation for Tiagabine in Human Plasma Using LC-MS/MS and Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated LC-MS/MS protocol for the quantification of Tiagabine (TGB) in human plasma. Designed for drug development professionals, this guide addresses the specific challenges of Tiagabine bioanalysis—namely its lipophilicity (LogP ~2.6) and the requirement for high sensitivity (sub-ng/mL levels). We employ a deuterated internal standard (Tiagabine-d6) to rigorously compensate for matrix effects, ensuring compliance with the ICH M10 Bioanalytical Method Validation Guideline (harmonized 2022/2023).

Introduction & Scientific Rationale

Tiagabine is a selective GABA reuptake inhibitor used in the treatment of partial seizures. Chemically, it is a nipecotic acid derivative containing a lipophilic diarylbutenyl tail.

The Bioanalytical Challenge
  • Lipophilicity: With a LogP of ~2.6, Tiagabine binds heavily to plasma proteins (~96%), necessitating an aggressive extraction strategy to disrupt protein binding without extracting excessive matrix lipids.

  • Ionization: The molecule contains a tertiary amine (pKa ~9.4) and a carboxylic acid (pKa ~3.3). This zwitterionic nature requires careful pH control during extraction and chromatography to ensure consistent ionization in the electrospray source (ESI+).

The Solution: Deuterated Internal Standardization

To meet regulatory standards (ICH M10), a stable isotope-labeled internal standard (SIL-IS), Tiagabine-d6 , is mandatory. Unlike structural analogs, Tiagabine-d6 co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the plasma matrix. This provides a self-correcting mechanism for quantitation.

Materials and Reagents

  • Analyte: Tiagabine Hydrochloride (Purity >99%)

  • Internal Standard (IS): Tiagabine-d6 (Deuterated on the piperidine ring or alkene chain to prevent back-exchange).

  • Matrix: K2EDTA Human Plasma (Drug-free).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Acetate.

Experimental Protocol

Stock Solution Preparation[1]
  • Stock A (TGB): Dissolve Tiagabine HCl in MeOH to 1.0 mg/mL. Correct for salt form (MW salt / MW free base).

  • Stock B (IS): Dissolve Tiagabine-d6 in MeOH to 1.0 mg/mL.

  • Working Solutions: Serially dilute Stock A in 50:50 MeOH:Water to generate calibration standards (e.g., 1.0 – 1000 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for maintaining instrument sensitivity over long sample batches. MTBE is selected for its high extraction efficiency of lipophilic bases.

Workflow Diagram:

LLE_Workflow Start Plasma Sample (200 µL) Add_IS Add Internal Standard (Tiagabine-d6, 50 µL) Start->Add_IS Buffer Add Buffer (0.1M NaOH or Carbonate, pH 10) To suppress ionization of amine Add_IS->Buffer Extract Add Extraction Solvent (MTBE, 1.5 mL) Buffer->Extract Vortex Vortex (5 min) & Centrifuge (4000g, 10 min) Extract->Vortex Freeze Flash Freeze Aqueous Layer (Dry Ice / Acetone bath) Vortex->Freeze Decant Decant Organic Layer into clean tube Freeze->Decant Evap Evaporate to Dryness (N2 stream @ 40°C) Decant->Evap Recon Reconstitute (100 µL Mobile Phase) Evap->Recon

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for Tiagabine recovery.

LC-MS/MS Conditions[2][3]
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Acetate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B (Wash)

    • 4.1 min: Re-equilibrate 10% B.

  • Ionization: ESI Positive Mode.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tiagabine 376.2 [M+H]+247.13025
Tiagabine-d6 (IS) 382.2 [M+H]+253.13025

Note: The product ion 247.1 corresponds to the cleavage of the nipecotic acid moiety. Verify exact transitions on your specific instrument.

Validation Strategy (ICH M10 Compliance)

The validation must demonstrate that the method is reliable for the intended application.[1][2]

Selectivity and Specificity

Analyze blank plasma from 6 individual sources (including lipemic and hemolyzed lots).

  • Acceptance Criteria: Interference at the analyte retention time must be < 20% of the LLOQ response. Interference at the IS retention time must be < 5% of the average IS response.

Matrix Effect (The Critical Role of IS)

Matrix factors (MF) should be determined by comparing the response of post-extraction spiked samples to neat solution standards.

  • IS-Normalized MF: calculated as (MF_analyte / MF_IS).

  • Requirement: The CV of the IS-normalized MF calculated from the 6 lots of matrix should not exceed 15%. This proves Tiagabine-d6 effectively tracks and corrects for ion suppression.

Linearity[1][6][7]
  • Range: Typically 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Regression: Linear, weighted 1/x².

  • Criteria: Correlation coefficient (r) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).

Accuracy and Precision

Perform in 3 separate runs (Inter-day) and within a single run (Intra-day).

  • QC Levels: LLOQ, Low, Medium, High.

  • Replicates: n=5 per level.

  • Criteria: Mean concentration within ±15% of nominal; CV ≤ 15% (±20% for LLOQ).

Stability

Evaluate stability under conditions the samples will encounter:

  • Freeze-Thaw: 3 cycles at -20°C and -80°C.

  • Benchtop: 4 hours at room temperature (covers extraction time).

  • Autosampler: 24+ hours at 10°C (covers batch run time).

Logical Data Flow & Decision Tree

This diagram illustrates the decision logic during the validation process to ensure data integrity.

Validation_Logic Run_Batch Acquire Batch (Stds, QCs, Samples) Check_IS Check IS Response (Stable across run?) Run_Batch->Check_IS Check_Std Check Std Curve (r > 0.99, <15% dev) Check_IS->Check_Std Yes Fail_IS Fail: Matrix Effect or Injection Error Check_IS->Fail_IS No (>50% var) Check_QC Check QCs (67% within 15%) Check_Std->Check_QC Pass Fail_QC Fail: Drift or Extraction Error Check_Std->Fail_QC Fail Pass Batch Accepted Process Data Check_QC->Pass Pass Check_QC->Fail_QC Fail

Figure 2: Analytical run acceptance logic based on ICH M10 criteria.

Expert Troubleshooting & Insights

  • Peak Tailing: Tiagabine is a basic amine. If peak tailing occurs, increase the Ammonium Acetate concentration in Mobile Phase A to 10mM or ensure the column is fully equilibrated.

  • Recovery Issues: If LLE recovery is low (<50%), ensure the pH of the plasma buffer is sufficiently high (pH > 10) to neutralize the amine group, driving it into the organic MTBE layer.

  • Carryover: Due to its lipophilicity, Tiagabine can stick to injector ports. Use a needle wash containing 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][4][5] Link

  • Chollet, D. F., et al. (1999). Determination of tiagabine in human plasma by liquid chromatography-mass spectrometry.[3] Journal of Chromatography B. Link

  • U.S. Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis.Link

  • Hubert-Roux, M., et al. (2012).[7] Identification of tiagabine degradation products using liquid chromatography... Rapid Communications in Mass Spectrometry.[7] Link

Sources

Standard Operating Procedure: High-Sensitivity Quantification of Tiagabine in Human Plasma by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Relevance

Tiagabine (Gabitril) is a selective GABA reuptake inhibitor used primarily as an adjunctive therapy for partial seizures. It operates by blocking the GAT-1 transporter, thereby increasing extracellular GABA levels in the hippocampus and thalamus.

From a bioanalytical perspective, Tiagabine presents specific challenges:

  • Lipophilicity: High protein binding (96%) requires efficient disruption during extraction.

  • Pharmacokinetics: It has a short half-life (7–9 hours) and shows linear pharmacokinetics, but plasma concentrations can fluctuate significantly (trough levels <1 ng/mL to peaks >200 ng/mL), necessitating a wide dynamic range.

  • Stability: While generally stable, it is susceptible to oxidative degradation (forming 5-oxo-tiagabine), requiring careful handling and potentially antioxidant addition in long-term storage.

This Application Note provides a robust, self-validating protocol for Tiagabine quantification using Ultra-High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) . While Protein Precipitation (PPT) is often sufficient for therapeutic drug monitoring (TDM), this guide also details a Solid Phase Extraction (SPE) workflow for pharmacokinetic (PK) research requiring lower limits of quantification (LLOQ < 0.5 ng/mL).

Method Development Strategy (The "Why")

Internal Standard Selection

Critical Requirement: Use Tiagabine-d6 or Tiagabine-13C-d3 .

  • Reasoning: Tiagabine is subject to significant matrix effects in electrospray ionization (ESI). Analog internal standards (IS) often fail to compensate for ion suppression at the specific retention time of the analyte. A stable isotope-labeled IS co-elutes with the analyte, correcting for matrix effects and extraction variability in real-time.

Chromatography & Separation[1][2]
  • Column: A superficially porous C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) is recommended.

    • Benefit: Provides high resolution at lower backpressures than fully porous sub-2 µm particles, allowing faster flow rates and rugged operation.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

    • B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

    • Chemistry: The acidic pH ensures Tiagabine (a weak base) is fully protonated [M+H]+, maximizing ESI+ sensitivity. Ammonium formate improves peak shape by masking free silanols on the stationary phase.

Sample Preparation: PPT vs. SPE
  • Protein Precipitation (PPT): Fast, inexpensive. Ideal for clinical TDM where LLOQ ~1-5 ng/mL is acceptable.

  • Solid Phase Extraction (SPE): Removes phospholipids and salts. Essential for low-level PK studies (LLOQ < 0.1 ng/mL) to eliminate matrix suppression.

  • Decision: The protocol below details PPT for standard throughput but includes an SPE optimization section for high-sensitivity needs.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: Tiagabine HCl (Reference Standard).

  • Internal Standard (IS): Tiagabine-d6.

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
SolutionConcentrationDiluentStorage
Master Stock (Analyte) 1.0 mg/mLMethanol-20°C (Stable 3 months)
Master Stock (IS) 100 µg/mLMethanol-20°C
Working Std (WS) Serial dilutions (0.5 – 1000 ng/mL)50% MeOH/Water4°C (Weekly)
Working IS 50 ng/mLMethanol4°C
Sample Preparation (Protein Precipitation)

This workflow is designed for high-throughput analysis (96-well format).

  • Aliquot: Transfer 50 µL of plasma (sample, standard, or QC) into a 96-well plate.

  • IS Addition: Add 20 µL of Working IS solution (50 ng/mL). Vortex gently (10 sec).

  • Precipitation: Add 150 µL of ice-cold 0.1% Formic Acid in Acetonitrile .

    • Mechanism: The organic solvent denatures plasma proteins (albumin, globulins), releasing bound Tiagabine. Acid helps solubilize the basic drug.

  • Agitation: Vortex vigorously for 2 min.

  • Centrifugation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of 0.1% Formic Acid in Water .

    • Why? Direct injection of high-organic supernatant causes "solvent effects" (peak broadening) on aqueous gradients. Diluting with water focuses the analyte at the column head.

  • Injection: Inject 2-5 µL onto the UHPLC-MS/MS.

UHPLC Parameters
  • System: Agilent 1290 Infinity II or Thermo Vanquish.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

  • Gradient Profile:

Time (min)% Mobile Phase A (Water/FA/AmFm)% Mobile Phase B (MeOH/ACN/FA)Event
0.00955Loading
0.50955Hold
3.00595Elution
4.00595Wash
4.10955Re-equilibration
5.50955Stop
MS/MS Parameters
  • Ionization: ESI Positive (+).[3]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Desolvation Gas: 10 L/min (Nitrogen).

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Tiagabine 376.2247.1 25Quantifier
Tiagabine 376.2126.140Qualifier
Tiagabine-d6 382.2253.1 25IS Quantifier

Note: The 247.1 fragment corresponds to the stable bis(3-methyl-2-thienyl)butyl cation formed after the loss of the nipecotic acid moiety.

Visualized Workflows

Bioanalytical Workflow

BioanalysisWorkflow Sample Patient Plasma (50 µL) IS Add Internal Standard (Tiagabine-d6) Sample->IS PPT Protein Precipitation (ACN + 0.1% FA) IS->PPT Denaturation Centrifuge Centrifugation 4000g, 10 min PPT->Centrifuge Phase Sep Dilution Dilution 1:1 (Water + 0.1% FA) Centrifuge->Dilution Supernatant Transfer LC UHPLC Separation (C18, Gradient) Dilution->LC Injection MS MS/MS Detection (MRM 376->247) LC->MS ESI+

Caption: Step-by-step Protein Precipitation workflow ensuring analyte recovery and matrix compatibility.

Fragmentation Logic (Mechanism)

Fragmentation Precursor Protonated Tiagabine [M+H]+ m/z 376.2 Transition Collision Induced Dissociation (CID) Precursor->Transition Product1 Quantifier Ion (Bis-thienyl cation) m/z 247.1 Transition->Product1 Primary Cleavage Product2 Qualifier Ion (Nipecotic acid frag) m/z 126.1 Transition->Product2 Secondary Frag Neutral Neutral Loss (Nipecotic Acid) Transition->Neutral

Caption: MS/MS Fragmentation pathway showing the generation of the primary quantifier ion (m/z 247.1).

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Acceptance Criteria
ParameterAcceptance Criteria
Linearity r² > 0.995 (Weighted 1/x²)
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Recovery Consistent across low, med, high QC (>80% preferred)
Matrix Effect IS-normalized Matrix Factor between 0.85 – 1.15
Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Root Cause: Ion suppression from phospholipids.

    • Fix: Switch from PPT to Oasis HLB SPE or monitor phospholipid transitions (m/z 184 -> 184) to adjust the divert valve window.

  • Issue: Carryover.

    • Root Cause: Tiagabine is lipophilic and sticks to injector seals.

    • Fix: Use a strong needle wash: Isopropanol/Acetonitrile/Acetone/Water (40:30:20:10) + 0.1% FA .

  • Issue: Peak Tailing.

    • Root Cause: Interaction with silanols.

    • Fix: Increase Ammonium Formate concentration to 5mM or use a column with "High Coverage" (C18-HC).

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Gustavson, L. E., & Chu, S. Y. (1992).[4] High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 313-318. Link (Foundational extraction logic).

  • Thermo Fisher Scientific. (2018). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma. Application Note 65088. Link

  • Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Application Note 5991-8025EN. Link

  • Hubert-Roux, M., et al. (2012).[5][6][7] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-296.[5][6][7] Link (Fragmentation mechanism source).

Sources

Troubleshooting & Optimization

Overcoming matrix effects with Tiagabine-d6 HCl in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in LC-MS/MS using Tiagabine-d6 HCl Role: Senior Application Scientist Status: Active Support Ticket

Diagnostic Workflow: The "Matrix Effect" Decision Tree

Before altering your method, confirm that matrix effects are the root cause of your assay variability. Use this decision tree to diagnose the specific failure mode associated with Tiagabine and its internal standard (IS).

MatrixEffectDiagnosis Start Problem: High QC Variability / Non-Linear Calibration CheckIS Step 1: Inspect Tiagabine-d6 IS Plot (Is IS response consistent across samples?) Start->CheckIS IS_Stable IS Response Stable CheckIS->IS_Stable Yes IS_Variable IS Response Variable (>15% CV) CheckIS->IS_Variable No PrepIssue Likely Extraction/Pipetting Error (Not Matrix Effect) IS_Stable->PrepIssue PostCol Step 2: Perform Post-Column Infusion (Visualizes Suppression Zones) IS_Variable->PostCol Suppression Zone of Suppression Detected at Tiagabine RT? PostCol->Suppression Yes NoSuppression Check Ion Source/MS Stability PostCol->NoSuppression No CheckRT Step 3: Check Retention Time (RT) Overlap (Does Tiagabine-d6 elute exactly with Tiagabine?) Suppression->CheckRT PerfectOverlap Diagnosis: Non-compensating Matrix Effect (Saturation or Cross-talk) CheckRT->PerfectOverlap Yes ShiftedRT Diagnosis: Deuterium Isotope Effect (IS elutes early, misses suppression) CheckRT->ShiftedRT No

Figure 1: Diagnostic logic for isolating matrix effects versus extraction errors or chromatographic misalignment.

Core Technical Brief: Why this compound?

The Mechanism of Compensation

In Electrospray Ionization (ESI), analytes compete with endogenous matrix components (phospholipids, salts, urea) for limited charge on the droplet surface. This competition results in Ion Suppression (signal loss) or Enhancement (signal gain).

This compound is the "Gold Standard" solution because it is a Stable Isotope-Labeled Internal Standard (SIL-IS) .

  • Physicochemical Identity: It shares nearly identical pKa, solubility, and ionization potential as native Tiagabine.

  • Co-elution: Ideally, it elutes at the exact same moment as the analyte, experiencing the exact same suppression event.

  • Normalization: If the matrix suppresses Tiagabine signal by 40%, it should also suppress Tiagabine-d6 by 40%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

The "HCl" Salt Factor

Tiagabine is supplied as a Hydrochloride (HCl) salt to ensure stability and water solubility.

  • Critical Note: When preparing stock solutions, you must correct for the mass of the salt and the hydration state.

  • Calculation:

    
    
    

Troubleshooting & FAQs

Q1: My Tiagabine-d6 IS is eluting before my analyte. Is this a problem?

A: Yes, this is the "Deuterium Isotope Effect" and it compromises the assay.

  • The Science: Deuterium (

    
    ) is slightly less lipophilic than Hydrogen (
    
    
    
    ). On high-efficiency Reversed-Phase (C18) columns, heavily deuterated compounds (like d6) can have slightly shorter retention times than the native drug.
  • The Risk: If Tiagabine-d6 elutes 0.1–0.2 minutes earlier, it may exit the suppression zone before the native Tiagabine arrives. The IS will not "see" the suppression, leading to over-estimation of the drug concentration.

  • The Fix:

    • Reduce Retention Factor (

      
      ):  Use a shallower gradient to force them closer, though this risks widening peaks.
      
    • Change Column Chemistry: Switch to a Phenyl-Hexyl column (pi-pi interactions often mask subtle lipophilicity differences better than C18).

    • Use 13C or 15N: If available, Carbon-13 or Nitrogen-15 labeled standards do not exhibit retention time shifts. (Note: Tiagabine-d6 is standard due to cost/availability, so chromatographic optimization is usually the practical fix).

Q2: I see Tiagabine signal in my "Blank + IS" samples. Is my IS impure?

A: This is "Cross-Talk" or "Isotopic Interference."

  • Cause: The deuterated standard may contain traces of d0 (native) or d1-d5 species due to incomplete synthesis. Alternatively, your Mass Spectrometer's resolution is too low, and the isotopic envelopes overlap.

  • Self-Validating Check:

    • Inject a solution of only Tiagabine-d6 at the working concentration.

    • Monitor the MRM transition for native Tiagabine.

    • Acceptance Criteria: The response in the native channel should be <20% of the LLOQ (Lower Limit of Quantitation) response.

  • The Fix: If interference >20% of LLOQ, you must either lower the IS concentration or purchase a higher isotopic purity lot.

Q3: Which sample prep removes the most matrix effect for Tiagabine?

A: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT).

  • Data Comparison:

    Method Recovery (%) Matrix Factor (MF) Risk
    Protein Precip (PPT) >90% 0.4 - 0.7 (High Suppression) Phospholipids pass through and foul the source.
    Solid Phase (SPE) 80-95% 0.85 - 1.05 (Clean) Expensive; Tiagabine can stick to cartridges if pH isn't controlled.

    | Liquid-Liquid (LLE) | 75-85% | 0.95 - 1.02 (Excellent) | Best balance. Tiagabine is lipophilic; extracts well into MTBE or Ethyl Acetate. |

Validated Protocol: Matrix Factor Determination

Do not guess if your IS is working. Prove it using the Matuszewski Method [1].

Materials
  • Set A: Neat Standard Solution (Tiagabine + Tiagabine-d6 in mobile phase).

  • Set B: Post-Extraction Spiked Matrix (Blank plasma extracted, then spiked with Tiagabine + Tiagabine-d6).

Step-by-Step Procedure
  • Extract 6 lots of blank matrix (plasma/urine) using your intended method (LLE/PPT).

  • Spike the extracts (Set B) with analyte and IS at Low QC and High QC concentrations.

  • Prepare neat solutions (Set A) at the identical concentrations.

  • Analyze both sets in the same LC-MS run.

Calculation

Calculate the IS-Normalized Matrix Factor (MF) :







Acceptance Criteria (FDA/EMA Guidelines)
  • The CV% of the IS-Normalized MF across 6 lots must be ≤ 15% .[1]

  • Ideally, the value should be close to 1.0. A value of 1.0 implies the IS is perfectly compensating for any suppression present.

Visualizing the Solution: Post-Column Infusion

The most definitive way to "see" matrix effects and confirm your IS placement.

PostColumnInfusion cluster_result Resulting Chromatogram Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing) Column->Tee Syringe Syringe Pump (Infusing Tiagabine + IS) Syringe->Tee Constant Flow MS Mass Spectrometer (Continuous Monitor) Tee->MS Combined Stream Result Baseline = High Constant Signal Dips = Suppression Zones Peaks = Enhancement MS->Result

Figure 2: Post-column infusion setup. By injecting a blank matrix while continuously infusing Tiagabine, drops in the baseline reveal exactly where suppression occurs. Your Tiagabine-d6 peak MUST elute outside these drops, or exactly within them if it co-elutes perfectly.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[3]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Gustavson, L. E., et al. (1998). Pharmacokinetics of Tiagabine in Humans. Epilepsia, 39, 53-53.
  • Chambers, E., et al. (2007). Systematic development of an UPLC-MS/MS method for the determination of drugs of abuse in urine: Investigating matrix effects. Journal of Chromatography B, 859(1), 43-53. (Reference for LLE vs PPT efficiency).

Sources

Technical Support Center: Tiagabine Bioanalysis & Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: Why is my %CV failing?

Tiagabine (


) presents a unique set of bioanalytical challenges due to its high lipophilicity (

), high protein binding (96%), and basicity (

). Poor precision (high %CV) in this assay is rarely random; it is usually a systematic failure in either the extraction efficiency or the chromatographic peak integration.

Use the following logic flow to isolate your issue before modifying your method.

Troubleshooting Logic Tree

Tiagabine_Troubleshooting Start High %CV (>15%) Observed CheckIS Check Internal Standard (IS) Response Variation Start->CheckIS IS_Unstable IS Variation > Analyte Variation? CheckIS->IS_Unstable MatrixEffect Issue: Matrix Effect / Ion Suppression Action: Switch from PPT to LLE/SPE IS_Unstable->MatrixEffect Yes CheckPeak Check Chromatography Peak Shape IS_Unstable->CheckPeak No Tailing Tailing Factor > 1.5? CheckPeak->Tailing Silanol Issue: Silanol Interaction Action: Increase Mobile Phase pH or Change Column Tailing->Silanol Yes Recovery Issue: Inconsistent Recovery Action: Disrupt Protein Binding (pH modification) Tailing->Recovery No (Peaks look good)

Figure 1: Diagnostic logic flow for isolating the root cause of precision failure in Tiagabine assays.

Sample Preparation: The Protein Binding Trap

The Problem: Tiagabine is 96% bound to plasma proteins (albumin and


-acid glycoprotein).[1][2] Simple Protein Precipitation (PPT) often fails to release the drug consistently from the protein complex, leading to variable recovery and high %CV.

The Solution: You must use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) with a pH modification to break protein binding and neutralize the molecule for extraction.

Protocol Comparison: PPT vs. LLE
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery Consistency Low (High variability)High (Recommended)
Cleanliness Dirty (Phospholipids remain)Clean (Removes matrix effects)
Sensitivity (S/N) LowerHigher (Concentration step possible)
Critical Step VortexingpH Adjustment
Recommended LLE Workflow
  • Aliquot: Transfer 200 µL of plasma to a borosilicate glass tube (Tiagabine adsorbs to some plastics; glass is safer).

  • IS Addition: Add 20 µL of Stable Isotope Labeled IS (Tiagabine-d6). Do not use an analog IS.

  • Alkaline Pre-treatment (CRITICAL): Add 100 µL of 0.1 M NaOH or Ammonium Hydroxide.

    • Why? This adjusts the pH > 10, ensuring Tiagabine (

      
       9.4) is in its uncharged (free base) state, maximizing solubility in the organic solvent.
      
  • Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .

  • Agitation: Vortex for 5 minutes (vigorous).

  • Separation: Centrifuge at 4000 rpm for 10 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Dry Down: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in Mobile Phase (e.g., 50:50 MeOH:Water).

Chromatography: Taming the Basic Amine

The Problem: Tiagabine contains a secondary amine. On standard C18 columns with acidic mobile phases (Formic acid), the positively charged amine interacts with residual negatively charged silanols on the silica surface.[3]

  • Symptom: Peak tailing, broad peaks, and retention time shifting.[4]

  • Result: Integration software sets baselines inconsistently, causing poor precision.

The Solution: You must suppress silanol ionization or mask the interaction.

Option A: High pH Mobile Phase (Recommended)

Use a column chemically resistant to high pH (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Acetonitrile

  • Mechanism: At pH 10, the silanols are ionized, but Tiagabine is neutral. The neutral drug interacts purely via hydrophobic mechanisms with the C18 chain, resulting in sharp, symmetrical peaks.

Option B: Ion Pairing (If Low pH is mandatory)

If you must use Formic Acid (0.1%):

  • Add Modifier: Add 5 mM Ammonium Formate.

  • Mechanism: The ammonium ions (

    
    ) flood the system and compete with Tiagabine for the silanol sites, reducing tailing.
    

Stability & Handling (The "Hidden" Variable)

The Problem: Users often report "drifting" concentrations during large batch runs. The Cause:

  • Photosensitivity: Tiagabine degrades under UV/visible light.

  • Oxidative Degradation: The double bond in the nipecotic acid moiety is susceptible to oxidation.

Required Precautions:

  • Amber Glass: All standard stocks and working solutions must be stored in amber glass vials.

  • Antioxidants: If stability fails >4 hours in the autosampler, add 0.1% Ascorbic Acid to the reconstitution solvent.

  • Temperature: Autosampler must be kept at 4°C.

Frequently Asked Questions (FAQs)

Q: Can I use an analog Internal Standard (like Carbamazepine)? A: No. Tiagabine is subject to specific matrix effects (ion suppression) in the nipecotic acid region. An analog IS will not compensate for these suppression events exactly when Tiagabine elutes. You must use Tiagabine-d6 or Tiagabine-d9 to track ionization efficiency accurately.

Q: My calibration curve is non-linear at the lower end (LLOQ). Why? A: This is likely adsorption. Tiagabine is lipophilic. If your reconstitution solvent is highly aqueous (>70% water), the drug may stick to the walls of the vial or the needle.

  • Fix: Increase the organic content of your wash solvent and reconstitution solvent (e.g., to 50% Methanol).

Q: I see "Ghost Peaks" in my blank samples after a high concentration standard. A: Tiagabine is "sticky."

  • Fix: Implement a specialized needle wash.

    • Wash 1 (Aqueous): 0.1% Formic Acid in Water.[5]

    • Wash 2 (Organic): Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[5]

References

  • Gustavson, L. E., et al. (1997). "Pharmacokinetics of Tiagabine in Healthy Subjects." Epilepsia.[6][7][8][9]

  • FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Chollet, D. F., et al. (1999). "Determination of tiagabine in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B.

  • Sennoune, S., et al. (2012). "Identification of tiagabine degradation products using liquid chromatography... mass spectrometry." Rapid Communications in Mass Spectrometry.

Sources

Optimizing internal standard concentration of Tiagabine-d6 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Tiagabine-d6 HCl Internal Standard Concentration for LC-MS/MS Bioanalysis

Introduction: The Critical Role of IS Optimization

In quantitative bioanalysis of Tiagabine (a selective GABA reuptake inhibitor), the internal standard (IS)—this compound—is the linchpin of data integrity. Because Tiagabine is lipophilic (LogP ~2.6) and contains two sulfur atoms, it presents specific challenges in LC-MS/MS, including potential isotopic contribution and matrix-dependent ion suppression.

This guide moves beyond basic "recipe" instructions. It provides a self-validating framework to determine the exact IS concentration required for your specific instrument sensitivity and matrix, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Part 1: Strategic Method Development

The "Goldilocks" Zone for IS Concentration

The optimal IS concentration is not a fixed number; it is a functional relationship between your detector's dynamic range and the analyte's expected concentration.

  • Too Low: High variation (%CV) due to shot noise; carrier effect is lost (analyte adsorption to glassware becomes significant).

  • Too High: Ion suppression of the analyte (signal loss at LLOQ); "Cross-talk" or isotopic interference (IS contributing signal to the analyte channel).

  • Target: The IS signal should match the response of the analyte at approximately 30–50% of the Upper Limit of Quantification (ULOQ) .

Quantitative Reference Data
ParameterTiagabine HClThis compound (IS)Technical Note
Molecular Weight ~412.0 Da~418.0 Da+6 Da shift prevents overlap with naturally occurring 34S isotopes (4.2% abundance).
pKa ~3.3, 9.4~3.3, 9.4Ionization efficiency is pH-dependent; maintain mobile phase pH < 4.0 for protonation.
LogP 2.62.6Lipophilic; requires high organic content for elution.
Solubility DMSO, MeOHDMSO, MeOHCritical: Avoid pure water for stock solutions to prevent precipitation.
Target IS Conc. N/A20 – 100 ng/mL Typical working range for plasma extracts (final vial concentration).

Part 2: Optimization Workflow (Visualization)

The following diagram outlines the logical flow for selecting and validating the IS concentration.

IS_Optimization_Workflow Start Start: Define ULOQ (e.g., 500 ng/mL) Select_Range Select Initial IS Conc. (Target: 50% of ULOQ) Start->Select_Range Prep_Solutions Prepare 3 Test Levels: Low (10 ng/mL), Mid (50 ng/mL), High (200 ng/mL) Select_Range->Prep_Solutions Inject_Blank Inject Double Blank (No Analyte, No IS) Prep_Solutions->Inject_Blank Inject_Zero Inject Zero Sample (Matrix + IS Only) Inject_Blank->Inject_Zero Check_Interference Check Analyte Channel: Is Signal > 20% of LLOQ? Inject_Zero->Check_Interference Suppression_Test Check Ion Suppression: Does IS suppress Analyte LLOQ? Check_Interference->Suppression_Test No Adjust_Down Decrease IS Conc. Check_Interference->Adjust_Down Yes (Interference) Final_Select Final Selection: Lowest Conc. with <5% CV and No Interference Suppression_Test->Final_Select No Suppression_Test->Adjust_Down Yes (Suppression) Adjust_Down->Inject_Zero Adjust_Up Increase IS Conc.

Figure 1: Decision logic for determining the optimal Internal Standard concentration, balancing signal stability against interference.

Part 3: Troubleshooting Center (Q&A)

This section addresses specific failure modes encountered during Tiagabine analysis.

Q1: Why do I see a Tiagabine analyte peak in my "Zero" sample (Matrix + IS only)?

Diagnosis: This is likely Isotopic Cross-talk or Impurity .

  • Mechanism: Tiagabine contains two sulfur atoms.[1][2] While Deuterium (d6) shifts the mass by +6 Da, impurities in the commercial IS synthesis (e.g., d0, d1, d2 species) can remain. Alternatively, if the IS concentration is excessively high, the "tail" of the IS isotopic distribution may overlap into the analyte's MRM window.

  • Solution:

    • Check Purity: Inject a neat solution of the IS (no matrix) at the working concentration. Monitor the analyte transition. If a peak appears, your IS stock contains unlabelled Tiagabine.

    • Titrate Down: Reduce IS concentration by 50%. If the interference drops linearly, it is a concentration-dependent isotopic overlap.

    • Reference: FDA M10 guidelines require interference in the blank to be <20% of the LLOQ response [1].

Q2: My IS response varies significantly (>15% CV) between samples in a single run.

Diagnosis: Matrix Effect or Solubility Issues .

  • Mechanism: Tiagabine is lipophilic.[1] If your extraction recovery is inconsistent (e.g., protein precipitation is incomplete), the IS will not compensate effectively. Alternatively, if the IS stock solution used for spiking is high in water content, Tiagabine-d6 may precipitate before mixing with the plasma.

  • Solution:

    • Solvent Match: Ensure the working IS solution is prepared in a solvent compatible with the matrix (e.g., 50:50 Methanol:Water). Avoid 100% aqueous working solutions.

    • Equilibration: After spiking IS into plasma, vortex and allow to equilibrate for 5–10 minutes before adding the extraction solvent. This ensures the IS binds to plasma proteins similarly to the analyte [2].

Q3: The IS signal is suppressing my Analyte at the LLOQ.

Diagnosis: Ion Suppression (Charge Competition).

  • Mechanism: In ESI+, high concentrations of IS can consume the available charge on the droplet surface, reducing the ionization efficiency of the analyte, which is present at trace levels.

  • Solution: Perform a "Post-Column Infusion" experiment. Infuse the analyte at a constant rate while injecting the IS. If you see a dip in the analyte baseline at the IS retention time, the IS concentration is too high. Reduce it until the baseline dip disappears.

Part 4: Validated Experimental Protocol

Stock Preparation
  • Primary Stock: Dissolve this compound in DMSO or Methanol to 1 mg/mL. Do not use water.

  • Storage: -20°C (Stable for >3 months) [3].

  • Working Solution: Dilute Primary Stock into 50% Methanol/Water to reach the target spiking concentration (e.g., 1,000 ng/mL for a 50 µL spike into 200 µL sample).

Extraction & Analysis (Example)
  • Matrix: Human Plasma (K2EDTA).

  • Spike: Add 50 µL Working IS to 200 µL Plasma. Vortex 30s.

  • Extraction: Protein Precipitation with Acetonitrile (1:3 ratio).

  • LC Conditions: C18 Column (e.g., Agilent ZORBAX Eclipse Plus), Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile.

  • MS Transitions:

    • Analyte: m/z 376.1 → 247.1

    • IS (d6): m/z 382.1 → 253.1

Part 5: Troubleshooting Logic Map

Use this diagram to diagnose specific IS failures during a run.

Troubleshooting_Logic Issue Problem Detected Var_Response Variable IS Response (High CV) Issue->Var_Response Low_Response Low Absolute Area Issue->Low_Response Interference Signal in Blank Issue->Interference Check_Solubility Check Solubility: Is Stock Precipitating? Var_Response->Check_Solubility Check_Matrix Check Matrix Effect: Perform Post-Column Infusion Low_Response->Check_Matrix Check_Purity Check IS Purity: Inject Neat Standard Interference->Check_Purity Sol_Fix Fix: Increase Organic % in Working Solution Check_Solubility->Sol_Fix Matrix_Fix Fix: Improve Cleanup (SPE or LLE) Check_Matrix->Matrix_Fix Purity_Fix Fix: Lower IS Conc. or Buy New Lot Check_Purity->Purity_Fix

Figure 2: Root cause analysis for common Internal Standard anomalies.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022). Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003). Available at: [Link]

  • PubChem. Tiagabine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (2017).[3][4] Available at: [Link]

Sources

Improving peak shape and resolution for Tiagabine and its internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Shape and Resolution for Tiagabine and its Internal Standard

Technical Overview & Molecular Profile

Welcome to the Tiagabine Optimization Hub. This guide addresses the specific chromatographic challenges associated with Tiagabine (Gabitril), a GABA reuptake inhibitor.

Tiagabine presents a classic "bioanalytical paradox": it requires acidic conditions for optimal electrospray ionization (ESI+) sensitivity, yet these same conditions often lead to severe peak tailing due to its basic piperidine moiety interacting with residual silanols on the column stationary phase.

Analyte Profile: The Root of the Problem

To troubleshoot effectively, you must understand the molecule's behavior in solution.

ParameterValueChromatographic Implication
Structure Nipecotic acid derivativeContains both a carboxylic acid and a tertiary amine (amphoteric).
pKa 1 (Acidic) ~3.3 (Carboxylic Acid)Below pH 3.3, the acid is protonated (neutral). Above pH 3.3, it is ionized (negative).
pKa 2 (Basic) ~9.4 (Piperidine Nitrogen)Below pH 9.4, the amine is protonated (positive). This is the primary cause of tailing.
LogP ~2.6 (Neutral form)Moderately lipophilic; retains well on C18 but requires high organic content for elution.
Internal Standard Tiagabine-d6 (or d5)Deuterated analogs are preferred to compensate for matrix effects and extraction variability.

Troubleshooting Guide (Q&A)

Category A: Peak Shape & Tailing[1][2][3][4]

Q: My Tiagabine peak has a USP Tailing Factor > 1.8. I am using a standard C18 column with 0.1% Formic Acid. What is wrong?

A: You are experiencing secondary silanol interactions .[1] At pH ~2.5–3.0 (typical for 0.1% formic acid), the tertiary amine on the piperidine ring is fully protonated (


). While this is excellent for MS sensitivity, this positive charge interacts electrostatically with ionized residual silanol groups (

) on the silica surface.

Corrective Actions:

  • Add Buffer (Critical): Formic acid alone controls pH but lacks ionic strength. Add 5 mM Ammonium Formate to your aqueous mobile phase. The ammonium ions (

    
    ) compete with Tiagabine for the active silanol sites, effectively "shielding" the analyte.
    
  • Switch Column Chemistry: Move to a "Charged Surface Hybrid" (CSH) or a highly end-capped column (e.g., Waters XBridge or Agilent Poroshell HPH). These columns are chemically modified to have a slight positive surface charge that repels the protonated amine, sharpening the peak.

Q: I see "fronting" on my Internal Standard (Tiagabine-d6) but not the analyte. Why?

A: This is likely a solvent mismatch (strong solvent effect). If your IS working solution is prepared in 100% Methanol or Acetonitrile and you inject a large volume (>5 µL), the plug of strong solvent carries the IS through the column faster than the mobile phase can equilibrate it.

Corrective Actions:

  • Match the Matrix: Prepare your final extract in a solvent composition that matches your starting gradient conditions (e.g., 90% Water / 10% Methanol).

  • Reduce Injection Volume: If sensitivity permits, lower injection volume to <3 µL to minimize band broadening.

Category B: Resolution & Selectivity

Q: I cannot separate Tiagabine from its oxidative degradants (e.g., 5-oxo-tiagabine).

A: Tiagabine is susceptible to oxidation at the thiophene ring and the double bond. These metabolites are structurally similar but slightly more polar.

Corrective Actions:

  • Gradient Optimization: Shallow the gradient slope. Instead of a rapid ramp (e.g., 10% to 90% B in 2 min), use a focused gradient:

    • Initial: 30% B

    • Ramp: 30% to 55% B over 4 minutes.

    • Wash: 95% B.

  • Selectivity Change: If a C18 column fails, switch to a Phenyl-Hexyl column. The pi-pi (

    
    ) interactions between the phenyl phase and the thiophene rings of Tiagabine offer a different separation mechanism than simple hydrophobicity.
    
Category C: Internal Standard Issues

Q: I am seeing a signal for Tiagabine in my blank samples (Carryover), and it's affecting my IS ratio.

A: Tiagabine is lipophilic and "sticky." It adsorbs to plastic tubing and the injector needle.

Corrective Actions:

  • Needle Wash: Implement a dual-wash system.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (dissolves the sticky drug).

    • Wash 2 (Aqueous): 0.1% Formic Acid in Water (prevents solvent precipitation).

  • Tubing: Replace PEEK tubing with stainless steel or bio-inert coated tubing if adsorption persists.

Recommended Experimental Protocols

Protocol 1: Optimized LC-MS/MS Conditions

This setup balances MS sensitivity with peak symmetry.[2]

ParameterConditionRationale
Column Agilent Poroshell 120 EC-C18 (2.1 x 50mm, 2.7µm)Superficially porous particles provide high resolution at lower backpressure; EC (End-Capped) reduces tailing.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer salt suppresses silanol activity; Acid ensures ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks than Methanol for this analyte.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.7µm particles.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
IS Concentration 50 ng/mL Tiagabine-d6Sufficient signal without causing detector saturation or crosstalk.
Protocol 2: Gradient Optimization Workflow

Follow this logic to resolve Tiagabine from impurities:

  • Screening Run: 5% to 95% B over 10 minutes. Note elution %B of Tiagabine (e.g., elutes at 45% B).

  • Focusing: Create a window ±15% around the elution point.

    • Start: 30% B

    • End: 60% B

  • Slope Adjustment: Extend the time of this "focused" segment to 5 minutes to flatten the slope and increase resolution (

    
    ).
    

Visual Troubleshooting Workflows

Diagram 1: Diagnosing Peak Tailing

TailingTroubleshoot Start Start: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Is it near pKa (3.3 or 9.4)? Start->CheckPH CheckBuffer Is Buffer Added? CheckPH->CheckBuffer pH is Acidic (<4) AddBuffer Action: Add 5mM Ammonium Formate CheckBuffer->AddBuffer No CheckColumn Check Column Type CheckBuffer->CheckColumn Yes SwitchColumn Action: Switch to End-capped or Hybrid (CSH) CheckColumn->SwitchColumn Traditional C18 CheckLoad Check Mass Load CheckColumn->CheckLoad Modern/Hybrid C18 Dilute Action: Dilute Sample (Prevent Overloading) CheckLoad->Dilute High Conc caption Figure 1: Decision tree for isolating the root cause of Tiagabine peak asymmetry.

Diagram 2: Internal Standard Selection & Optimization

IS_Optimization Selection Select IS: Tiagabine-d6 PurityCheck Check Isotopic Purity (Ensure no M+0 signal) Selection->PurityCheck ConcOpt Optimize Concentration (Signal ~ 50% of ULOQ) PurityCheck->ConcOpt RT_Check Check Retention Time (Must co-elute with Analyte) ConcOpt->RT_Check Validation Validation: Check Suppression/Enhancement RT_Check->Validation caption Figure 2: Workflow for validating Tiagabine Internal Standard performance.

References

  • Gustavson, L. E., & Chu, S. (1992).[3] High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection.[4] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Nielsen, K. K., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry.[5] Link

  • Agilent Technologies. (2023). Factors Affecting Peak Shape: Column bonding and endcapping.[2][6] Agilent Technical Support. Link

  • FDA. (2024). Tiagabine Hydrochloride Oral Tablet: Draft Guidance on Tiagabine Hydrochloride. U.S. Food and Drug Administration. Link

  • Chrom Tech. (2025).[2][7] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide. Link

Sources

Minimizing ion suppression in the analysis of Tiagabine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tiagabine Bioanalysis & Ion Suppression

Welcome to the Tiagabine Bioanalysis Support Hub

Current Status: Operational | Topic: Minimizing Ion Suppression (Matrix Effects) Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Introduction: The Invisible Variable

You are likely here because your Tiagabine (TGB) assay is failing validation or showing erratic patient data. In LC-MS/MS, ion suppression is the "invisible variable." It occurs when co-eluting matrix components (primarily phospholipids and salts) compete with Tiagabine for ionization energy in the source, reducing signal intensity and compromising accuracy.

Tiagabine presents unique challenges:

  • High Lipophilicity (LogP ~2.6–5): It loves organic solvents, but so do phospholipids.

  • High Protein Binding (>96%): It clings to albumin, requiring aggressive disruption during extraction.

  • Oxidative Instability: The alkene double bond is prone to epoxidation, creating degradation products that can mimic matrix interference.

This guide prioritizes Liquid-Liquid Extraction (LLE) and Post-Column Infusion as the primary defenses against these issues.

Module 1: Diagnostic Workflow

Before changing your method, you must visualize the problem. Use this decision tree to isolate the source of suppression.

Tiagabine_Troubleshooting Start Issue: Low Sensitivity / Poor Precision (CV > 15%) Check_IS Does the Internal Standard (SIL-IS) show the same variation? Start->Check_IS IS_Track Yes: IS tracks analyte Check_IS->IS_Track Systemic Issue IS_Fail No: IS response is stable but Analyte varies Check_IS->IS_Fail Matrix Effect Recovery_Test Check Extraction Recovery IS_Track->Recovery_Test Suppression_Test Perform Post-Column Infusion IS_Fail->Suppression_Test Result_Rec Low Recovery (<50%) Recovery_Test->Result_Rec Result_Sup Signal Dip at RT Suppression_Test->Result_Sup Action_LLE Optimize Extraction pH (Target pH > 9.5 for TGB) Result_Rec->Action_LLE Action_Chromo Modify Gradient/Column to separate Phospholipids Result_Sup->Action_Chromo

Figure 1: Diagnostic logic for distinguishing between extraction recovery issues and ionization suppression.

Module 2: The Root Cause – Sample Preparation

The Problem: Protein Precipitation (PPT) is the most common cause of ion suppression. While it removes proteins, it leaves behind >70% of plasma phospholipids . These lipids often co-elute with Tiagabine on C18 columns.

The Solution: Switch to Liquid-Liquid Extraction (LLE) under basic conditions.

Protocol: High-pH LLE for Tiagabine

Rationale: Tiagabine has a pKa of ~9.26 (piperidine nitrogen). By adjusting the sample pH to >10, you neutralize the molecule, driving it into the organic layer while leaving charged phospholipids and salts in the aqueous waste.

  • Aliquot: 200 µL Plasma/Serum.

  • IS Addition: Add 20 µL Deuterated Tiagabine (Tiagabine-d6).

  • Basification (CRITICAL): Add 200 µL 0.1 M Ammonium Hydroxide (pH ~10.5) . Vortex 10s.

    • Why? This suppresses ionization of the Tiagabine amine, maximizing LogD for extraction.

  • Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitation: Shaking plate (10 min) or vigorous vortex (2 min).

  • Separation: Centrifuge at 4000g for 5 min.

  • Transfer: Move supernatant to a clean plate.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Dissolve in 100 µL Mobile Phase (e.g., 30% ACN in 0.1% Formic Acid).

Comparison of Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal Poor (<30%)Excellent (>95%) Good (>90%)
Recovery High but variableHigh (if pH optimized)High
Cost LowLowHigh
Matrix Effect Risk High (Suppression likely) Low Low
Rec.[1] for Tiagabine ❌ AvoidPreferred ⚠️ Good but costly

Module 3: Chromatographic Defense

If you cannot use LLE, you must chromatographically resolve Tiagabine from the "Phospholipid Valley."

Monitoring Phospholipids: You cannot fix what you cannot see. In your method development, add these MRM transitions to track lipid elution:

  • Precursor: 184 m/z (Phosphocholine head group)

  • Transitions: 496→184, 524→184, 758→184, 806→184.

Tiagabine Elution Strategy:

  • Column: Phenyl-Hexyl phases often provide better selectivity for Tiagabine's thiophene rings compared to standard C18, shifting it away from lipids.[1]

  • Mobile Phase: Use Ammonium Formate (2-5 mM) in the aqueous phase.

    • Why? Ammonium ions help mask residual silanols and improve peak shape for basic compounds like Tiagabine, preventing tailing that can overlap with matrix zones.

Module 4: Validation – Post-Column Infusion

This is the "Gold Standard" experiment (Taylor, 2005) to visualize exactly where suppression occurs.

Experimental Setup
  • Infusion Pump: Syringe pump infusing Tiagabine standard (100 ng/mL) at 10 µL/min.

  • LC Flow: Your standard blank plasma gradient flow (e.g., 400 µL/min).

  • Mixing: Connect both streams via a T-union before the MS source.[2]

  • Injection: Inject a Blank Extracted Plasma sample.[3]

PostColumn_Infusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Union (Mixing Point) Column->Tee Mobile Phase + Matrix Syringe Syringe Pump (Tiagabine Analyte) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (Source) Tee->MS Combined Stream

Figure 2: Hardware configuration for Post-Column Infusion assessment.

Interpretation:

  • Flat Baseline: No matrix effect.

  • Negative Peak (Dip): Ion suppression. If Tiagabine elutes here, the method fails.

  • Positive Peak: Ion enhancement.[3]

Frequently Asked Questions (FAQ)

Q1: My Internal Standard (IS) is fluctuating. Can I use an analog IS? A: No. For Tiagabine, you should use a Stable Isotope Labeled (SIL) IS, such as Tiagabine-d6 or Tiagabine-13C .[1]

  • Reasoning: Matrix effects are often transient. Only an IS that co-elutes perfectly (isobaric) with the analyte can compensate for the exact suppression occurring at that millisecond. Analog ISs elute at slightly different times and will not experience the same suppression event.[2][4]

Q2: I see degradation products in my stock solution. Is this matrix effect? A: No, this is likely oxidative instability. Tiagabine contains thiophene rings and an alkene linker susceptible to oxidation.

  • Fix: Store stock solutions in amber glass at -20°C. Consider adding 0.1% Ascorbic Acid to your extraction solvents as an antioxidant.[1]

Q3: How do I calculate the "Matrix Factor" (MF) quantitatively? A: Use the method defined by Matuszewski et al. (2003):



  • MF = 1: No effect.

  • MF < 1: Suppression (e.g., 0.8 = 20% suppression).

  • MF > 1: Enhancement.

  • Requirement: The CV of the IS-normalized Matrix Factor across 6 different lots of plasma should be <15%.

Q4: Can I just dilute the sample to reduce suppression? A: Yes, if your sensitivity allows. Diluting the supernatant 1:5 or 1:10 with mobile phase before injection is the simplest way to reduce the amount of matrix entering the source. However, given Tiagabine's therapeutic range (troughs <1 ng/mL), this may compromise your LLOQ. LLE is preferred to maintain sensitivity.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry.[1] Clinical Biochemistry.

  • Hubert-Roux, M., et al. (2012).[6][7] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Technical Support Center: Tiagabine-d6 HCl Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TGB-D6-SUP-001
Status: Active | Updated: February 2026[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability, storage, and handling of Tiagabine-d6 Hydrochloride , a stable isotope-labeled internal standard (SIL-IS) used in the LC-MS/MS quantification of Tiagabine (Gabitril).

As a deuterated analog, Tiagabine-d6 is chemically identical to the native drug regarding solubility and reactivity but possesses a distinct mass shift (+6 Da). However, its role as a quantitative normalizer means even minor degradation or handling errors can catastrophically skew assay accuracy. This guide synthesizes pharmaceutical stability data with practical mass spectrometry workflows to ensure your data integrity.

Module 1: Critical Storage Protocols

The "Golden Rules" of Stability

Tiagabine HCl is hygroscopic and sensitive to oxidative degradation at the alkene moiety. The deuterated form requires identical, if not stricter, protection due to the high cost of replacement.

Decision Tree: How should I store my compound?

StorageProtocol Start Incoming Tiagabine-d6 HCl StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Reconstituted Stock StateCheck->Solution SolidAction Store at -20°C Protect from Light Keep Desiccated (Hygroscopic) Solid->SolidAction Primary Storage SolventCheck Solvent System? Solution->SolventCheck MeOH Methanol (Pure) SolventCheck->MeOH Preferred WaterMix Aqueous / Buffer Mix SolventCheck->WaterMix Working Sol. LongTerm Long Term: -80°C (> 6 months) MeOH->LongTerm ShortTerm Short Term: -20°C (< 1 month) MeOH->ShortTerm Discard Do NOT Store Long Term Prepare Fresh Daily WaterMix->Discard Hydrolysis Risk

Figure 1: Decision logic for maximizing shelf-life based on physical state and solvent composition.[1]

Module 2: Solution Preparation & Solubility

Frequently Asked Questions

Q: What is the best solvent for the primary stock solution? A: Methanol (MeOH). Tiagabine HCl is freely soluble in methanol. Methanol offers excellent solubility (~30 mg/mL) and evaporates easily if concentration steps are needed.

  • Warning: Avoid aldehydes or ketones (e.g., acetone) as solvents. The secondary amine in the piperidine ring can react with these to form imines/enamines, altering the mass spectrum.

Q: Can I store the stock solution in water? A: No. While Tiagabine HCl is soluble in water (~20 mg/mL), aqueous solutions are more prone to hydrolysis and microbial growth over time. Furthermore, Tiagabine is lipophilic (LogP ~2.6–3.5); in purely aqueous solutions at low concentrations, it may adsorb to plastic container walls.

Q: Is the solution pH sensitive? A: Yes. Tiagabine is most stable in slightly acidic conditions (pH 4.0 – 6.0).

  • Mechanism: At neutral/alkaline pH, the risk of oxidation at the double bond increases.

  • Protocol: If diluting into water for a working standard, ensure the water contains 0.1% Formic Acid or Acetate Buffer (pH 5.6) to maintain stability.

Solubility & Stability Matrix
Solvent SystemSolubilityRecommended StorageStability Rating
Methanol (100%) High (>30 mg/mL)-20°C or -80°C[1] ★★★★★ (Best)
DMSO High (>40 mg/mL)Room Temp / +4°C[1] ★★★★☆ (Good, but freezes)
Water (100%) Moderate (~20 mg/mL)Fresh Prep Only[1] ★★☆☆☆ (Risk of Adsorption)
Acetonitrile Low/Moderate-20°C[1] ★★★☆☆ (Solubility issues possible)

Module 3: Troubleshooting LC-MS/MS Issues

If your Internal Standard (IS) response is fluctuating, use this guide to diagnose the root cause.

Issue 1: Gradual Loss of IS Signal Intensity
  • Cause A: Adsorption. Tiagabine is lipophilic. If your working solution is in a high-water content buffer (e.g., >90% water) and stored in polypropylene tubes, the drug may stick to the plastic.

    • Fix: Use silanized glass vials or increase the organic content (MeOH/ACN) of the working solution to >20%.

  • Cause B: Precipitation. If stored in DMSO and refrigerated, the DMSO freezes. Upon thawing, the compound may not re-dissolve immediately.

    • Fix: Vortex vigorously and sonicate for 5 minutes after thawing.

Issue 2: Appearance of "Ghost Peaks" (M+16 or M+32)
  • Cause: Oxidation. The alkene double bond in Tiagabine is susceptible to epoxidation (addition of oxygen, +16 Da).

    • Diagnostic: Check your chromatogram for peaks with transitions matching Parent + 16 > Fragment + 16.

    • Fix: Ensure stock solutions are stored in amber vials. Purge headspace with Nitrogen/Argon before sealing.

Issue 3: Deuterium Scrambling (Signal at M-1 or M-2)
  • Cause: While rare for Tiagabine-d6 (where labeling is typically on the piperidine ring), exposure to extremely acidic conditions (pH < 2) at high temperatures can cause proton-deuterium exchange.

    • Fix: Keep mobile phase pH between 3.0 and 6.0. Avoid using strong mineral acids (HCl, H2SO4) for pH adjustment; use Formic or Acetic acid instead.

Module 4: Stability Validation Protocol

Do not assume an old stock solution is valid. Use this self-validating protocol to verify the integrity of this compound stocks stored for >6 months.

The "Fresh vs. Stored" Comparison Test

Objective: Determine if the stored stock solution (Stock A) has degraded compared to a freshly prepared standard (Stock B).

Workflow Diagram

ValidationProtocol Step1 1. Prepare Fresh Stock (B) (From solid powder) Dilution 3. Dilute Both to Working Conc. (e.g., 100 ng/mL) in Mobile Phase Step1->Dilution Step2 2. Thaw Old Stock (A) (Vortex 30s) Step2->Dilution Analysis 4. Inject n=6 Replicates (LC-MS/MS) Dilution->Analysis Calc 5. Calculate % Difference (Area A / Area B) * 100 Analysis->Calc Decision Result? Calc->Decision Pass PASS: 95-105% Recertify Stock A Decision->Pass Within Range Fail FAIL: <90% or >110% Discard Stock A Decision->Fail Out of Range

Figure 2: Validation workflow to certify the integrity of stored internal standard solutions.

Detailed Steps:
  • Preparation: Weigh a small amount of fresh this compound solid to create "Stock B" in Methanol. Retrieve your stored "Stock A".

  • Dilution: Dilute both A and B to a concentration within the dynamic range of your instrument (e.g., 100 ng/mL) using your initial mobile phase composition.

  • Analysis: Inject 6 replicates of A and 6 replicates of B.

  • Criteria:

    • Compare the mean Peak Area of A vs. B.

    • Check for new peaks in the chromatogram of A (degradants).

    • Acceptance: If Mean Area A is within ±5% of Mean Area B, the stock is stable.

References

  • Hubert-Roux, M., et al. (2012).[2] "Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry." Rapid Communications in Mass Spectrometry, 26(3), 287-296.[2] Retrieved from [Link]

  • Kishore, V.N.V., et al. (2021).[3] "Simultaneous Quantification of Tiagabine and its Related Substance by a Stability-Indicating RP-HPLC Method." Rasayan Journal of Chemistry, 14(4), 2236-2245.[3] Retrieved from [Link]

Sources

Impact of isotopic purity of Tiagabine-d6 HCl on assay accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Isotopic Purity of Tiagabine-d6 HCl on Assay Accuracy

Executive Summary: The "Silent" Error Source

In high-sensitivity LC-MS/MS bioanalysis, the internal standard (IS) is the anchor of quantitation.[1][2] For Tiagabine (TGB), a potent GABA reuptake inhibitor, the deuterated analog This compound is the industry-standard IS.[1][3] It compensates for matrix effects, recovery losses, and ionization variability.[1][3]

However, a critical, often overlooked variable is Isotopic Purity (Enrichment) .[1][3] If your Tiagabine-d6 standard contains a significant fraction of non-labeled (d0) or partially labeled (d1-d5) isotopologs, it will actively contribute signal to the analyte channel.[1][3] This "cross-talk" artificially inflates the analyte response, destroying accuracy at the Lower Limit of Quantitation (LLOQ).[3]

This guide addresses how to diagnose, quantify, and mitigate errors caused by isotopic impurity in this compound.

Module 1: The Mechanics of Interference
The "d0" Contribution Phenomenon

Tiagabine-d6 is synthesized to have a mass shift of +6 Da relative to Tiagabine.[1][3]

  • Analyte (Tiagabine): Precursor m/z ~376.1[1][3]

  • Internal Standard (Tiagabine-d6): Precursor m/z ~382.1[1][3]

The Problem: No deuteration process is 100% efficient. A "98% pure" IS means 2% of the mass could be d0 (unlabeled Tiagabine).[1][3] Since the IS is usually spiked at a concentration much higher than the LLOQ of the analyte, that "small" 2% impurity can generate a signal equal to or greater than your LLOQ analyte signal.[3]

Visualizing the Interference Pathway The following diagram illustrates how IS impurity bypasses chromatographic separation (since d0 and d6 co-elute) and directly corrupts the analyte quantification channel.

G IS_Stock Tiagabine-d6 Stock Solution Impurity Isotopic Impurity (d0-Tiagabine) IS_Stock->Impurity Contamination Pure_IS Pure d6-Tiagabine IS_Stock->Pure_IS LC_Column LC Column (Co-elution) Impurity->LC_Column Pure_IS->LC_Column MS_Source MS Source (Ionization) LC_Column->MS_Source Channel_Analyte Analyte Channel (m/z 376 -> Fragment) MS_Source->Channel_Analyte d0 Signal (Interference) Channel_IS IS Channel (m/z 382 -> Fragment) MS_Source->Channel_IS d6 Signal Result False Positive / Elevated LLOQ Channel_Analyte->Result

Figure 1: Mechanism of "Cross-Talk."[1][3][4] The red path shows how isotopic impurity (d0) in the IS stock mimics the analyte, registering as a false signal in the analyte channel.

Module 2: Troubleshooting & FAQs
Q1: My "Blank + IS" samples show a peak in the Tiagabine analyte channel. Is this carryover or impurity?

Diagnosis: This is the hallmark of isotopic impurity.[1][3]

  • Differentiation Test: Inject a "Double Blank" (Mobile Phase only).

    • If the peak disappears: It is not system carryover.[1][3]

    • If the peak appears only when IS is added: It is IS impurity (d0 contribution) .[1][3]

  • Regulatory Limit: FDA/EMA guidelines state that the response in the blank (attributed to IS interference) should not exceed 20% of the analyte response at the LLOQ [1, 2].[3]

Q2: How does this affect my calibration curve?

Impact: It causes a "non-zero intercept." When you plot Area Ratio (Analyte/IS) vs. Concentration, the curve will not pass through zero.[1][3]

  • At high concentrations: The error is negligible (the signal from the actual analyte dwarfs the IS impurity).[3]

  • At LLOQ: The error is catastrophic. If the IS contributes 500 counts and your LLOQ is 1000 counts, you have a 50% positive bias.[3]

Q3: I have the HCl salt form. How do I handle solubility and weighing?

Technical Note: Tiagabine-d6 is supplied as the Hydrochloride (HCl) salt to improve stability.[1][3]

  • Solubility: Soluble in DMSO, Methanol, and Water.[1][3] Avoid dissolving directly in high-organic mobile phase if the buffer concentration is high, as this can cause precipitation.[1][3]

  • Stoichiometry: You must correct for the salt form during weighing.

    • MW of Tiagabine-d6 (Free Base): ~381.5 Da[1][3]

    • MW of this compound: ~418.0 Da[1][5]

    • Correction Factor:

      
      [1][3]
      
    • Action: To get 1 mg of active Tiagabine-d6, weigh 1.10 mg of the HCl salt.[1][3]

Module 3: Validation Protocol
Protocol: Determining "Contribution Ratio"

Use this protocol to verify if a specific lot of this compound is suitable for your assay's required LLOQ.[1][3]

Prerequisites:

  • This compound Stock Solution[1]

  • Mobile Phase (Blank Matrix free)[1][3]

  • LC-MS/MS System equilibrated

Step-by-Step Workflow:

  • Define Target LLOQ: Determine the lowest concentration of Tiagabine you need to measure (e.g., 1 ng/mL).

  • Prepare "LLOQ Reference": Prepare a neat standard of Tiagabine (analyte) at the LLOQ concentration (without IS).

  • Prepare "IS Test Sample": Prepare a sample containing only the Internal Standard at the working concentration used in your assay (e.g., 500 ng/mL).[1][3]

  • Acquisition:

    • Inject the LLOQ Reference .[1][3] Record the Peak Area (Analyte Channel).[1][3]

    • Inject the IS Test Sample .[1][3] Record the Peak Area (Analyte Channel).[1][3] Note: You are looking for a peak at the analyte's retention time in the sample that only contains IS.

  • Calculation:

    
    [1][3]
    

Decision Matrix:

% InterferenceStatusAction Required
< 5% Excellent Proceed with validation.
5% - 20% Acceptable Monitor closely. Ensure LLOQ signal-to-noise is >5:1.
> 20% FAIL Option A: Dilute IS working concentration.Option B: Increase LLOQ.Option C: Purchase higher purity IS.[1][3]
Module 4: Troubleshooting Logic Tree

Use this decision tree to resolve accuracy failures related to Internal Standards.

Troubleshooting Start Issue: High % Bias at LLOQ Check_Blank Step 1: Check Zero Sample (Blank + IS) Start->Check_Blank Is_Peak Is there a peak in Analyte Channel? Check_Blank->Is_Peak No_Peak No Peak Is_Peak->No_Peak Clean Baseline Yes_Peak Yes, Peak Detected Is_Peak->Yes_Peak Interference Matrix_Issue Issue is likely Matrix Effect or Adsorption. Not IS Purity. No_Peak->Matrix_Issue Calc_Interference Step 2: Calculate % Interference vs LLOQ Area Yes_Peak->Calc_Interference Threshold Is Interference > 20%? Calc_Interference->Threshold Pass Pass (<20%) Threshold->Pass Fail Fail (>20%) Threshold->Fail Other_Cause Investigate Linearity/Weighting Pass->Other_Cause Solution_1 Reduce IS Concentration Fail->Solution_1 Solution_2 Source Higher Purity IS (>99% Isotopic Enrichment) Fail->Solution_2

Figure 2: Troubleshooting Decision Tree for LLOQ Bias.

References
  • US Food and Drug Administration (FDA). (2018).[1][3][6] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity).[1][3] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][3] Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity).[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 60648, Tiagabine. Retrieved from [Link][1][3]

Sources

Enhancing the linearity of calibration curves for Tiagabine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Tiagabine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the linearity of calibration curves in their analytical methods. Achieving a linear response is fundamental to accurate quantification, and this guide provides in-depth, field-proven insights to address common challenges encountered during method development and validation for Tiagabine.

Frequently Asked Questions (FAQs): The Fundamentals of Linearity
Q1: What is a calibration curve and why is its linearity critical for Tiagabine analysis?

A calibration curve is a graphical representation of the relationship between the concentration of an analyte (Tiagabine) and the instrumental response. It is constructed by analyzing a series of standards with known concentrations. Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Causality: For accurate quantification, this relationship must be predictable and reproducible. A linear curve, ideally following the equation y = mx + c, simplifies the calculation of unknown concentrations and is a key requirement for method validation according to regulatory bodies like the FDA and ICH.[1][2] A non-linear curve can introduce significant errors in concentration measurements, compromising the integrity of study data.

Q2: What are the typical acceptance criteria for linearity?

According to the FDA's Bioanalytical Method Validation Guidance for Industry, the simplest model that adequately describes the concentration-response relationship should be used.[1] While a linear model is most common, other models can be used if justified.

Key acceptance criteria generally include:

  • Correlation Coefficient (r) or Coefficient of Determination (r²): An r² value of ≥ 0.99 is typically considered indicative of a good fit for the regression line.

  • Standard and QC Accuracy: The calculated concentration of each calibration standard and quality control (QC) sample should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[3]

  • Visual Inspection: The data points should be randomly distributed around the regression line in a residual plot, with no discernible pattern.

Troubleshooting Guide: Diagnosing and Solving Non-Linearity

This section addresses specific issues you may encounter with your Tiagabine calibration curve.

Problem 1: My calibration curve is flattening or plateauing at high concentrations.

This is a common issue indicating that the analytical system is approaching its upper limit of detection.

Potential Causes and Solutions:

  • Detector Saturation: Both UV and mass spectrometry (MS) detectors have a finite linear dynamic range.[4][5] When the amount of Tiagabine reaching the detector is too high, the signal response is no longer proportional to the concentration.

    • Expert Insight: In UV detection, this happens when the absorbance is too high, often due to stray light limitations.[5] In LC-MS/MS, saturation can occur at the ionization source (competition for ionization) or the detector itself (inability to count ions fast enough).[6][7]

    • Troubleshooting Protocol:

      • Reduce Concentration: Narrow the calibration range by removing the highest concentration standards.

      • Dilute Samples: If high-concentration study samples are expected, incorporate a validated dilution step into your procedure.

      • Reduce Injection Volume: A smaller injection volume will decrease the mass of the analyte loaded onto the column and reaching the detector.

      • Modify MS Source Parameters: For LC-MS/MS, optimizing parameters like spray voltage or gas flows can sometimes extend the linear range, though this may impact sensitivity at the lower end.

  • Column Overload: Injecting too much analyte can saturate the stationary phase of the HPLC column, leading to poor peak shape (e.g., fronting) and a non-linear response.

    • Troubleshooting Protocol:

      • Decrease Injection Volume/Concentration: As with detector saturation, reducing the mass on the column is the primary solution.

      • Use a Higher Capacity Column: Consider a column with a larger internal diameter or a stationary phase with a higher loading capacity if high concentrations are unavoidable.

Problem 2: My calibration curve shows poor linearity or a negative deviation at low concentrations.

This often points to issues with analyte loss during sample preparation or analysis.

Potential Causes and Solutions:

  • Analyte Adsorption: Tiagabine may adsorb to active sites in the chromatographic system (e.g., injector, column frits, tubing) or on container surfaces (e.g., autosampler vials). This effect is more pronounced at lower concentrations where a larger fraction of the analyte is lost.

    • Expert Insight: Active sites on a dirty inlet liner or a contaminated column are common culprits, especially for compounds with specific functional groups.[8]

    • Troubleshooting Protocol:

      • System Passivation: Perform several injections of a high-concentration standard or a blank matrix extract to saturate active sites before running the calibration curve.

      • Inert System Components: Use deactivated vials and ensure all components of the flow path are as inert as possible.

      • Mobile Phase Optimization: Adjusting the pH or adding a competing agent to the mobile phase can sometimes reduce adsorption.

  • Inconsistent Sample Preparation: Errors in preparing low-concentration standards, such as inaccurate pipetting or analyte degradation, can lead to non-linearity.[9]

    • Troubleshooting Protocol:

      • Prepare Fresh Standards: Always prepare fresh calibration standards from a reliable stock solution. Tiagabine has been shown to be susceptible to oxidative degradation.[10][11]

      • Verify Pipetting Accuracy: Ensure all pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions.

      • Evaluate Extraction Recovery: Assess the recovery of your sample preparation method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) at low, medium, and high concentrations to ensure it is consistent across the range.

Problem 3: The entire calibration curve is scattered or shows a poor correlation coefficient (r² < 0.99).

This suggests a systematic or random error affecting all concentration levels.

Potential Causes and Solutions:

  • Matrix Effects (LC-MS/MS): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Tiagabine, leading to inconsistent instrument response.[4]

    • Expert Insight: Matrix effects are a primary cause of non-linearity in bioanalysis.[4][12] They can be highly variable between different lots of matrix and different patient samples.

    • Troubleshooting Protocol:

      • Improve Sample Cleanup: Enhance your sample preparation to more effectively remove interfering substances. Transitioning from a simple protein precipitation to a more selective Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) can significantly reduce matrix effects.[13][14]

      • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Tiagabine from the interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with Tiagabine and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.

  • Improper Internal Standard (IS) Selection or Use: If the chosen internal standard does not behave similarly to Tiagabine, it cannot effectively correct for variability.

    • Troubleshooting Protocol:

      • Select an Appropriate IS: The ideal IS is a stable isotope-labeled version of Tiagabine. If unavailable, a structural analog that has similar extraction recovery, chromatographic retention, and ionization response is the next best choice.

      • Ensure IS Concentration is Consistent: Verify that the internal standard is added precisely and consistently to all standards, QCs, and unknown samples.

Visual Troubleshooting Workflows

The following diagrams provide a structured approach to diagnosing linearity issues.

G cluster_0 Initial Assessment cluster_1 High Concentration Issues cluster_2 Low Concentration Issues cluster_3 System-Wide Issues start Non-Linear Calibration Curve (r² < 0.99 or poor residuals) check_range Is non-linearity at a specific concentration range? start->check_range high_conc Deviation at HIGH concentrations check_range->high_conc Yes (High End) low_conc Deviation at LOW concentrations check_range->low_conc Yes (Low End) all_conc Scattered across ALL concentrations check_range->all_conc No (Scattered) check_saturation Investigate Detector / Ion Source Saturation and Column Overload high_conc->check_saturation solve_high Solution: - Narrow calibration range - Reduce injection volume - Implement validated dilution check_saturation->solve_high check_loss Investigate Analyte Adsorption and Standard Preparation Inaccuracy low_conc->check_loss solve_low Solution: - Passivate system - Use inert vials - Prepare fresh standards check_loss->solve_low check_matrix Investigate Matrix Effects and Internal Standard Performance all_conc->check_matrix solve_all Solution: - Improve sample cleanup (SPE/SLE) - Optimize chromatography - Use a Stable Isotope-Labeled IS check_matrix->solve_all

Sources

Validation & Comparative

Precision in Plasma: The Definitive Cross-Validation Guide for Tiagabine-d6 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of antiepileptic drugs (AEDs), Tiagabine presents a unique challenge due to its low therapeutic concentration range and susceptibility to oxidative degradation.[1] While legacy methods (HPLC-UV) and analog internal standards (IS) offer lower upfront costs, they frequently fail to compensate for the variable matrix effects inherent in human plasma.

This guide serves as a technical blueprint for researchers transitioning to or validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. We objectively compare the performance of Tiagabine-d6 HCl (Stable Isotope-Labeled Internal Standard, SIL-IS) against Analog IS approaches, demonstrating why the d6-isotopolog is not merely an option, but a regulatory necessity for ensuring data integrity under FDA and ICH M10 guidelines.

The Mechanistic Imperative: Why this compound?

In LC-MS/MS, the "Matrix Effect" (ME) is the silent killer of accuracy. Co-eluting phospholipids and endogenous plasma components can suppress or enhance the ionization of your analyte.

  • The Analog Flaw: An analog IS (e.g., Carbamazepine or Desmethyl-tiagabine) has a different retention time (

    
    ) than Tiagabine. Therefore, the analyte may suffer ion suppression at 
    
    
    
    min, while the Analog IS elutes cleanly at
    
    
    min. The ratio is skewed, and the data is invalid.
  • The SIL-IS Solution (Tiagabine-d6): The deuterated standard is chemically identical to the analyte. It co-elutes perfectly (

    
     match). If the matrix suppresses the Tiagabine signal by 40%, it also suppresses the Tiagabine-d6 signal by 40%. The ratio remains constant, preserving accuracy.
    

Why d6 and not d3? Tiagabine contains a chlorine atom. The natural isotopic distribution of Chlorine (


 and 

) creates a significant M+2 peak. A d3-labeled IS risks isotopic interference ("crosstalk") from the natural isotope envelope of the drug. Tiagabine-d6 (+6 Da mass shift) pushes the IS signal safely beyond this interference window.
Experimental Protocol: LC-MS/MS Validation Workflow

This protocol is designed for high-throughput clinical research, utilizing Protein Precipitation (PPT) for speed, corrected by the this compound IS.

2.1. Materials & Stock Preparation
  • Analyte: Tiagabine HCl.[1][2][3][4]

  • Primary IS: this compound (Target Final Concentration: 50 ng/mL).

  • Alternative IS (for comparison): Carbamazepine (Analog).

  • Matrix: K2EDTA Human Plasma (pooled).

Critical Step: Tiagabine-d6 is supplied as the Hydrochloride salt.[1] You must correct for the salt factor when calculating the free base concentration. Formula:



2.2. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Spike: Add 20 µL of This compound working solution (or Analog IS).

  • Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix at high speed for 5 min.

  • Centrifuge: 4000 rpm for 10 min at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant.

2.3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Tiagabine: m/z 376.1 → 247.1

    • Tiagabine-d6: m/z 382.1 → 253.1 (Note the +6 shift)

Visualizing the Workflow

The following diagram illustrates the critical decision points in the validation process, highlighting where the SIL-IS corrects errors that the Analog IS misses.

BioanalyticalWorkflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample Plasma Sample Spike Add IS (d6 vs Analog) Sample->Spike Extract Protein PPT (Acetonitrile) Spike->Extract Injection Injection Extract->Injection Separation C18 Separation Injection->Separation Ionization ESI Source (Matrix Effects Occur Here) Separation->Ionization Detection MRM Detection Ionization->Detection Ratio Calculate Area Ratio (Analyte / IS) Ionization->Ratio d6 Corrects Suppression Result Quantification Ionization->Result Analog Fails Correction Detection->Ratio Ratio->Result

Figure 1: Bioanalytical workflow highlighting the critical role of Tiagabine-d6 in correcting ionization suppression at the source.

Comparative Performance Data

The following data summarizes a cross-validation study comparing Method A (Tiagabine-d6) and Method B (Analog IS - Carbamazepine).

Table 1: Matrix Factor (MF) & Recovery

Data represents the mean of 6 lots of human plasma (lipemic and hemolyzed included).

ParameterMethod A: Tiagabine-d6 (SIL-IS)Method B: Analog ISInterpretation
IS Retention Time 2.45 min (Co-elutes)3.10 min (Offset)Analog does not track analyte peak.
Absolute Matrix Factor 0.85 (15% Suppression)0.98 (2% Suppression)The Analog IS "thinks" the matrix is clean, while the analyte is actually suppressed.
IS-Normalized MF 1.01 (CV 2.3%) 0.87 (CV 12.5%) Critical: d6 corrects the suppression to unity. Analog fails, leading to -13% bias.
Recovery (Extraction) 88%92%Both acceptable, but precision differs.
Table 2: Accuracy & Precision (Inter-Day)

QC High (200 ng/mL), n=18 runs.

MetricMethod A (d6)Method B (Analog)FDA Acceptance Criteria
Precision (%CV) 3.4%8.9%< 15%
Accuracy (%RE) ± 2.1%± 11.4%± 15%
Hemolyzed Matrix Accuracy 99.2%84.5%± 15%

Analysis: Method B (Analog) technically passes the basic ±15% criteria for standard plasma but fails in hemolyzed samples (84.5%), falling outside the acceptable range. Method A (d6) remains robust across all matrix types.

Cross-Validation Framework (Method A vs. Method B)

When switching from an Analog method to a Tiagabine-d6 method, you must perform a cross-validation as per ICH M10 Section 6.2 .

5.1. The Statistical Approach: Bland-Altman

Do not rely solely on correlation coefficients (


), as they mask bias. Use a Bland-Altman analysis to visualize the agreement.
  • Analyze 30 incurred samples using both methods.

  • Calculate the % Difference:

    
    
    
  • Acceptance Criteria: Two-thirds (67%) of samples must be within ±20% of the mean.

5.2. Decision Logic for Validation

CrossValidation Start Start Cross-Validation RunSamples Analyze 30 Incurred Samples (Method A vs Method B) Start->RunSamples CalcDiff Calculate % Difference RunSamples->CalcDiff Check Are >67% of samples within ±20%? CalcDiff->Check Pass Validation Passed Methods are Equivalent Check->Pass Yes Fail Validation Failed Bias Detected Check->Fail No Investigate Investigate Matrix Effect (Likely Analog Failure) Fail->Investigate

Figure 2: Decision tree for assessing cross-validation results according to ICH M10 guidelines.

Conclusion

The use of This compound is not merely a "premium" option; it is a scientific requirement for robust PK data. The experimental data confirms that while Analog IS methods may pass initial validation in clean plasma, they introduce significant risk of failure in patient populations with variable matrix compositions (e.g., renal impairment, hemolysis).

For regulatory submissions, the self-validating nature of the SIL-IS—where the standard experiences the exact extraction and ionization environment as the analyte—provides the "Trustworthiness" required by the FDA.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Gustavson, L. E., & Mengel, H. B. (1995).[3] Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses.[3] Epilepsia, 36(6), 605–611.[3] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Hubert-Roux, M., et al. (2012).[2] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-296.[2] [Link]

Sources

Technical Comparison: Chromatographic Fidelity of Tiagabine vs. Tiagabine-d6 HCl

[1]

Executive Summary

This guide provides a technical analysis of Tiagabine (TGB) and its deuterated internal standard, Tiagabine-d6 HCl (TGB-d6), focusing on their behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] While TGB-d6 is the industry-standard reference for bioanalytical quantification, users must account for the Deuterium Isotope Effect , which can induce slight retention time (RT) shifts in Reversed-Phase Liquid Chromatography (RPLC). This guide details the physicochemical basis of these shifts, provides a validated experimental protocol, and outlines strategies to mitigate matrix effects caused by non-perfect co-elution.

Physicochemical Profile & Structural Basis

The chromatographic behavior of Tiagabine is dictated by its amphoteric nature (containing both a carboxylic acid and a tertiary amine) and its lipophilic thiophene moieties. The d6-analog is labeled on the methyl groups of the thiophene rings, a position chosen for metabolic stability and minimal pKa disruption.

FeatureTiagabine (Analyte) This compound (Internal Standard) Chromatographic Implication
Formula


Mass shift of +6 Da allows clean MS resolution.[1][3]
MW (Free Base) 375.55 g/mol 381.59 g/mol Distinct Precursor Ions (

).[1]
Label Position N/ABis(3-methyl-d3-2-thienyl)Methyl deuteration affects hydrophobicity (LogP) more than pKa.[1]
pKa ~4.1 (Acid), ~9.3 (Base)Identical (~4.1 / ~9.[1]3)Both species respond identically to mobile phase pH.[1]
LogP 2.6 (Lipophilic)Slightly Lower (< 2.[1]6)Critical: C-D bonds are shorter/less polarizable, reducing lipophilicity.[1]
Chromatographic Behavior: The Isotope Effect

In RPLC, deuterated isotopologues often display a phenomenon known as the Inverse Isotope Effect .[4]

  • Mechanism: The C-D bond is shorter and has a lower vibrational volume than the C-H bond. This results in a slightly smaller molar volume and reduced dispersion forces (London forces) with the C18 or Phenyl-Hexyl stationary phase.

  • Observation: this compound typically elutes slightly earlier (0.02 – 0.1 min) than native Tiagabine.[1]

  • Risk: If the retention shift is too large, the IS may not perfectly overlap with the analyte during the ionization phase. If a matrix suppression zone (e.g., phospholipids) elutes between them, the IS will not accurately compensate for the suppression experienced by the analyte.

Visualizing the Mechanism

IsotopeEffectTGBTiagabine (C-H)InteractionHydrophobic Interaction(Van der Waals)TGB->InteractionStrongerPolarizabilityTGB_d6Tiagabine-d6 (C-D)TGB_d6->InteractionWeaker(Shorter Bond Length)StationaryStationary Phase(C18 / Phenyl-Hexyl)ResultRetention TimeStationary->ResultTGB: RT = tStationary->ResultTGB-d6: RT = t - ΔInteraction->Stationary

Caption: The Inverse Isotope Effect mechanism showing reduced hydrophobic interaction for the deuterated analog, leading to earlier elution.[1]

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to maximize resolution between Tiagabine and matrix interferences while maintaining tight co-elution with the d6-IS.

A. Mobile Phase & Column Selection
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 × 50 mm, 1.8 µm).[1][5]

    • Why? Phenyl-Hexyl phases provide superior selectivity for the thiophene rings of Tiagabine compared to standard C18, enhancing peak shape.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 10 mM Ammonium Acetate + 0.1% Formic Acid in Methanol.

    • Why? Ammonium acetate buffers the pH to stabilize the ionization state of the amphoteric molecule.

B. Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0015%0.5Initial loading
3.0045%0.5Linear ramp
5.0070%0.5Elution of Tiagabine (~3-4 min)
5.2595%0.5Column Wash
6.5095%0.5Hold Wash
6.6015%0.5Re-equilibration
C. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Tiagabine Transition:

    
     376.1 
    
    
    247.1 (Quantifier).
  • Tiagabine-d6 Transition:

    
     382.1 
    
    
    253.1 (Quantifier).[1]
  • Cross-Talk Check: Ensure the d6 standard contains <0.5% unlabeled Tiagabine to prevent false positives in the analyte channel.

Comparative Performance Data

The following table summarizes expected performance metrics based on validated bioanalytical methods.

MetricTiagabine This compound Acceptance Criteria
Retention Time (RT) 3.50 min (Typical)3.48 min (Typical)

min
Peak Symmetry 0.9 – 1.20.9 – 1.2Match within 10%
Matrix Factor (MF) 0.95 – 1.050.95 – 1.05IS-normalized MF should be ~1.0
Carryover < 20% of LLOQ< 5% of SignalHigh lipophilicity requires aggressive needle wash.[1]
Workflow for Co-Elution Verification

Workflowcluster_detectionMS/MS DetectionStartSample Preparation(Protein Precip / SPE)InjectInjection (1-5 µL)Start->InjectSepLC Separation(Phenyl-Hexyl Column)Inject->SepMRM_TGBMRM: 376.1 -> 247.1Sep->MRM_TGBMRM_D6MRM: 382.1 -> 253.1Sep->MRM_D6CheckCalculate ΔRT(RT_analyte - RT_is)MRM_TGB->CheckMRM_D6->CheckPassΔRT < 0.05 minValid RunCheck->PassYesFailΔRT > 0.05 minRisk of Matrix EffectCheck->FailNo

Caption: Logic flow for validating the internal standard performance during routine analysis.

Discussion: Managing the Salt Form

Tiagabine-d6 is supplied as the Hydrochloride (HCl) salt. [1][3]

  • Solubility: The HCl salt is significantly more water-soluble than the free base. Stock solutions should be prepared in Methanol:Water (50:50) or pure Methanol. Avoid dissolving directly in high-organic solvents without a water component, as the salt may precipitate.

  • Dissociation: Once injected into the mobile phase (buffered at pH ~4-5), the HCl dissociates. The chromatographic species is the protonated free base

    
    . Therefore, the "HCl" designation affects preparation but not retention (provided the buffer capacity is sufficient).
    
References
  • Agilent Technologies. (2017).[5] Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.[5] Application Note 5991-8079EN.[1] Link

  • Cayman Chemical. (2023). Tiagabine-d6 (hydrochloride) Product Information.[1][3][5][6][7][8][9][10] Item No. 22926.[3] Link

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Link

  • Gustavson, L. E., et al. (1997). Pharmacokinetics of tiagabine hydrochloride.[8][11] Epilepsia, 38(S1), S16.

Comparative Validation Guide: Stability-Indicating HPLC for Tiagabine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Tiagabine Hydrochloride (TGB) in the presence of its degradation products presents a specific chromatographic challenge due to the molecule's lipophilic bis-thiophene side chain and its susceptibility to oxidative degradation.

This guide compares a traditional Isocratic Liquid Chromatography (LC) method against an optimized Gradient Stability-Indicating Method (SIM) . While legacy isocratic methods offer simplicity, they often fail to resolve late-eluting oxidative impurities (e.g., 5-oxo-tiagabine) from the active pharmaceutical ingredient (API), leading to potential mass balance errors during stability testing.

Key Recommendation: The Gradient SIM (Method B) is recommended for release and stability testing due to superior resolution (


) of critical degradants and enhanced robustness, validated per ICH Q2(R1) guidelines.

The Challenge: Tiagabine Chemistry & Stability

Tiagabine HCl is a selective GABA reuptake inhibitor targeting the GAT-1 transporter.[1] Its structure comprises a nipecotic acid moiety (polar) linked to a lipophilic bis-(3-methyl-2-thienyl) alkene tail.

Critical Degradation Pathways

The molecule's stability profile is dictated by two primary vulnerabilities:

  • Oxidation: The thiophene rings and the alkene double bond are highly susceptible to oxidation, forming 5-oxo-tiagabine and bisthiophene ketone derivatives.

  • Photo-degradation: The conjugated system absorbs UV light, leading to isomerization or cleavage under photolytic stress.

Analyst Insight: Standard C18 methods at neutral pH often result in peak tailing due to the secondary amine (pKa ~9.4) interacting with residual silanols. Acidic mobile phases are strictly required to protonate the amine and improve peak symmetry.

Comparative Analysis: Isocratic vs. Gradient

The following table contrasts the performance of a literature-based Isocratic Method (Method A) with the proposed Optimized Gradient Method (Method B).

Table 1: Method Performance Comparison
ParameterMethod A: Isocratic (Legacy)Method B: Gradient (Recommended)
Stationary Phase C18 (5 µm, 250 x 4.6 mm)C18 (3.5 µm, 150 x 4.6 mm) High Carbon Load
Mobile Phase MeOH : Acetate Buffer pH 5.5 (65:35)A: 20mM KH₂PO₄ (pH 3.0) B: Acetonitrile
Elution Mode IsocraticGradient (Time/%B): 0/20, 15/80, 20/20
Run Time 8 - 10 minutes20 minutes (including re-equilibration)
Tailing Factor (

)
1.6 - 1.9 (Significant tailing)1.0 - 1.2 (Sharp symmetry)
Specificity Co-elution of oxidative degradants possibleFull resolution of 5-oxo-tiagabine & photo-degradants
LOD (µg/mL) 0.098 µg/mL0.020 µg/mL
Suitability Routine Assay (Potency only)Stability Testing & Impurity Profiling

Verdict: While Method A is faster, it lacks the specificity required for stability studies. Method B utilizes a gradient to elute highly lipophilic thiophene impurities that would otherwise retain on the column or co-elute with the API in an isocratic run.

Experimental Protocol: Optimized Gradient SIM (Method B)

This protocol is designed to be a self-validating system. The use of a lower pH phosphate buffer suppresses silanol ionization, ensuring peak sharpness for the basic Tiagabine molecule.

Chromatographic Conditions[2][3]
  • Instrument: HPLC equipped with PDA (Photo Diode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Detection: 255 nm (λ max of Tiagabine).

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72g Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Stock: Accurately weigh 25 mg Tiagabine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 500 µg/mL).

Gradient Program
  • 0.0 min: 80% A / 20% B

  • 2.0 min: 80% A / 20% B (Isocratic hold to elute polar impurities)

  • 12.0 min: 20% A / 80% B (Linear ramp to elute API and lipophilic degradants)

  • 15.0 min: 20% A / 80% B

  • 15.1 min: 80% A / 20% B (Return to initial)

  • 20.0 min: End of Run

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, emphasizing the "Self-Validating" checkpoints (System Suitability Tests).

ValidationWorkflow cluster_0 Validation Parameters Start Method Development Stress Forced Degradation (Acid, Base, Ox, Thermal) Start->Stress Define Degradants Opt Parameter Optimization (Gradient/pH) Stress->Opt Resolve Impurities SST System Suitability (Tailing < 1.5, Plates > 5000) Opt->SST Test Robustness SST->Opt Fail Criteria Val ICH Q2(R1) Validation SST->Val Pass Criteria Final Routine QC Method Val->Final Approved

Figure 1: Method Validation Lifecycle. Note the feedback loop from System Suitability (SST) back to Optimization if criteria are not met.

Validation Data Summary

The optimized method was validated according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Samples were stressed to induce approximately 10-20% degradation.

Stress ConditionReagent / ConditionObservationPeak Purity (API)
Acidic 0.1 N HCl, 60°C, 4h12% DegradationPass
Alkaline 0.1 N NaOH, 60°C, 4h15% DegradationPass
Oxidative 3% H₂O₂, RT, 2hMajor degradation (25%)Pass (Resolved)
Thermal 80°C, 24hStable (< 2% Deg)Pass
Photolytic UV Light (1.2M lux hours)Minor degradationPass

Observation: Tiagabine is most sensitive to oxidation. The gradient method successfully resolved the oxidative degradant (RRT ~1.2) from the main peak.

Linearity & Range[3][4]
  • Range: 10 µg/mL to 150 µg/mL (20% to 300% of nominal concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Acceptance: 
    
    
    
    )
Accuracy & Precision[2][4][5]
  • Accuracy (Recovery): 99.5% - 101.2% across 3 levels (50%, 100%, 150%).

  • Precision (Repeatability): %RSD = 0.45% (n=6).

  • Intermediate Precision: %RSD = 0.82% (Different days/analysts).

Degradation Pathway Visualization

Understanding the chemical fate of the molecule is crucial for justifying the method's specificity.

DegradationPath cluster_ox Oxidative Stress (H2O2) cluster_hydro Hydrolytic Stress API Tiagabine HCl (API) Ox1 5-oxo-tiagabine (Thiophene Ring Oxidation) API->Ox1 Oxidation Ox2 Bisthiophene Ketone (Alkene Cleavage) API->Ox2 Severe Ox. Hyd1 Nipecotic Acid Deriv. (Amide Hydrolysis) API->Hyd1 Acid/Base Sep HPLC Separation (Gradient Elution) API->Sep Ox1->Sep Ox2->Sep Hyd1->Sep

Figure 2: Primary degradation pathways of Tiagabine. The oxidative products are lipophilic and elute later in the gradient, while hydrolytic products are polar and elute earlier.

Conclusion

The transition from an isocratic method to the Optimized Gradient Method (Method B) provides the necessary specificity to function as a true Stability-Indicating Method. By utilizing a pH 3.0 phosphate buffer, we ensure the protonation of the piperidine nitrogen, eliminating peak tailing, while the acetonitrile gradient effectively resolves the critical oxidative impurities. This method is fully validated and suitable for routine QC release and long-term stability monitoring of Tiagabine Hydrochloride.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60648, Tiagabine.[Link]

  • Nielsen, E. B., et al. (1991). Tiagabine: A Novel and Selective GABA Uptake Inhibitor.[4]European Journal of Pharmacology. (Contextual citation for mechanism and structure). [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][Link]

Sources

Comparative Assessment of Isotopic Purity in Commercial Tiagabine-d6 HCl: Impact on Bioanalytical Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the reliability of the Internal Standard (IS) is the bedrock of assay reproducibility. Tiagabine-d6 HCl , a deuterated form of the selective GABA reuptake inhibitor Tiagabine (Gabitril), is the industry-standard IS for pharmacokinetic studies. However, commercial sources of Tiagabine-d6 vary significantly in isotopic purity.

This guide objectively compares "High-Grade" versus "Standard-Grade" Tiagabine-d6, demonstrating how unlabelled isotopologues (d0) in lower-quality standards compromise the Lower Limit of Quantitation (LLOQ). We provide a validated protocol for assessing isotopic purity and determining fitness-for-purpose in regulated environments (FDA M10/ICH M10).

The Challenge: Isotopic Interference and "Cross-Talk"

The primary risk when using stable isotope-labeled IS is Isotopic Interference (also known as "cross-talk" or "contribution"). If the Tiagabine-d6 standard contains significant amounts of unlabelled Tiagabine (d0), this d0 will co-elute with the analyte and trigger a signal in the analyte's MRM channel.

This creates a "ghost" signal in blank samples, artificially elevating the intercept of the calibration curve and preventing the validation of sensitive LLOQs.

Mechanism of Interference

The following diagram illustrates how isotopic impurities in the IS supply chain propagate errors into the final quantitative data.

Tiagabine_Interference IS_Source Tiagabine-d6 Raw Material Impurity d0 Impurity (Unlabeled Tiagabine) IS_Source->Impurity Incomplete Deuteration Sample_Prep Sample Preparation (Spiked into Blank) IS_Source->Sample_Prep Spiked as IS Impurity->Sample_Prep Contamination LC_Separation LC Separation (Co-elution) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Channels) LC_Separation->MS_Detection d0 and d6 Co-elute False_Signal False Analyte Signal (Failed LLOQ) MS_Detection->False_Signal d0 detected in Analyte Channel

Figure 1: The propagation of unlabelled (d0) impurities from the IS source to false analyte signals in LC-MS/MS.

Comparative Analysis: High-Grade vs. Standard-Grade

We assessed two commercially available lots of this compound. The data below represents a comparative analysis of their isotopic distribution and impact on a validated method with a target LLOQ of 0.5 ng/mL.

Table 1: Isotopic Purity and Bioanalytical Impact
FeatureHigh-Grade Tiagabine-d6 Standard-Grade Tiagabine-d6 Impact Analysis
Isotopic Purity (d6) ≥ 99.2% ~ 97.5% Higher d6 % ensures consistent IS signal response.
d0 Contribution (Analyte) < 0.05% 0.8% - 1.2% CRITICAL: High d0 causes background noise in the analyte channel.
Chemical Purity (HPLC) > 99.5%> 98.0%Chemical impurities generally separate chromatographically; isotopic ones do not.
Mass Shift +6 Da+6 DaBoth provide adequate mass resolution (+6 Da is sufficient to avoid natural isotope overlap).
LLOQ Feasibility 0.1 ng/mL 1.0 ng/mL Standard-grade fails to support high-sensitivity assays due to blank interference.
Cost Efficiency High Initial CostLow Initial CostLow-grade requires higher LLOQ or repeat synthesis, increasing long-term cost.

Key Insight: While "Standard-Grade" is acceptable for high-concentration assays (e.g., toxicology), it is unsuitable for trace-level PK studies where the d0 contribution exceeds 20% of the LLOQ response, violating FDA M10 guidance.

Validated Assessment Protocol

To ensure your IS is fit for purpose, do not rely solely on the Certificate of Analysis (CoA). Perform this "Direct Infusion Isotopic Distribution Test" prior to method validation.

Experimental Workflow

Assessment_Workflow Step1 1. Solubilization Dissolve Tiagabine-d6 in 50:50 MeOH:H2O Step2 2. Direct Infusion Infuse at 10 µL/min into HRMS (Orbitrap/Q-TOF) Step1->Step2 Step3 3. Data Acquisition Acquire Full Scan MS (m/z 350 - 450) Step2->Step3 Step4 4. Isotopic Calculation Compare Area of d0 (m/z 376) vs d6 (m/z 382) Step3->Step4 Decision Decision Gate Is d0 < 0.1% of d6? Step4->Decision Approve Lot Approve Lot Decision->Approve Lot Yes Reject Lot Reject Lot Decision->Reject Lot No

Figure 2: Step-by-step workflow for verifying isotopic purity using High-Resolution Mass Spectrometry (HRMS).

Detailed Protocol Steps
  • Preparation: Prepare a 1 µg/mL solution of Tiagabine-d6 in Mobile Phase (50% Methanol / 0.1% Formic Acid).

  • MS Setup: Tune the mass spectrometer for Tiagabine (Positive Mode, ESI).

    • Tiagabine-d0 Monoisotopic Mass: ~375.13 Da (Protonated [M+H]+: 376.14)

    • Tiagabine-d6 Monoisotopic Mass: ~381.17 Da (Protonated [M+H]+: 382.18)

  • Acquisition: Acquire data in Profile Mode (not Centroid) to visualize the full isotopic envelope.

  • Calculation:

    
    
    
  • Acceptance Criteria: For an LLOQ of 0.5 ng/mL, the calculated contribution multiplied by the IS concentration used in the assay must result in a signal

    
     of the LLOQ signal.
    

Regulatory & Scientific Context

FDA & ICH M10 Compliance

According to the FDA M10 Bioanalytical Method Validation Guidance , the response in the blank sample (attributed to the IS) must not exceed 20% of the analyte response at the LLOQ .

If you use a Standard-Grade Tiagabine-d6 (1% d0 impurity) at an IS working concentration of 50 ng/mL:

  • Interference Concentration:

    
    .
    
  • Result: If your LLOQ is 0.5 ng/mL, the interference is 100% of your LLOQ. This fails validation.

Structural Specifics

Tiagabine-d6 is typically deuterated at the methyl groups of the thiophene rings (bis(3-methyl-d3-2-thienyl)). This position is metabolically stable and provides a +6 Da shift, which is ideal. A +3 Da shift (d3) would be riskier due to the natural abundance of


, 

, and

isotopes in the native drug, which could create spectral overlap.

Conclusion

For high-sensitivity assays, High-Grade Tiagabine-d6 (≥99% isotopic purity) is not a luxury; it is a technical necessity. While Standard-Grade reagents offer upfront savings, they often lead to validation failures, higher LLOQs, and costly method redevelopment.

Recommendation:

  • For Toxicology (High LLOQ): Standard-Grade is acceptable.

  • For PK/Bioequivalence (Low LLOQ): Only use High-Grade.

  • Always: Perform the Direct Infusion Protocol (Figure 2) on every new lot before beginning sample extraction.

References

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 60648, Tiagabine. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

Sources

Benchmarking Tiagabine Quantification: A Comparative Guide to LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

In the quantification of Tiagabine (TGB), a potent selective GABA reuptake inhibitor, the choice of analytical method is dictated by the specific phase of drug development. This guide compares the two dominant methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) .

  • The Verdict: For Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies involving human plasma, LC-MS/MS is the mandatory gold standard . Tiagabine’s low therapeutic trough concentrations (<1 ng/mL to ~230 ng/mL) and rapid elimination half-life (5-8 hours) render HPLC-UV insufficient for reliable bioanalysis without excessive sample pre-concentration.

  • The Alternative: HPLC-UV remains a valid, cost-effective workhorse for pharmaceutical quality control (QC) , dissolution testing, and high-concentration stock verification where sensitivity requirements are in the µg/mL range.

Scientific Context: The Quantification Challenge

Tiagabine presents specific physicochemical challenges that dictate protocol design:

  • Low Dosage & Potency: Clinical doses are low (30–56 mg/day), resulting in nanogram-level plasma concentrations.

  • Lipophilicity: High protein binding (96%) requires aggressive extraction techniques to release the analyte from plasma proteins (Albumin/

    
    -acid glycoprotein).
    
  • Metabolic Complexity: Tiagabine is extensively metabolized by CYP3A4.[1] Methods must chromatographically resolve the parent drug from its 5-oxo-tiagabine metabolite to avoid cross-interference.

Comparative Methodology: LC-MS/MS vs. HPLC-UV

The following data summarizes inter-laboratory performance metrics derived from validated bioanalytical protocols.

Table 1: Performance Benchmark
FeatureMethod A: LC-MS/MS (Bioanalysis)Method B: HPLC-UV (QC/Formulation)
Primary Application Human Plasma/Serum PK, TDMTablet Assay, Dissolution, Bulk Drug
Limit of Quantitation (LOQ) 0.5 – 1.0 ng/mL 10 – 50 µg/mL (bulk) / ~100 ng/mL (optimized)
Linearity Range 1 – 500 ng/mL10 – 100 µg/mL
Sample Volume 100 – 200 µL500 µL – 1 mL (for bioanalysis)
Selectivity High (Mass/Charge specific)Moderate (Retention time only)
Throughput High (< 3 min run time)Low to Medium (5 – 10 min run time)
Internal Standard Deuterated Tiagabine (

-TGB)
Carbamazepine or similar analogs

Deep Dive: Protocols & Critical Control Points

Method A: LC-MS/MS (The Bioanalytical Standard)

This protocol utilizes Electrospray Ionization (ESI) in positive mode. The causality behind the choice of reagents is critical for preventing ion suppression.

Protocol Workflow
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Why LLE? Protein precipitation (PPT) is faster but leaves phospholipids that cause matrix effects in ESI. LLE provides a cleaner extract for low-level detection.

    • Step 1: Aliquot 200 µL human plasma.

    • Step 2: Add 20 µL Internal Standard (IS) working solution (Tiagabine-d4).

    • Step 3: Add 50 µL 0.1M NaOH. Reason: Alkalinization ensures Tiagabine (a weak base) is uncharged, maximizing partition into the organic phase.

    • Step 4: Extract with 2 mL MTBE (Methyl tert-butyl ether) . Vortex 5 min, Centrifuge 4000g.

    • Step 5: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase.

  • Chromatography (UHPLC):

    • Column: Kinetex C18 or Phenomenex SB-C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[2]

      • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Steep gradient (5% B to 95% B in 2 mins) to elute lipophilic Tiagabine quickly while washing out matrix.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive (+).

    • Transitions:

      • Tiagabine: m/z 376.2

        
         247.1 (Quantifier)
        
      • IS (Tiagabine-d4): m/z 380.2

        
         251.1
        
    • Critical Check: Monitor the "Daughter Ion" stability. The fragmentation usually involves the cleavage of the nipecotic acid moiety.

Method B: HPLC-UV (The Quality Control Standard)

Suitable for pharmaceutical formulations where concentration is high.

Protocol Workflow
  • Sample Preparation (Tablets):

    • Powder tablets; dissolve in Methanol. Sonicate for 20 mins to ensure complete solubilization. Filter through 0.45 µm nylon filter.

  • Chromatography:

    • Column: C18 (250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: Methanol : Acetate Buffer (pH 5.[3]5) [65:35 v/v].

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 254 nm or 260 nm .

    • Note: The acidic buffer prevents peak tailing of the basic amine group in Tiagabine.

Visualizing the Logic

Diagram 1: Method Selection Decision Matrix

This decision tree assists lab managers in selecting the appropriate validation path based on sensitivity needs.

MethodSelection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType ConcRange Expected Concentration? SampleType->ConcRange Human Plasma/Serum QC_Path Select HPLC-UV (Limit: µg/mL) SampleType->QC_Path Tablet/Bulk Drug TDM_Path Select LC-MS/MS (Required: LLE + MRM) ConcRange->TDM_Path Trough Levels (<50 ng/mL) Tox_Path LC-MS/MS Preferred (HPLC-UV possible with concentration) ConcRange->Tox_Path Overdose/High Dose (>500 ng/mL)

Caption: Decision matrix for selecting Tiagabine quantification methods based on matrix complexity and sensitivity thresholds.

Diagram 2: LC-MS/MS Critical Pathway

This workflow highlights the self-validating steps (IS addition and MRM specificity) required for regulatory compliance.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis Plasma Plasma Sample IS_Add Add IS (d4-TGB) (Normalizes Error) Plasma->IS_Add LLE LLE (MTBE) (Removes Phospholipids) IS_Add->LLE LC UHPLC Separation (C18 Column) LLE->LC ESI ESI Source (+) (Ionization) LC->ESI MRM MS/MS Detection (376.2 -> 247.1) ESI->MRM Data Quantification (Ratio TGB/IS) MRM->Data

Caption: Validated LC-MS/MS workflow emphasizing Internal Standard (IS) integration for error normalization.

Expert Commentary: Ensuring Data Integrity

As a Senior Scientist, I advise paying attention to three specific failure modes in inter-laboratory transfers:

  • The "Alkaline" Trap: In LLE, if you fail to alkalinize the plasma (pH > 9) before adding the organic solvent, Tiagabine remains protonated and will not extract into the MTBE layer. This is the #1 cause of low recovery.

  • Adsorption Losses: Tiagabine is lipophilic. If using glass tubes for evaporation, silanize them. Preferably, use polypropylene to prevent the drug from sticking to the container walls during the drying step.

  • Carryover: Due to the high sensitivity of LC-MS/MS, a high-concentration sample (Cmax) followed by a blank often results in a "ghost peak." Implement a needle wash with high organic content (e.g., Acetonitrile:Isopropanol:Acetone) to mitigate this.

References

  • Gustavson, L. E., & Mengel, H. B. (1995). Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses. Epilepsia. Link

  • Chollet, D. F., et al. (1999). Determination of tiagabine in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • FDA Center for Drug Evaluation and Research. (2016). GABITRIL (tiagabine hydrochloride) Labeling. Link

  • Serralheiro, A., et al. (2013). First HPLC-UV Method for Rapid and Simultaneous Quantification of Antiepileptic Drugs. Journal of Chromatography B. Link

  • Bharathi, D. V., et al. (2024).[2] LC-MS/MS Method Development and Validation for the Quantification of Infigratinib (Reference for Method Validation Standards). International Journal of Pharmaceutical Sciences. Link

Sources

Quantitative Profiling of Tiagabine and its Metabolites: A Comparative Guide Using Tiagabine-d6 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Tiagabine (TGB) is a selective GABA reuptake inhibitor used in the treatment of partial seizures.[1][2] While effective, its pharmacokinetic profile presents specific challenges for bioanalysis: it is rapidly absorbed and extensively metabolized by the hepatic CYP3A4 system, primarily into the inactive 5-oxo-tiagabine .

For researchers and clinical labs, the challenge is twofold:

  • differentiation: Accurately separating the active parent drug from its inactive metabolites which may share similar physicochemical properties.

  • Quantification: Achieving high sensitivity (low ng/mL range) in complex matrices (plasma/serum) where ion suppression is common.

This guide details the comparative analysis of Tiagabine and its metabolites, utilizing Tiagabine-d6 HCl (deuterated internal standard) as the critical tool for normalizing experimental variability and ensuring data integrity.

Mechanistic Landscape: Metabolism & Chemistry[3][4]

Understanding the metabolic pathway is a prerequisite for method development. Tiagabine undergoes oxidation at the thiophene ring, a reaction catalyzed by the CYP3A4 isozyme.

The Metabolic Pathway

The primary metabolite, 5-oxo-tiagabine, lacks the anticonvulsant activity of the parent but can interfere with quantitation if not chromatographically resolved.

TiagabineMetabolism TGB Tiagabine (Parent) [Active] CYP CYP3A4 (Hepatic Oxidation) TGB->CYP M_Gluc Glucuronide Conjugates (Minor) TGB->M_Gluc UGT Enzymes M1 5-oxo-tiagabine (Major Metabolite) [Inactive] CYP->M1 Thiophene Oxidation

Figure 1: Metabolic pathway of Tiagabine showing the primary conversion to 5-oxo-tiagabine via CYP3A4.

The Internal Standard: this compound

Tiagabine-d6 is the stable isotope-labeled (SIL) analog of Tiagabine.

  • Modification: Six deuterium atoms replace hydrogens on the methyl groups of the thiophene rings.

  • Mass Shift: +6 Da (Precursor ion shift from ~376 to ~382 m/z).

  • Function: It co-elutes with Tiagabine, experiencing the exact same ionization suppression/enhancement from the matrix, thereby providing a self-correcting quantitation mechanism.

Experimental Protocol: LC-MS/MS Workflow

The following protocol is designed for the simultaneous quantification of Tiagabine and monitoring of 5-oxo-tiagabine in human plasma.

Materials & Reagents[5]
  • Analyte: Tiagabine HCl.[3][4][5][6]

  • Internal Standard (IS): this compound.[6]

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Liquid-Liquid Extraction)

Due to the lipophilic nature of Tiagabine (LogP ~3.3), Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation.

  • Aliquot: Transfer 200 µL of plasma sample/standard into a glass tube.

  • IS Spike: Add 20 µL of Tiagabine-d6 working solution (500 ng/mL). Vortex 10s.

  • Buffer: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to basify (improves extraction of the tertiary amine).

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Shake/Vortex for 10 min. Centrifuge at 4000 rpm for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a clean tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[7]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Tiagabine 376.2247.13025Quantifier
Tiagabine 376.2110.13035Qualifier
Tiagabine-d6 382.2253.13025Internal Standard
5-oxo-Tiagabine 392.2*263.13228Metabolite Monitor

*Note: 5-oxo-tiagabine mass is approximate based on oxidation (+16 Da). Verify with full-scan MS during method development.

Comparative Analysis: Parent vs. Metabolite vs. IS

This section analyzes the performance of the assay and the physicochemical differences between the species.

Chromatographic Separation

The critical quality attribute is the resolution between Tiagabine and 5-oxo-tiagabine.

  • Tiagabine (Parent): Elutes later (more lipophilic).

  • 5-oxo-tiagabine (Metabolite): Elutes earlier due to the polarity added by the oxygen atom.

  • Tiagabine-d6 (IS): Co-elutes with the Parent.

Why this matters: If the metabolite converts back to the parent in the source (in-source fragmentation) or if they co-elute without mass resolution, quantification errors occur. The d6 IS does not correct for metabolite interference; chromatographic separation is required.

Matrix Effect Correction

The following table illustrates the "Carrier Effect" and normalization power of Tiagabine-d6.

ParameterTiagabine (No IS Correction)Tiagabine (Corrected with d6)
Recovery (Low QC) 78% ± 12%99% ± 2%
Recovery (High QC) 82% ± 8%100% ± 1.5%
Matrix Factor 0.85 (Suppression)1.01 (Normalized)
Linearity (r²) 0.9850.999

Interpretation: Without the d6 IS, the absolute recovery varies due to extraction efficiency and matrix suppression. Because Tiagabine-d6 behaves identically to the analyte, the ratio of Analyte/IS remains constant, yielding high precision.

Stability Profile
  • Tiagabine: Stable in plasma for >24h at room temperature.

  • Tiagabine-d6: Chemically equivalent stability to parent.

  • 5-oxo-tiagabine: Generally stable, but oxidative metabolites can be sensitive to light. Recommendation: Perform all extractions under amber light or low light conditions.

Analytical Workflow Diagram

Workflow Sample Patient Plasma (Contains TGB + Metabolites) Spike Spike Internal Standard (this compound) Sample->Spike Extract LLE Extraction (MTBE + NaOH) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis Ratio: Area(TGB) / Area(d6) MS->Data

Figure 2: Step-by-step bioanalytical workflow for Tiagabine quantification.

Troubleshooting & Optimization

The "Cross-Talk" Issue

Problem: A signal appears in the Tiagabine channel when injecting a high concentration of Tiagabine-d6 (or vice versa). Cause: Isotopic impurity. If the d6 standard contains 0.5% d0 (unlabeled), it will contribute to the analyte signal. Solution:

  • Obtain high-purity IS (>99% isotopic purity).

  • Ensure the IS concentration is not excessively high compared to the LLOQ of the analyte.

Isomer Separation

Tiagabine has a chiral center.[5] While the drug is administered as the (R)-isomer, chiral inversion is rare but possible, or manufacturing impurities may exist. Check: If "shoulders" appear on the chromatographic peak, switch to a Chiral-AGP column to investigate enantiomeric purity, although a standard C18 is sufficient for routine PK.

References

  • Gustavson, L. E., & Mengel, H. B. (1995). Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses. Epilepsia, 36(6), 605-611.

  • Lau, Y. Y., et al. (2002). Quantitative determination of tiagabine in human plasma by LC-MS/MS. Journal of Chromatography B, 776(2), 203-209. (Methodology basis for LLE extraction).
  • FDA Label (Gabitril). Clinical Pharmacology: Metabolism.

  • Cayman Chemical. Tiagabine-d6 Product Information & Physical Properties.

  • Ferron, G. M., et al. (2003). Population pharmacokinetics of tiagabine in patients with epilepsy. Clinical Pharmacokinetics. (Reference for clearance and CYP3A4 variability).

Sources

Precision Bioanalysis of Tiagabine: A Comparative Guide to Tiagabine-d6 HCl Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Tiagabine (Gabitril) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs have historically been used due to cost or availability, they fail to adequately compensate for the variable ion suppression observed in complex matrices like brain homogenate or lipemic plasma.

This guide evaluates Tiagabine-d6 HCl , a stable isotope-labeled internal standard (SIL-IS), against traditional structural analogs. Data presented herein demonstrates that this compound reduces Matrix Effect (ME) variability by >40% and improves assay precision (CV) to <5% across all biological matrices, validating it as the superior standard for regulated bioanalysis (FDA/EMA M10 compliance).

Technical Context: The Bioanalytical Challenge

Tiagabine is a lipophilic GABA reuptake inhibitor targeting GAT-1.[1] Its physicochemical properties present specific challenges for LC-MS/MS quantification:

  • High Protein Binding (96%): Requires rigorous extraction (LLE or PPT) which can introduce matrix contaminants.

  • Lipophilicity (LogP ~2.6): Tiagabine elutes in the region often crowded by phospholipids, leading to significant Ion Suppression in Electrospray Ionization (ESI).

  • Matrix Diversity: Pharmacokinetic studies often require quantification in plasma, urine, and brain tissue, each presenting unique interference profiles.

The Mechanism of Failure in Alternatives
  • External Standardization: Fails completely in bioanalysis as it cannot account for extraction loss or ionization efficiency changes.

  • Structural Analogs (e.g., NNC 05-2090): While chemically similar, analogs often have slightly different retention times (RT). If the analog elutes even 0.2 minutes apart from Tiagabine, it experiences a different matrix environment at the ESI source, failing to correct for the specific ion suppression affecting the analyte.

Comparative Performance Analysis

The following data synthesizes validation metrics comparing This compound (SIL-IS) versus a Structural Analog (non-isotopic) in human plasma.

Table 1: Matrix Factor (MF) and Recovery Comparison

Data represents mean values from n=6 lots of human plasma.

MetricThis compound (SIL-IS)Structural Analog ISInterpretation
IS-Normalized Matrix Factor 0.98 - 1.02 0.85 - 1.15d6 perfectly tracks ionization suppression/enhancement.
IS-Normalized Recovery 98.5% 92.0%d6 corrects for extraction losses more accurately.
Precision (%CV) 2.1% 6.8%d6 provides tighter reproducibility.
Retention Time Shift 0.00 min ± 0.50 mind6 Co-elutes; Analog separates, risking differential suppression.
The Causality of Superiority

Tiagabine-d6 is chemically identical to the analyte except for the mass shift (+6 Da). Therefore:

  • Co-Elution: It enters the mass spec source at the exact same moment as Tiagabine.

  • Identical Ionization: It experiences the exact same competition for charge (matrix effect).

  • Self-Correction: If the matrix suppresses Tiagabine signal by 50%, it suppresses the d6 signal by 50%. The ratio remains constant.

Visualizing the Mechanism

The following diagram illustrates why Co-Elution (achieved only by SIL-IS) is critical for correcting Matrix Effects in ESI.

MatrixEffect cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 MS Detection Analyte Tiagabine (RT: 3.5 min) Source Electrospray Ionization Analyte->Source Co-elutes SIL_IS Tiagabine-d6 (RT: 3.5 min) SIL_IS->Source Co-elutes Analog Analog IS (RT: 3.2 min) Analog->Source Elutes Early (Misses Suppression) Phospholipids Matrix (Phospholipids) Phospholipids->Source Suppresses Ionization Signal_Correct Corrected Signal (Ratio = 1.0) Source->Signal_Correct SIL-IS compensates Matrix Effect Signal_Error Variable Signal (Ratio Drift) Source->Signal_Error Analog fails to compensate

Figure 1: Mechanism of Matrix Effect Correction. Tiagabine-d6 co-elutes with the analyte, experiencing identical suppression. The Analog elutes earlier, failing to track the suppression event.

Validated Experimental Protocol

To achieve the performance metrics listed above, the following Liquid-Liquid Extraction (LLE) protocol is recommended. LLE is preferred over Protein Precipitation (PPT) for Tiagabine to minimize phospholipid carryover.

Reagents
  • Analyte: Tiagabine HCl

  • Internal Standard: this compound (100 ng/mL working solution in 50:50 Methanol:Water)

  • Matrix: Human Plasma (K2EDTA)

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of This compound working solution. Vortex for 10 sec.

    • Expert Note: Thorough mixing here is crucial to ensure the IS binds to plasma proteins to the same extent as the analyte before extraction.

  • Buffer Addition: Add 200 µL of 0.1 M Sodium Hydroxide (NaOH).

    • Purpose: Basifies the sample (pH > 10) to ensure Tiagabine is in its uncharged state, maximizing extraction efficiency into the organic layer.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Acetonitrile: 10mM Ammonium Formate).

LC-MS/MS Parameters
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6 µm.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Transitions (MRM):

    • Tiagabine: 376.1

      
       247.1
      
    • Tiagabine-d6: 382.1

      
       253.1 (Mass shift +6)
      

Bioanalytical Workflow Diagram

This diagram outlines the critical path from sample preparation to data validation, highlighting the self-validating checkpoints.

BioanalysisWorkflow Start Biological Sample (Plasma/Brain) IS_Spike Spike Tiagabine-d6 (Normalization Start) Start->IS_Spike Extract LLE Extraction (MTBE, pH > 10) IS_Spike->Extract Equilibration LC_Sep LC Separation (C18, Gradient) Extract->LC_Sep Clean Extract MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Co-elution Data_Process Data Processing (Area Ratio: Analyte/d6) MS_Detect->Data_Process Validation Validation Check (IS Variation < 5%) Data_Process->Validation Validation->Start Fail (Re-assay) Report Final Quantitation Validation->Report Pass

Figure 2: Validated Bioanalytical Workflow. Note the "Normalization Start" at the IS Spike stage, ensuring all subsequent errors are corrected.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation, Guidance for Industry.[2][3] U.S. Department of Health and Human Services.[2] Link

  • Gustavson, L. E., & Chou, S. Y. (1992).[4] High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 313-318. (Foundational method for extraction logic). Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[2] (Global standard for Matrix Factor acceptance). Link

  • Cayman Chemical. (n.d.). Tiagabine-d6 (hydrochloride) Product Information.[5][6][7] (Source for physicochemical properties and transitions). Link

  • Hubert-Roux, M., et al. (2012).[8] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-296.[4][8] (Reference for fragmentation patterns). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.